Technical Documentation Center

7-Bromo-4-chloro-2-phenylquinazoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-4-chloro-2-phenylquinazoline
  • CAS: 887592-38-3

Core Science & Biosynthesis

Foundational

7-Bromo-4-chloro-2-phenylquinazoline: A Technical Guide to Synthesis, Reactivity, and Application

Part 1: Executive Summary & Chemical Identity 7-Bromo-4-chloro-2-phenylquinazoline (CAS: 887592-38-3 ) is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., EGFR, VEGFR) and...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

7-Bromo-4-chloro-2-phenylquinazoline (CAS: 887592-38-3 ) is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., EGFR, VEGFR) and antiparasitic agents.[1] Its structural distinctiveness lies in its orthogonal reactivity profile : the highly labile chlorine atom at the C4 position allows for facile nucleophilic substitution, while the bromine atom at the C7 position provides a stable handle for subsequent palladium-catalyzed cross-coupling.[1]

This dual-functionality makes it a "privileged scaffold," enabling the rapid generation of diverse libraries where the C4 substituent targets the ATP-binding pocket of kinases, and the C7 substituent tunes pharmacokinetic properties or accesses solvent-exposed regions of the target protein.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification
CAS Number 887592-38-3
IUPAC Name 7-bromo-4-chloro-2-phenylquinazoline
Molecular Formula C₁₄H₈BrClN₂
Molecular Weight 319.58 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl₃, DMSO, EtOAc; Hydrolyzes in water
Melting Point Experimental determination required.[1] (Analog 7-bromo-4-chloro-2-methylquinazoline: 73–74 °C)
Stability Moisture sensitive (C4-Cl hydrolysis).[1] Store under inert gas at 2–8 °C.

Part 2: Synthetic Methodology

The synthesis of 7-bromo-4-chloro-2-phenylquinazoline is a two-stage process. The causality behind this route is to first construct the stable quinazolinone core and then introduce the reactive chlorine handle in the final step to minimize hydrolysis risks.[1]

Workflow Diagram: Retrosynthetic Analysis

SynthesisWorkflow Figure 1: Two-step synthesis of 7-bromo-4-chloro-2-phenylquinazoline. Start 2-Amino-4-bromobenzoic acid (4-Bromoanthranilic acid) Inter Intermediate: 7-Bromo-2-phenylquinazolin-4(3H)-one Start->Inter Cyclization (Reflux/Amide coupling) Reagent1 Benzoyl Chloride (or Benzamide) Reagent1->Inter Product Target: 7-Bromo-4-chloro-2-phenylquinazoline Inter->Product Chlorination (Deoxychlorination) Reagent2 POCl3 (Phosphorus Oxychloride) Reagent2->Product

[1][2]

Detailed Protocol
Step 1: Cyclization to Quinazolinone
  • Reagents: 2-Amino-4-bromobenzoic acid (1.0 eq), Benzoyl chloride (1.1 eq), Pyridine (solvent/base).[1]

  • Procedure:

    • Dissolve 2-amino-4-bromobenzoic acid in dry pyridine.

    • Add benzoyl chloride dropwise at 0 °C to prevent exotherm-driven side reactions.

    • Reflux the mixture for 4–6 hours. The high temperature drives the condensation and subsequent dehydration to close the pyrimidine ring.[1]

    • Workup: Pour onto crushed ice/HCl. The acidic environment neutralizes pyridine and precipitates the 7-bromo-2-phenylquinazolin-4(3H)-one as a solid.[1] Filter and dry.[1]

Step 2: Chlorination (The Critical Step) [1]
  • Reagents: 7-Bromo-2-phenylquinazolin-4(3H)-one (1.0 eq), POCl₃ (excess, solvent), N,N-Diethylaniline (catalytic).[1]

  • Procedure:

    • Suspend the dried quinazolinone in POCl₃.

    • Add catalytic N,N-diethylaniline (accelerates the nucleophilic attack of chloride).[1]

    • Reflux at 110–120 °C for 2–4 hours. Monitor by TLC (conversion of polar starting material to non-polar product).[1]

    • Quenching (Safety Critical): Remove excess POCl₃ under reduced pressure.[1] Pour the residue slowly onto crushed ice/NaHCO₃. Caution: POCl₃ reacts violently with water.[1]

    • Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

Part 3: Reactivity & Functionalization[1][4]

The power of this scaffold lies in the Regioselective Functionalization .[1] The C4-position is highly electrophilic and reacts under mild conditions, while the C7-position requires metal catalysis.[1]

Reactivity Logic Map

ReactivityMap Figure 2: Orthogonal reactivity allowing sequential library generation. Core 7-Bromo-4-chloro-2-phenylquinazoline Path1 Path A: C4-Substitution (SNAr) Nucleophilic Aromatic Substitution Core->Path1  Highly Reactive Cl  (Mild Heat, Base) Path2 Path B: C7-Coupling (Suzuki/Buchwald) Palladium-Catalyzed Cross-Coupling Core->Path2  Stable Br  (Pd Catalyst, High Heat) Prod1 4-Anilino-7-bromo-quinazoline (Kinase Hinge Binder) Path1->Prod1  + Anilines/Amines Prod2 Bi-aryl / Amino-aryl derivatives (Library Expansion) Prod1->Prod2  Subsequent Pd-Coupling  at C7

[1]

Standard Operating Procedures (SOPs)
A. SNAr Reaction at C4 (Introduction of Pharmacophore)
  • Rationale: The C4-Cl bond is activated by the N1 and N3 atoms, making it susceptible to attack by nucleophiles.[1]

  • Protocol:

    • Dissolve 7-bromo-4-chloro-2-phenylquinazoline (1.0 eq) in Isopropanol (IPA) or Acetonitrile.

    • Add the desired amine/aniline (1.1 eq).[1]

    • Heat to reflux (80 °C) for 2–3 hours.

    • Self-Validating Step: The product often precipitates as the hydrochloride salt upon cooling.[1] Filter and wash with cold ether.[1]

    • Note: If the amine is acid-sensitive, add Et₃N (1.5 eq) to scavenge HCl.[1]

B. Suzuki-Miyaura Coupling at C7 (Library Expansion)
  • Rationale: Once C4 is substituted, the C7-Br bond remains intact.[1] It can now be engaged to add solubility groups or explore additional binding pockets.

  • Protocol:

    • Dissolve the C4-substituted product in 1,4-Dioxane/Water (4:1).[1]

    • Add Aryl Boronic Acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (5 mol%).

    • Deoxygenate (sparge with Argon).[1]

    • Heat at 90–100 °C for 12 hours.

Part 4: Medicinal Chemistry Applications

Kinase Inhibition (EGFR/VEGFR)

The 4-anilinoquinazoline motif is a classic "hinge binder" in kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] The 2-phenyl group in this specific scaffold adds hydrophobic bulk that can occupy the selectivity pocket (gatekeeper region) or improve membrane permeability.[1]

  • Mechanism: The N1 of the quinazoline accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the C4-NH (after substitution) donates a hydrogen bond to the backbone Carbonyl.[1]

Antimalarial & Anticoccidial Agents

Analogs of halofuginone (which contains a quinazolinone core) utilize the 7-bromo substitution to interact with specific parasitic enzymes (e.g., prolyl-tRNA synthetase).[1] The 2-phenyl group enhances metabolic stability compared to the unsubstituted analogs.[1]

Part 5: Handling & Safety

  • Hydrolysis Hazard: The C4-Cl bond hydrolyzes to the quinazolinone (inactive) if exposed to moist air for prolonged periods.[1] Always verify purity by LC-MS before use.

  • Skin Sensitization: Quinazolines are potent sensitizers.[1] Use double-gloving (Nitrile) and work in a fume hood.[1]

  • Storage: Store solid at -20 °C under Argon. Solutions in DMSO are stable for ~24 hours at room temperature.[1]

References

  • Synthesis of Quinazolinones: Zhang, J., et al.[1] "A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide." ResearchGate, 2017.[1]

  • Reactivity of 4-Chloroquinazolines: Zemlak, K., et al. "Synthesis of 4-Arylaminoquinazolines from 2-amino-N'-Arylbenzamidines."[1] Current Organic Synthesis, 2018.[1]

  • Analog Properties (2-Methyl derivative): "7-Bromo-4-chloro-2-methylquinazoline Properties." Sigma-Aldrich / BLD Pharm Data.[1]

  • CAS Verification: "7-Bromo-4-chloro-2-phenylquinazoline CAS 887592-38-3." ChemicalBook / LookChem.[1]

  • General Quinazoline Reactivity: "Quinazoline derivatives & pharmacological activities: a review." SciSpace.[1]

Sources

Exploratory

Technical Profile & Synthetic Utility: 7-Bromo-4-chloro-2-phenylquinazoline

[1] Executive Summary 7-Bromo-4-chloro-2-phenylquinazoline (CAS: 887592-38-3) is a high-value heterocyclic intermediate utilized primarily in medicinal chemistry for the development of kinase inhibitors and antimalarial...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

7-Bromo-4-chloro-2-phenylquinazoline (CAS: 887592-38-3) is a high-value heterocyclic intermediate utilized primarily in medicinal chemistry for the development of kinase inhibitors and antimalarial agents. Distinguished by its dual-electrophilic nature , this scaffold offers two distinct sites for orthogonal functionalization: the C4-chlorine atom (highly reactive toward nucleophilic aromatic substitution,


) and the C7-bromine atom (a handle for palladium-catalyzed cross-coupling).

This guide provides a comprehensive technical analysis of the compound's synthesis, reactivity profile, and application in drug discovery, moving beyond basic catalog data to provide actionable experimental insights.

Chemical Identity & Properties

PropertySpecification
Chemical Name 7-Bromo-4-chloro-2-phenylquinazoline
CAS Number 887592-38-3
Molecular Formula

Molecular Weight 319.58 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CHCl3; Insoluble in water
Melting Point 165–170 °C (Decomposes)
Storage Inert atmosphere (

/Ar), 2–8 °C, Moisture Sensitive

Synthetic Architecture

The synthesis of 7-bromo-4-chloro-2-phenylquinazoline is best approached via a convergent route starting from 2-amino-4-bromobenzoic acid . This pathway minimizes side reactions and ensures high regiocidelity at the 7-position.

Retrosynthetic Analysis

The target molecule is disconnected at the C4-Cl bond, revealing the quinazolin-4(3H)-one precursor. This lactam is formed via the cyclocondensation of a benzamidine equivalent with the anthranilic acid derivative.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the optimized 2-step synthesis: Cyclization followed by Deoxychlorination.

SynthesisWorkflow Start 2-Amino-4-bromobenzoic acid Inter Intermediate: 7-Bromo-2-phenylquinazolin-4(3H)-one Start->Inter Cyclization (Reflux/AcOH) Reagent1 Benzoyl Chloride / Benzamidine Reagent1->Inter Product Product: 7-Bromo-4-chloro-2-phenylquinazoline Inter->Product Chlorination (100°C, 3h) Reagent2 POCl3 / DIPEA (Deoxychlorination) Reagent2->Product

Figure 1: Step-wise synthesis from commercially available anthranilic acid derivatives.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for quinazoline functionalization. Always perform a risk assessment before handling


.
Precursor Synthesis: 7-Bromo-2-phenylquinazolin-4(3H)-one

Rationale: Direct cyclization ensures the phenyl ring is installed at C2 before the labile chlorine is introduced.

  • Reagents: 2-Amino-4-bromobenzoic acid (1.0 eq), Benzoyl chloride (1.1 eq), Pyridine (solvent/base).

  • Procedure:

    • Dissolve amino acid in pyridine at 0°C. Dropwise add benzoyl chloride.

    • Stir at RT for 1h, then reflux for 4h to effect cyclodehydration (Niementowski variation).

    • Workup: Pour into ice water. The precipitate is the benzoxazinone intermediate. Treat with ammonium acetate/ammonia in ethanol at reflux to convert to the quinazolinone.

    • Validation: Monitor by TLC (EtOAc/Hexane). Product should be a high-melting white solid.

Chlorination: The Critical Step

Rationale: The conversion of the lactam (C=O) to the imidoyl chloride (C-Cl) activates the C4 position for


. 

is preferred over

for higher yields in nitrogen heterocycles.
  • Setup: Dry round-bottom flask, reflux condenser,

    
     guard tube.
    
  • Reagents: 7-Bromo-2-phenylquinazolin-4(3H)-one (10 mmol),

    
     (50 mmol, excess), 
    
    
    
    -Diisopropylethylamine (DIPEA) (Cat. 0.5 eq).
  • Procedure:

    • Suspend the quinazolinone in

      
      . Add DIPEA carefully (exothermic).
      
    • Heat to 105°C (Reflux) for 3–5 hours. The suspension will clear as the chloride forms.

    • Quenching (Critical Safety): Remove excess

      
       under reduced pressure. Pour the residue slowly onto crushed ice/ammonia  mixture. Maintain pH > 8 to prevent hydrolysis back to the starting material.
      
    • Purification: Extract with DCM. Flash chromatography (Hexane/EtOAc 9:1) is usually required to remove phosphorous byproducts.

Divergent Reactivity & Applications

The utility of 7-bromo-4-chloro-2-phenylquinazoline lies in its ability to serve as a linchpin for library generation.

Orthogonal Functionalization Strategy
  • Site A (C4-Cl): Highly electrophilic. Reacts with amines, phenols, and thiols via

    
     under mild conditions (RT to 80°C). Used to install the "hinge-binding" motif in kinase inhibitors.
    
  • Site B (C7-Br): Less reactive toward nucleophiles but highly active in Palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig). This site is used to tune solubility and pharmacokinetic (PK) properties.

Reactivity Map (DOT Visualization)

ReactivityMap Core 7-Bromo-4-chloro- 2-phenylquinazoline Prod1 4-Amino-quinazoline (Kinase Hinge Binder) Core->Prod1 SnAr (C4-Cl) iPrOH, 80°C Prod2 7-Aryl/Heteroaryl (Solubility/Potency) Core->Prod2 Suzuki Coupling (C7-Br) Pd(dppf)Cl2, 100°C Sub1 Anilines/Amines Sub1->Core + Sub2 Boronic Acids (Pd Catalyst) Sub2->Core +

Figure 2: Divergent synthesis pathways utilizing the C4 and C7 handles.

Case Study: Kinase Inhibition

In the context of EGFR or VEGFR inhibition, the 4-position is typically substituted with a 3-chloro-4-fluoroaniline. The 2-phenyl group provides hydrophobic interactions within the ATP-binding pocket, distinct from the 2-H (Gefitinib) or 2-Me motifs. The 7-bromo group allows for late-stage diversification to introduce solubilizing groups (e.g., morpholine via Buchwald coupling), which is critical for oral bioavailability.

References

  • Synthesis of 4-Chloroquinazolines

    • Title: "Recent advances in the synthesis of quinazolines"
    • Source:RSC Advances, 2014.
    • URL:[Link]

  • Quinazolinone Precursors

    • Title: "Quinazolinones: The Winning Horse in Drug Discovery"
    • Source:Molecules, 2023.[1]

    • URL:[Link]

  • Chemical Data Source

    • Title: "7-Bromo-4-chloro-2-phenylquinazoline Product D
    • Source: LookChem / ChemicalBook (Catalog D
    • URL:[Link]

  • Safety Protocols (POCl3)

    • Title: "Phosphorus Oxychloride Safety D
    • Source: Sigma-Aldrich.

Sources

Foundational

Technical Monograph: 7-Bromo-4-chloro-2-phenylquinazoline

The following technical guide is structured as a high-level operational monograph for medicinal chemists and process scientists. It prioritizes mechanistic insight, reproducible protocols, and strategic utility over gene...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational monograph for medicinal chemists and process scientists. It prioritizes mechanistic insight, reproducible protocols, and strategic utility over generic descriptions.

The "Dual-Handle" Scaffold for Kinase Inhibitor Discovery

Executive Summary: The Strategic Value of the Scaffold

In the landscape of privileged medicinal pharmacophores, 7-Bromo-4-chloro-2-phenylquinazoline represents a high-value "hub" intermediate. Its utility stems from its electronic desymmetrization :

  • C4-Chloro Position: A highly labile electrophile susceptible to facile nucleophilic aromatic substitution (

    
    ), enabling rapid installation of solubility-enhancing amines or pharmacophoric heads.
    
  • C7-Bromo Position: A robust halogen handle that remains inert during C4 functionalization but is primed for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in late-stage diversification.

  • C2-Phenyl Moiety: Provides the necessary lipophilic bulk to occupy the hydrophobic pocket II of kinase ATP-binding sites (e.g., EGFR, VEGFR-2).

This guide details the synthesis, handling, and chemo-selective derivatization of this molecule, positioning it as a cornerstone for library generation.

Structural Analysis & Pharmacophore Mapping

The quinazoline core is electron-deficient (


-deficient), making it susceptible to nucleophilic attack. However, the specific substitution pattern creates a distinct reactivity gradient.
Electronic Gradient Map
  • Position 4 (Cl): The carbon at position 4 is highly electrophilic due to the combined inductive effect of the adjacent nitrogen atoms (N3 and N1) and the leaving group ability of chlorine. It is the kinetic soft spot of the molecule.

  • Position 7 (Br): Located on the benzenoid ring, this position is electronically distinct. The bromine atom is deactivated relative to the C4-chloride. It requires catalytic activation (Pd/Ni) to react, serving as the thermodynamic hard spot .

  • Position 2 (Phenyl): Conjugated with the pyrimidine ring, it stabilizes the system but creates steric bulk that can influence the regioselectivity of nucleophiles attacking C4.

Synthetic Pathway: The "Convergent Cyclization" Protocol

The synthesis is best approached via a two-stage protocol: construction of the quinazolinone core followed by aromatizing chlorination.

Diagram 1: Retrosynthetic Workflow

This diagram illustrates the logical disconnection of the target molecule into commercially available precursors.

SynthesisPath Figure 1: Retrosynthetic analysis showing the conversion of 4-bromoanthranilic acid to the target scaffold. Target 7-Bromo-4-chloro- 2-phenylquinazoline Intermediate 7-Bromo-2-phenylquinazolin- 4(3H)-one Intermediate->Target Deoxychlorination (POCl3 / SOCl2) Start1 2-Amino-4-bromobenzoic acid (4-Bromoanthranilic acid) Start1->Intermediate Cyclocondensation (Amide formation + Dehydration) Start2 Benzoyl Chloride (or Benzaldehyde) Start2->Intermediate

Detailed Experimental Protocol
Step 1: Synthesis of 7-Bromo-2-phenylquinazolin-4(3H)-one
  • Reagents: 2-Amino-4-bromobenzoic acid (1.0 eq), Benzoyl chloride (1.1 eq), Pyridine (solvent/base).

  • Mechanism: N-acylation followed by thermal dehydrative cyclization.

  • Procedure:

    • Dissolve 2-amino-4-bromobenzoic acid in pyridine at

      
      .
      
    • Add benzoyl chloride dropwise to control the exotherm.

    • Reflux the mixture at

      
       for 4–6 hours. Monitoring by TLC (50% EtOAc/Hex) should show the disappearance of the starting acid.
      
    • Quench: Pour the reaction mixture into ice-cold water/HCl. The product will precipitate as a white/off-white solid.

    • Purification: Filtration and washing with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Step 2: Chlorination to 7-Bromo-4-chloro-2-phenylquinazoline
  • Reagents: 7-Bromo-2-phenylquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (

    
    , excess), N,N-Dimethylaniline (catalytic).
    
  • Safety Critical:

    
     is corrosive and reacts violently with water. All glassware must be oven-dried.
    
  • Procedure:

    • Suspend the quinazolinone in neat

      
       (approx. 5–10 volumes).
      
    • Add catalytic N,N-dimethylaniline (accelerates the formation of the imidoyl chloride species).

    • Reflux at

      
       for 3–5 hours. The suspension will clear as the chloro-derivative forms (it is more soluble in 
      
      
      
      ).
    • Workup (The "Drowning" Method): Distill off excess

      
       under reduced pressure. Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain temperature 
      
      
      
      to prevent hydrolysis of the C4-Cl bond back to the ketone.
    • Isolation: Neutralize with saturated

      
       to pH 8. Extract immediately with Dichloromethane (DCM). Dry over 
      
      
      
      and concentrate.

Reactivity Profile: The Chemo-Selective "Hub"

The power of this scaffold lies in the ability to sequentially functionalize the C4 and C7 positions without protecting groups.

Diagram 2: Chemo-Selectivity Map

This diagram visualizes the reaction hierarchy.

ReactivityHub Figure 2: The 'Hub-and-Spoke' reactivity model. C4 substitution must precede C7 coupling to avoid side reactions. Core 7-Bromo-4-chloro- 2-phenylquinazoline Prod1 4-Amino-7-bromo- 2-phenylquinazoline Core->Prod1 Step 1: Kinetic Control Prod2 4-Amino-7-aryl- 2-phenylquinazoline Prod1->Prod2 Step 2: Thermodynamic Control Cond1 SNAr (R-NH2, iPrOH, 80°C) Cond1->Core Cond2 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Cond2->Prod1

Operational Guidelines for Derivatization
Reaction StageTarget SiteReagent ClassConditionsNotes
Stage 1 C4-Chloro Primary/Secondary Amines (Anilines, Piperazines)Isopropanol,

, 2h
No Catalyst Required. The reaction is driven by the relief of steric strain and the leaving group ability of

.
Stage 2 C7-Bromo Boronic Acids / Esters

,

, Dioxane/Water
Requires Catalyst. The C7-Br bond is stable to the conditions in Stage 1, preserving it for this step.

Why this order? Attempting Pd-catalyzed coupling on the 4-chloro-7-bromo precursor can lead to competitive oxidative addition at the C4-Cl bond (especially with electron-rich phosphine ligands), leading to complex mixtures. Always perform the


 at C4 first.

Applications in Drug Discovery[1][2][3][4][5][6]

This specific scaffold is a bio-isostere of several FDA-approved kinase inhibitors.

  • EGFR Inhibition: The 4-anilinoquinazoline motif is the pharmacophore of Gefitinib and Erlotinib.[1] The 2-phenyl group adds additional hydrophobic interactions in the ATP binding pocket, potentially increasing potency against specific mutants (e.g., T790M).

  • VEGFR-2 Targeting: 2-Phenylquinazolines have been identified as allosteric inhibitors, binding to the DFG-out conformation of the kinase.[2]

  • Library Generation: By varying the amine at C4 and the aryl group at C7, researchers can rapidly generate "SAR matrices" to explore structure-activity relationships (SAR) in oncology and infectious disease (malaria) programs.

Safety & Stability (E-E-A-T Compliance)

  • Hydrolysis Risk: The 4-chloroquinazoline moiety is sensitive to moisture. It will slowly hydrolyze back to the quinazolinone (starting material of Step 2) if stored in damp air. Storage: Store under Argon at

    
    .
    
  • Skin Sensitization: Halo-quinazolines are potent sensitizers and potential vesicants. Double-gloving and use of a fume hood are mandatory.

  • Waste Disposal: Quench all reaction mixtures containing

    
     completely before disposal. The aqueous waste will be highly acidic and rich in phosphates.
    

References

  • Synthesis of Quinazoline Scaffolds

    • Title: "Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases"
    • Source: MDPI, Molecules 2023.
    • URL:[Link]

  • Reactivity of 4-Chloroquinazolines

    • Title: "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis"
    • Source: MDPI, Molbank 2024.
    • URL:[Link]

  • Protocol Grounding (Analogous Chemistry)

    • Title: "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines"
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • 2-Phenylquinazoline Biological Activity

    • Title: "2-Phenylquinazolin-4(3H)-one scaffold as newly designed, synthesized VEGFR-2 allosteric inhibitors"
    • Source: PubMed / Arch Pharm (Weinheim).
    • URL:[Link][2]

Sources

Exploratory

An In-depth Technical Guide to 7-Bromo-4-chloro-2-phenylquinazoline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 7-Bromo-4-chloro-2-phenylquinazoline, a halogenated quinazoline derivative with significant potent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-4-chloro-2-phenylquinazoline, a halogenated quinazoline derivative with significant potential in medicinal chemistry. This document will delve into its physicochemical properties, outline a detailed synthetic pathway, and explore its prospective applications in drug discovery, particularly in the realm of oncology. The information presented herein is curated for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical development.

Core Compound Profile

7-Bromo-4-chloro-2-phenylquinazoline belongs to the quinazoline class of heterocyclic aromatic compounds. The quinazoline scaffold is a key pharmacophore in numerous biologically active molecules, and its derivatives have been extensively investigated for a wide range of therapeutic applications. The strategic placement of bromo, chloro, and phenyl substituents on the quinazoline core is anticipated to modulate its physicochemical and pharmacological properties, making it a compound of interest for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Bromo-4-chloro-2-phenylquinazoline is presented in the table below. These values are calculated based on its chemical structure, as direct experimental data for this specific molecule is not widely available.

PropertyValue
Molecular Formula C₁₄H₈BrClN₂
Molecular Weight 319.59 g/mol
Monoisotopic Mass 317.961 g/mol
Appearance Expected to be an off-white to yellow solid
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents
XLogP3 4.8 (Predicted)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2

Synthetic Pathway and Experimental Protocol

The synthesis of 7-Bromo-4-chloro-2-phenylquinazoline can be achieved through a multi-step process, beginning with the appropriate substituted anthranilic acid. The general strategy involves the construction of the quinazolinone ring system, followed by chlorination to yield the target compound. A plausible synthetic route is outlined below, adapted from established methodologies for similar quinazoline derivatives.

Proposed Synthetic Workflow

The synthesis can be logically divided into two primary stages: the formation of the 7-bromo-2-phenylquinazolin-4(3H)-one intermediate, followed by its chlorination.

SynthesisWorkflow A 2-Amino-4-bromobenzoic Acid C 7-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one A->C Acylation B Benzoyl Chloride B->C E 7-Bromo-2-phenylquinazolin-4(3H)-one C->E Ammonolysis D Ammonia D->E G 7-Bromo-4-chloro-2-phenylquinazoline E->G Chlorination F Phosphorus Oxychloride (POCl3) F->G

Caption: Proposed synthetic workflow for 7-Bromo-4-chloro-2-phenylquinazoline.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Bromo-2-phenylquinazolin-4(3H)-one

This step involves the initial formation of a benzoxazinone intermediate, which is then converted to the corresponding quinazolinone.

  • Acylation: To a solution of 2-amino-4-bromobenzoic acid in a suitable solvent (e.g., pyridine or toluene with a catalytic amount of DMF), add benzoyl chloride dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • The intermediate, 7-bromo-2-phenyl-4H-3,1-benzoxazin-4-one, can be isolated by pouring the reaction mixture into ice-water and filtering the resulting precipitate.

  • Ammonolysis: The crude benzoxazinone is then refluxed with an excess of ammonia in a suitable solvent like ethanol for 2-4 hours.

  • Upon cooling, the 7-bromo-2-phenylquinazolin-4(3H)-one will precipitate out of the solution.

  • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 7-Bromo-4-chloro-2-phenylquinazoline

The final step involves the chlorination of the quinazolinone intermediate.

  • Chlorination: A mixture of 7-bromo-2-phenylquinazolin-4(3H)-one and an excess of phosphorus oxychloride (POCl₃) is heated to reflux. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate is neutralized with a base (e.g., sodium bicarbonate solution).

  • The solid product, 7-bromo-4-chloro-2-phenylquinazoline, is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.

Potential Applications in Drug Discovery

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives approved as therapeutic agents, particularly in oncology. The 4-anilinoquinazoline moiety, which can be readily synthesized from 4-chloroquinazolines, is a well-established pharmacophore for inhibiting tyrosine kinases.

Rationale as a Kinase Inhibitor Intermediate

7-Bromo-4-chloro-2-phenylquinazoline serves as a key intermediate for the synthesis of a library of 4-substituted quinazoline derivatives. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution by various amines. This allows for the introduction of diverse side chains, which can be tailored to target the ATP-binding pocket of specific kinases.

The phenyl group at the 2-position and the bromine at the 7-position can also play crucial roles in modulating the compound's activity and selectivity. The bromo substituent, in particular, can influence the electronic properties of the quinazoline ring and provide a handle for further chemical modifications through cross-coupling reactions.

Relevance to Anticancer Drug Development

Many successful anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold and function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[1] The structural similarity of potential derivatives of 7-bromo-4-chloro-2-phenylquinazoline to these established drugs suggests that they could exhibit similar mechanisms of action.

The general workflow for evaluating the anticancer potential of novel compounds derived from this core structure is depicted below.

AnticancerEvaluation cluster_0 Preclinical Evaluation A Synthesis of 4-Anilinoquinazoline Derivatives B In Vitro Cytotoxicity Assays (e.g., MTT) A->B C Target-Based Assays (e.g., Kinase Inhibition) B->C D Cell-Based Mechanistic Studies C->D E In Vivo Efficacy Studies (Xenograft Models) D->E

Caption: Workflow for anticancer evaluation of 4-anilinoquinazoline derivatives.

Safety and Handling

As with all laboratory chemicals, 7-Bromo-4-chloro-2-phenylquinazoline and its precursors should be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) for all reagents is mandatory before commencing any experimental work. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

7-Bromo-4-chloro-2-phenylquinazoline is a valuable building block for the synthesis of novel quinazoline derivatives with potential therapeutic applications. Its strategic substitution pattern offers multiple avenues for chemical modification, enabling the generation of diverse compound libraries for screening against various biological targets. The insights provided in this technical guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

  • ResearchGate. (2025). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • PubMed. (2025). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Retrieved from [Link]

  • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]

  • ChemSrc. (2025). 7-Bromo-2-chloro-4-quinazolinamine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

  • PMC. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

Sources

Foundational

Technical Profile: 7-Bromo-4-chloro-2-phenylquinazoline Solubility & Handling Guide

Executive Summary: The Hydrolysis Trap As a Senior Application Scientist, I must immediately reframe the request for "solubility data" regarding 7-Bromo-4-chloro-2-phenylquinazoline. Unlike stable drug substances, this m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrolysis Trap

As a Senior Application Scientist, I must immediately reframe the request for "solubility data" regarding 7-Bromo-4-chloro-2-phenylquinazoline. Unlike stable drug substances, this molecule is a reactive electrophilic intermediate .

The C4-chlorine atom is highly susceptible to nucleophilic attack. In aqueous media (even at neutral pH), this compound undergoes hydrolysis to form the thermodynamically stable, insoluble 7-bromo-2-phenylquinazolin-4(3H)-one. Therefore, standard aqueous solubility metrics (e.g., "0.05 mg/mL") are experimentally invalid because the solute degrades faster than equilibrium can be established.

This guide focuses on functional solubility —identifying the anhydrous organic solvent systems required to maintain structural integrity during synthesis (typically SₙAr reactions) and purification.

Physicochemical Profile

The lipophilicity of the 2-phenyl substituent, combined with the halogenated core, renders this molecule highly hydrophobic.

PropertyValue / CharacteristicTechnical Note
Molecular Weight 319.58 g/mol Heavy atom count drives high density (~1.6–1.7 g/cm³).
Predicted LogP 4.8 – 5.2High lipophilicity; practically insoluble in water.
Polar Surface Area ~25 ŲLow PSA facilitates cell membrane permeability (if stable).
Physical State Yellow to Off-White SolidColor deepens upon degradation (formation of HCl).
Reactivity Class Electrophile (Soft)Reacts rapidly with amines, thiols, and water.

Solubility & Solvent Compatibility Data

The following data categorizes solvents by their utility in handling this specific quinazoline scaffold. Data is derived from structure-activity relationship (SAR) protocols for 4-chloroquinazolines.

Table 1: Functional Solubility Matrix
Solvent ClassSolventSolubility RatingStability RiskApplication
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)LowIdeal for extraction and transport.
Chlorinated Chloroform (CHCl₃)High (>100 mg/mL)ModerateAvoid ethanol-stabilized CHCl₃ (nucleophilic risk).
Polar Aprotic DMF / DMSOHigh (>50 mg/mL)Low*Preferred for SₙAr reactions. Must be anhydrous.
Ethers THF (Anhydrous)Moderate (20-50 mg/mL)LowGood for cryogenic lithiation or coupling.
Protic Methanol / EthanolLow to Moderate CRITICAL DO NOT USE. Causes solvolysis to alkyl ethers.
Aqueous Water / BuffersInsoluble CRITICAL DO NOT USE. Rapid hydrolysis to quinazolinone.

Expert Insight: When using DMF or DMSO, ensure water content is <0.05%. Trace water acts as a nucleophile, converting your reactive chloride into the inert "one" (oxo-derivative), effectively killing your yield before the reaction starts.

Mechanistic Visualization

Diagram 1: The Stability-Solubility Paradox

This diagram illustrates the fate of the molecule in different solvent environments, highlighting the "Hydrolysis Trap" that researchers often mistake for poor solubility.

HydrolysisPath Start 7-Bromo-4-chloro- 2-phenylquinazoline (Target Molecule) Anhydrous Anhydrous Solvent (DCM, Dry DMF) Start->Anhydrous Dissolution Aqueous Aqueous/Protic Environment Start->Aqueous Exposure Product Stable Solution Ready for SₙAr Anhydrous->Product Maintains Integrity Degradant 7-Bromo-2-phenyl- quinazolin-4(3H)-one (Insoluble Precipitate) Aqueous->Degradant Hydrolysis (Fast) HCl HCl Byproduct Aqueous->HCl

Caption: Figure 1. Divergent fate of 7-Bromo-4-chloro-2-phenylquinazoline based on solvent choice. Aqueous exposure leads to irreversible degradation.

Experimental Protocols

Protocol A: Anhydrous Dissolution for SₙAr Reactions

Target: Preparing a stock solution for reaction with an aniline or amine.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Weighing: Weigh the 7-Bromo-4-chloro-2-phenylquinazoline quickly in air, but immediately transfer to the inert vessel.

    • Note: Avoid using metal spatulas if possible; static can be an issue with these powders.

  • Solvent Addition: Add anhydrous THF or DMF via syringe through a septum.

  • Dissolution: Sonicate for 30-60 seconds. The solution should be clear yellow.

    • Checkpoint: If the solution is cloudy or has white precipitate, your compound has likely partially hydrolyzed (the white solid is the quinazolinone). Filter through a 0.45 µm PTFE syringe filter if necessary, but check purity.

Protocol B: QC Check for Hydrolysis (Solubility Validation)

Target: Verifying if your "insoluble" sample is actually just degraded material.

  • Sample: Take ~1 mg of the solid.

  • Solvent: Add 1 mL of HPLC-grade Acetonitrile (ACN).

  • Observation:

    • Clear Solution: Compound is intact.

    • Suspension: The solid remaining is likely the 4-hydroxy degradant.

  • Confirmation: Inject into LC-MS.

    • Target Mass: [M+H]⁺ ≈ 321/323 (Br/Cl pattern).

    • Degradant Mass: [M+H]⁺ ≈ 303 (Loss of Cl, gain of OH).

Synthesis & Reactivity Context[1][2][3][4]

The primary utility of this molecule is as a scaffold for kinase inhibitors (e.g., EGFR, VEGFR targets). The 4-chloro position is displaced by anilines to create the pharmacophore.

Diagram 2: Functionalization Workflow

This workflow demonstrates the correct sequence to utilize solubility properties for synthesis.

SynthesisFlow cluster_warning Critical Control Point Input Starting Material: 7-Bromo-4-chloro-2-phenylquinazoline SolventSelect Select Solvent: Isopropanol (Reagent Grade) or Anhydrous DMF Input->SolventSelect Reagent Add Nucleophile: Substituted Aniline (1.1 eq) SolventSelect->Reagent Reaction Reaction: Reflux (IPA) or 80°C (DMF) 1-4 Hours Reagent->Reaction Workup Workup: Cool to RT -> Precipitate forms Reaction->Workup Product is less soluble than SM in cool alcohol

Caption: Figure 2. Standard synthetic workflow. Note that while alcohols react slowly with the starting material, they are often used in SₙAr reactions because the amine nucleophile is faster than the alcohol solvolysis, and the product precipitates out.

References

  • BLD Pharm. (2025). 7-Bromo-2-phenylquinazoline (CAS 1625625-18-4) Technical Documentation. Retrieved from

  • National Institutes of Health (NIH). (2024). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. PubMed Central. Retrieved from

  • ChemicalBook. (2025). 7-Bromo-4-chloroquinazoline Properties and Safety. Retrieved from

  • Asad, N., et al. (2024).[1] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. Retrieved from

  • Breza, N., et al. (2008).[2] Synthesis and Characterization of Novel Quinazoline Type Inhibitors. ResearchGate. Retrieved from

Sources

Exploratory

Exploring the quinazoline scaffold in medicinal chemistry

An In-depth Technical Guide to the Quinazoline Scaffold in Medicinal Chemistry Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the quinazoline scaffold, a cornerstone in mode...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Quinazoline Scaffold in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the quinazoline scaffold, a cornerstone in modern medicinal chemistry. We will delve into its fundamental properties, synthetic strategies, and diverse therapeutic applications, with a particular focus on its role in oncology as a kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline scaffold is a bicyclic aromatic heterocycle formed by the fusion of a pyrimidine ring and a benzene ring. Its unique structural and electronic properties have established it as a "privileged scaffold" in medicinal chemistry. This designation arises from its ability to interact with a wide range of biological targets with high affinity, forming the core of numerous approved drugs and clinical candidates.

The scaffold's nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, while the fused benzene ring provides a platform for various substitutions that can modulate physicochemical properties and target interactions. This inherent versatility has led to the development of quinazoline-based drugs for a multitude of diseases, most notably in oncology.

Key FDA-Approved Drugs Featuring the Quinazoline Core:

  • Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) kinase inhibitor for non-small cell lung cancer.

  • Erlotinib (Tarceva®): Another EGFR inhibitor used in the treatment of lung and pancreatic cancers.

  • Lapatinib (Tykerb®): A dual EGFR and HER2 inhibitor for breast cancer.

  • Prazosin (Minipress®): An alpha-1 blocker for hypertension.

  • Doxazosin (Cardura®): A long-acting alpha-1 blocker for hypertension and benign prostatic hyperplasia.

Synthetic Strategies: Constructing the Quinazoline Core

The successful application of the quinazoline scaffold is underpinned by robust and flexible synthetic methodologies. The choice of synthetic route is critical and is often dictated by the desired substitution pattern and the availability of starting materials.

The Niementowski Quinazoline Synthesis

One of the most classical and reliable methods is the Niementowski synthesis. This reaction involves the condensation of anthranilic acid (or its derivatives) with a formamide.

  • Causality: The primary advantage of this route is its simplicity and use of readily available starting materials. However, it often requires high temperatures (120-220 °C), which can limit its applicability for substrates with sensitive functional groups. The reaction mechanism proceeds through an initial acylation of the anthranilic acid, followed by cyclization and dehydration to form the quinazolinone ring.

The Friedländer Annulation Approach

A more versatile and widely adopted strategy is the modern variation of the Friedländer synthesis, which typically involves the reaction of a 2-aminobenzonitrile or 2-aminobenzoketone with an appropriate coupling partner.

  • Expertise-Driven Rationale: This approach offers greater control over the final substitution pattern, particularly at the C4 position, which is a critical anchor point for interaction with many biological targets, especially kinases. For instance, reacting 2-amino-5-methoxybenzonitrile with an aniline derivative in the presence of a Lewis acid catalyst allows for the direct installation of a C4-anilino moiety, a key pharmacophore in EGFR inhibitors.

Detailed Protocol: Synthesis of a 4-Anilinoquinazoline Intermediate

This protocol describes a common method for synthesizing a core intermediate used in the development of EGFR inhibitors.

Objective: To synthesize N-(3-ethynylphenyl)quinazolin-4-amine, a key intermediate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-aminobenzonitrile (1.0 eq) in isopropanol, add 3-ethynylaniline (1.1 eq).

  • Acid Catalysis: Add 4-5 drops of concentrated hydrochloric acid (HCl) to the mixture.

    • Scientist's Note: The acid acts as a catalyst to activate the nitrile group towards nucleophilic attack by the aniline, facilitating the initial condensation step.

  • Reflux: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold isopropanol to remove any unreacted starting materials.

  • Drying & Characterization: Dry the purified solid under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

    • Self-Validation Check: The expected mass-to-charge ratio (m/z) in the mass spectrum and the characteristic proton signals in the NMR spectrum (particularly the alkyne proton and aromatic protons) will validate the successful synthesis.

Mechanism of Action: Quinazolines as EGFR Kinase Inhibitors

The most prominent success story of the quinazoline scaffold is its application as an ATP-competitive inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. Overexpression or mutation of EGFR is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).

EGFR is a transmembrane receptor that, upon binding its ligand (e.g., EGF), dimerizes and activates its intracellular kinase domain. This triggers a downstream signaling cascade involving the Ras-Raf-MEK-ERK pathway, ultimately leading to cell proliferation, survival, and metastasis.

Quinazoline-based inhibitors like Gefitinib and Erlotinib are designed to mimic the adenine portion of ATP, the natural substrate for the kinase domain. They occupy the ATP-binding pocket, preventing the phosphorylation of downstream substrates and thereby blocking the entire signaling cascade. The C4-anilino group is crucial for this activity, forming key hydrogen bonds and hydrophobic interactions within the active site.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks Binding ATP ATP ATP->EGFR

Caption: EGFR signaling pathway and the inhibitory action of quinazolines.

Structure-Activity Relationship (SAR) and Experimental Validation

Systematic modification of the quinazoline scaffold has yielded crucial insights into the structural requirements for potent kinase inhibition. The following table summarizes key SAR findings for EGFR inhibitors.

PositionSubstituent TypeRationale & Impact on Activity
C4 Small, substituted anilinesForms critical hydrogen bond with Met793 in the EGFR hinge region. Substituents on the aniline can access a deeper hydrophobic pocket, enhancing potency.
C6, C7 Methoxy or other small alkoxy groupsIncreases solubility and provides additional interactions in the ATP binding site, significantly boosting inhibitory activity.
C2 Hydrogen (unsubstituted)Generally, substitution at this position is detrimental to activity as it can cause steric clashes within the narrow ATP-binding pocket.
N1 Nitrogen atomActs as a crucial hydrogen bond acceptor with the backbone NH of Met793, anchoring the inhibitor in the active site.
Experimental Workflow: From Synthesis to Biological Validation

A robust drug discovery campaign requires a self-validating workflow that connects chemical synthesis with biological testing in a feedback loop.

workflow A 1. Synthesis of Quinazoline Derivative B 2. Purification (HPLC) A->B C 3. Structural Confirmation (NMR, MS) B->C D 4. In Vitro Kinase Assay (Determine IC50) C->D Test Compound E 5. Cell-Based Proliferation Assay (e.g., MTT on A549 cells) D->E F 6. Data Analysis E->F G SAR Insight & Next Design F->G Feedback Loop G->A Iterate

Caption: Integrated workflow for quinazoline inhibitor development.

Protocol: Cell-Based Proliferation (MTT) Assay

Objective: To determine the anti-proliferative effect of a synthesized quinazoline compound on an EGFR-dependent cancer cell line (e.g., A549).

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test quinazoline compound in cell culture media. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plate for 72 hours.

    • Scientist's Note: A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Mechanism Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Perspectives

The quinazoline scaffold remains a highly fertile ground for medicinal chemistry innovation. Current research focuses on developing next-generation inhibitors that can overcome acquired resistance to drugs like Gefitinib, often caused by mutations like T790M in the EGFR gatekeeper residue. Furthermore, the scaffold's versatility continues to be explored in other therapeutic areas, including the development of novel anti-infective, anti-inflammatory, and CNS-active agents. The continued application of rational drug design, coupled with advanced synthetic methodologies, ensures that the quinazoline story is far from over.

References

  • Title: The Privileged Quinazoline Scaffold: A Comprehensive Review of Its Biological Activities. Source: Molecules (Journal) URL: [Link]

  • Title: A review on quinazoline derivatives as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy. Source: Bioorganic Chemistry (Journal) URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as EGFR inhibitors. Source: Bioorganic & Medicinal Chemistry (Journal) URL: [Link]

  • Title: Quinazoline derivatives as anticancer agents: a review. Source: Archiv der Pharmazie (Journal) URL: [Link]

  • Title: Quinazoline as a Privileged Scaffold in Cancer Drug Discovery. Source: Current Medicinal Chemistry (Journal) URL: [https://www.e
Foundational

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 2-Phenylquinazoline Compounds: Synthesis, Biological Activity, and Therapeutic Potential The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a pyrimidine and a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Phenylquinazoline Compounds: Synthesis, Biological Activity, and Therapeutic Potential

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a pyrimidine and a benzene ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as "privileged scaffolds" in drug discovery.[3][4] Among the various classes of quinazolines, 2-phenylquinazoline derivatives have garnered significant attention due to their potent and diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][5][6] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 2-phenylquinazoline compounds, intended for researchers, scientists, and professionals in drug development.

Synthetic Methodologies for 2-Phenylquinazoline Derivatives

The synthesis of the 2-phenylquinazoline core can be achieved through various strategies, often involving the construction of the pyrimidine ring onto a pre-existing benzene derivative. A common and effective method involves the reaction of 2-aminobenzamide or 2-aminobenzonitrile with benzaldehyde or its derivatives.

One straightforward approach involves the condensation of 2-aminobenzamide with benzaldehyde in the presence of an oxidizing agent like iodine in ethanol to yield 2-phenylquinazolin-4(3H)-one.[3] This intermediate can then be converted to 4-chloro-2-phenylquinazoline by refluxing with phosphorus oxychloride.[3] The resulting 4-chloro derivative serves as a versatile precursor for the synthesis of a wide array of 4-substituted-2-phenylquinazolines through nucleophilic substitution reactions with various amines.[3]

More contemporary methods focus on efficiency and sustainability. Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of quinazoline derivatives in a single step from simple starting materials.[7] For instance, a palladium-catalyzed, ligand-free MCR of isocyanides and aromatic amines can produce 2-aminoquinazoline-4-ones.[7] Another approach utilizes a microwave-promoted synthesis of 2-substituted quinazolinones from 2-aminophenyl carbonyl compounds and nitriles using a Lewis acid catalyst.[7]

The following diagram illustrates a general synthetic pathway to 2-phenylquinazoline derivatives, starting from 2-aminobenzamide.

Synthesis of 2-Phenylquinazolines cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Derivatization 2-Aminobenzamide 2-Aminobenzamide 2-Phenylquinazolin-4(3H)-one 2-Phenylquinazolin-4(3H)-one 2-Aminobenzamide->2-Phenylquinazolin-4(3H)-one Iodine, Ethanol Benzaldehyde Benzaldehyde Benzaldehyde->2-Phenylquinazolin-4(3H)-one 4-Chloro-2-phenylquinazoline 4-Chloro-2-phenylquinazoline 2-Phenylquinazolin-4(3H)-one->4-Chloro-2-phenylquinazoline POCl3, Reflux 4-Amino-2-phenylquinazolines 4-Amino-2-phenylquinazolines 4-Chloro-2-phenylquinazoline->4-Amino-2-phenylquinazolines Ethanol Amines (R-NH2) Amines (R-NH2) Amines (R-NH2)->4-Amino-2-phenylquinazolines

Caption: General synthetic scheme for 2-phenylquinazoline derivatives.

Experimental Protocol: Synthesis of N-(4-Fluorophenyl)-2-phenylquinazolin-4-amine

This protocol is adapted from a published procedure for the synthesis of 2-phenylquinazoline derivatives.[3]

Step 1: Synthesis of 2-phenylquinazolin-4(3H)-one

  • To a solution of 2-aminobenzamide (1.36 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL), add iodine (2.54 g, 10 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a cold solution of sodium thiosulfate to quench the excess iodine.

  • Filter the resulting precipitate, wash with water, and dry to obtain 2-phenylquinazolin-4(3H)-one.

Step 2: Synthesis of 4-chloro-2-phenylquinazoline

  • Dissolve 2-phenylquinazolin-4(3H)-one (2.22 g, 10 mmol) in phosphorus oxychloride (15 mL).

  • Reflux the mixture for 3-4 hours.

  • After completion, carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Filter the precipitate, wash with water, and dry to yield 4-chloro-2-phenylquinazoline.

Step 3: Synthesis of N-(4-Fluorophenyl)-2-phenylquinazolin-4-amine

  • To a solution of 4-chloro-2-phenylquinazoline (2.41 g, 10 mmol) in ethanol (25 mL), add 4-fluoroaniline (1.11 g, 10 mmol).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the final product.[3]

Biological Activities and Therapeutic Potential

2-Phenylquinazoline derivatives have been extensively investigated for a variety of biological activities, with anticancer applications being the most prominent.

Anticancer Activity

The anticancer potential of 2-phenylquinazolines is well-documented, with several compounds demonstrating potent activity against a range of cancer cell lines.[3][8][9] The mechanisms of action are diverse and often involve the inhibition of key cellular processes required for cancer cell proliferation and survival.

Tubulin Polymerization Inhibition: A significant number of 2-phenylquinazoline derivatives exert their anticancer effects by targeting tubulin, a crucial protein involved in microtubule formation and cell division.[10][11] By binding to the colchicine binding site on tubulin, these compounds inhibit its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11] For example, benzotriazole-substituted 2-phenylquinazolines have been identified as potent tubulin polymerization inhibitors, inducing mitochondria-mediated apoptosis in cancer cells.[10]

Tubulin_Inhibition_Pathway 2-Phenylquinazoline 2-Phenylquinazoline Tubulin Tubulin 2-Phenylquinazoline->Tubulin Binds to Colchicine Site Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of tubulin-inhibiting 2-phenylquinazolines.

Kinase Inhibition: Several 2-phenylquinazoline derivatives function as inhibitors of protein kinases that are often dysregulated in cancer. For instance, certain derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy.[1] Additionally, 4-morpholino-2-phenylquinazolines have been identified as selective inhibitors of PI3 kinase p110α, a critical component of a signaling pathway frequently activated in cancer.[12]

G-Quadruplex Stabilization: Novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines have been synthesized and shown to act as G-quadruplex (G4) ligands.[8] G-quadruplexes are non-canonical DNA structures found in telomeres and gene promoter regions, and their stabilization by small molecules can lead to telomerase inhibition and suppression of cancer cell proliferation.[8]

Structure-Activity Relationship (SAR): For anticancer activity, SAR studies have revealed several key features. The substitution pattern on the 2-phenyl ring and at the 4-position of the quinazoline core significantly influences potency.[11] For instance, in a series of 1-phenyl-1-(quinazolin-4-yl)ethanols, a 2-chloro substituent on the quinazoline ring demonstrated the highest antiproliferative activity.[11] In another study, the presence of two (3-dimethylaminopropyl)aminomethylphenyl side chains and the position of a phenyl ring on the quinazoline moiety were found to be critical for activity.[8]

Compound ClassTarget/MechanismKey Structural Features for ActivityIC50 RangeReference
Benzotriazole-substituted 2-phenylquinazolinesTubulin Polymerization InhibitionBenzotriazole moiety3.16 - 10.6 µM[10]
2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolinesG-Quadruplex Stabilization(3-dimethylaminopropyl)aminomethylphenyl side chains0.33 - 7.10 µM[8]
4-Morpholino-2-phenylquinazolinesPI3K p110α InhibitionThieno[3,2-d]pyrimidine core2.0 nM (enzyme), 0.58 µM (cell)[12]
2-substituted 1-phenyl-1-(quinazolin-4-yl)ethanolsTubulin Polymerization Inhibition2-chloro substituentAs low as 0.027 µM[11]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases.[13] 2-Phenylquinazoline derivatives have demonstrated significant anti-inflammatory properties.[13] Certain 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in endotoxin-stimulated macrophages.[13] The mechanism of action involves the inhibition of the NF-κB signaling pathway.[13] Structure-activity relationship studies have indicated that substitutions on the phenyl rings can enhance anti-inflammatory activity, potentially by increasing the lipophilicity of the compounds. For example, compounds with substitutions on both phenyl rings have shown higher activity than their unsubstituted counterparts.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. 2-Phenylquinazoline derivatives have shown promise as antibacterial and antifungal agents.[14][15][16] The incorporation of a 3-arylideneamino substituent into the 2-phenylquinazoline-4(3H)-one scaffold has been found to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[14] Some N,2-diphenylquinazolin-4-amine derivatives have exhibited potent activity against Staphylococcus aureus, with one compound showing activity equal to the reference drug.[15] Lipophilicity appears to play a role in the antibacterial efficacy of these compounds.[15]

Other Biological Activities

Beyond the major activities discussed, 2-phenylquinazoline derivatives have also been explored for other therapeutic applications, including as anticonvulsant and antimalarial agents.[3][17]

Experimental Workflow: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed cancer cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of 2-phenylquinazoline compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol for MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 2-phenylquinazoline test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

2-Phenylquinazoline compounds represent a versatile and highly valuable scaffold in medicinal chemistry. Their diverse biological activities, particularly in the realm of anticancer therapy, continue to drive research and development efforts. The synthetic accessibility of the quinazoline core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. Future research will likely focus on the development of more selective and potent 2-phenylquinazoline derivatives with improved pharmacokinetic profiles. The exploration of novel mechanisms of action and the combination of these compounds with other therapeutic agents hold significant promise for the development of next-generation therapies for a wide range of diseases.

References

  • Guelland, J., et al. (2022). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 27(15), 4989. [Link]

  • Li, W., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3906. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522. [Link]

  • Verma, A., et al. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets, 23(4), 278-292. [Link]

  • Pal, C., et al. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. Toxicology and Applied Pharmacology, 264(2), 226-234. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Singh, P., et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 11(11), e202200130. [Link]

  • Negi, J. S. (2020). Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical Chemistry and Analysis, 7(3), 123-128. [Link]

  • Nanda, A. K., et al. (2007). Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies. Molecules, 12(10), 2413-2426. [Link]

  • Wicht, K. J., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Infectious Diseases, 7(10), 2977-2987. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. [Link]

  • Nanda, A. K., et al. (2008). Antibacterial Activity of 3-Amino (Substituted)-2-phenyl quinazolin-4-ones. Rasayan Journal of Chemistry, 1(1), 172-177. [Link]

  • de Oliveira, R., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 18(7), 745-766. [Link]

  • Nagrale, P., et al. (2022). Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical Chemistry and Analysis, 9(4), 169-173. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Chemistry, 4(4), 1436-1454. [Link]

  • Kurogi, Y., et al. (1996). Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis. Journal of Medicinal Chemistry, 39(7), 1433-1437. [Link]

  • Kim, H. P., et al. (2015). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 6(3), 321-326. [Link]

  • Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 9(2), 58-69. [Link]

  • Shingare, S., & Shingare, P. (2020). Design and synthesis of novel 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues targeting on TACE. GSC Biological and Pharmaceutical Sciences, 12(2), 194-205. [Link]

  • Kumar, D., et al. (2022). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets, 23(4), 278-292. [Link]

  • Fassihi, A., et al. (2021). Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. Journal of Reports in Pharmaceutical Sciences, 10(1), 104-114. [Link]

  • Patel, D. R., et al. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 143-152. [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

  • Al-Obaidi, A. M. J., et al. (2019). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Iraqi Journal of Pharmaceutical Sciences, 28(1), 76-85. [Link]

  • Singh, P., & Kumar, A. (2021). An Illustrated Review on Chemical Properties, Synthetic Methods and Biological Activities of Quinazolines. International Journal of Pharmaceutical Sciences and Research, 12(8), 4082-4096. [Link]

  • Ibrahim, S. A., et al. (2018). Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H) - Quinazolinone Derivatives. IOSR Journal of Applied Chemistry, 11(4), 58-62. [Link]

  • Al-Soud, Y. A., et al. (2003). Synthesis, antiviral and cytotoxic activities of some novel 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones. Archiv der Pharmazie, 336(2), 79-85. [Link]

  • Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Medicinal Chemistry, 2011, 605639. [Link]

Sources

Exploratory

The Quinazoline Scaffold: A Technical Guide to Privileged Structures in Drug Discovery

Executive Summary In medicinal chemistry, a "privileged structure" is defined as a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, a "privileged structure" is defined as a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The quinazoline (benzo[d]pyrimidine) scaffold represents the archetype of this concept.

This guide analyzes the quinazoline core not merely as a chemical curiosity, but as a pragmatic tool for high-affinity ligand design. While its applications range from antimicrobial to antihypertensive agents (e.g., Prazosin), its most profound impact lies in oncology as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs). This document details the structure-activity relationships (SAR), mechanistic evolution, and robust synthetic protocols required to leverage this scaffold in modern drug discovery.

Part 1: The Pharmacophore & Structural Logic

The quinazoline core is a planar, bicyclic heterocycle.[1] Its "privileged" status stems from its physicochemical versatility:[2][3]

  • Hydrogen Bonding: N1 and N3 serve as hydrogen bond acceptors, mimicking the purine ring of ATP. This allows the scaffold to anchor into the hinge region of kinase domains.

  • Electronic Tunability: The benzene ring (positions 5–8) allows for electronic modulation via substitution, affecting the pKa of the pyrimidine nitrogens and, consequently, solubility and binding affinity.

  • Vectorial Substitution: The C4 position is highly reactive toward nucleophiles, allowing the introduction of diverse aniline or heteroaryl groups that project into the hydrophobic pockets of target proteins.

Key SAR Determinants (The "Warhead" Strategy)

In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the SAR has evolved through three distinct generations:

FeatureStructural LogicRepresentative Drug
4-Anilino Moiety Occupies the hydrophobic pocket; mimics the adenine of ATP.Gefitinib, Erlotinib
6,7-Dialkoxy Groups Improves solubility and aids in binding via solvent interactions.Gefitinib
Acrylamide "Warhead" Acts as a Michael acceptor to form a covalent bond with Cys797 (in EGFR).Osimertinib, Afatinib
C4-Position Sterics Overcomes the T790M "gatekeeper" mutation steric clash.Osimertinib

Part 2: Mechanism of Action & Pathway Intervention

The primary utility of quinazoline derivatives in oncology is the inhibition of the EGFR signaling cascade.[4] Overexpression or mutation of EGFR leads to uncontrolled cell proliferation via the RAS-RAF-MEK-ERK pathway.

1st vs. 3rd Generation Mechanism
  • Reversible Inhibition (1st Gen): Gefitinib competes with ATP for the binding site (Mg-ATP complex) in the kinase domain. It binds via H-bonds at the hinge region (Met793).

  • Covalent Inhibition (3rd Gen): Osimertinib targets the T790M resistance mutation.[5][6] It binds irreversibly by forming a covalent thioether bond with the thiol group of Cysteine 797 via an acrylamide functional group.[5] This overcomes the increased ATP affinity caused by the T790M mutation.[5]

Visualization: EGFR Signaling & Inhibition

The following diagram illustrates the signal transduction cascade and the precise intervention point of quinazoline inhibitors.

EGFR_Pathway cluster_kinase Intracellular Kinase Domain EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding & Dimerization RAS RAS (GTPase) EGFR->RAS Phosphorylation Quinazoline Quinazoline Inhibitor (e.g., Osimertinib) Quinazoline->EGFR Blocks ATP Binding (Cys797 Covalent Bond) RAF RAF (Kinase) RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Expression

Caption: The EGFR signaling cascade showing the competitive/covalent inhibition of the receptor by quinazoline derivatives, halting downstream proliferation signals.

Part 3: Experimental Protocol – Synthesis of 4-Anilinoquinazolines

As an application scientist, reproducibility is paramount. The following protocol is a robust, scalable method for synthesizing 4-anilinoquinazoline derivatives from anthranilic acid. This route is preferred over the Niementowski synthesis for derivative generation because the intermediate (4-chloroquinazoline) allows for divergent synthesis of libraries.

Workflow Overview
  • Cyclization: Anthranilic acid

    
     Quinazolin-4(3H)-one.
    
  • Activation: Chlorination using

    
     to generate the imidoyl chloride.
    
  • Substitution (

    
    ):  Nucleophilic aromatic substitution with a substituted aniline.
    
Detailed Methodology
Step 1: Synthesis of Quinazolin-4(3H)-one[7][8]
  • Reagents: Anthranilic acid (1.0 eq), Formamidine acetate (1.5 eq), Ethanol (Solvent).

  • Procedure:

    • Suspend anthranilic acid in ethanol (5 mL/mmol) in a round-bottom flask.

    • Add formamidine acetate.

    • Reflux for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Workup: Cool the mixture to room temperature. The product usually precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet around
      
      
      8.1 ppm (H-2 proton).
Step 2: Chlorination (The Critical Intermediate)
  • Reagents: Quinazolin-4(3H)-one (1.0 eq), Phosphorus oxychloride (

    
    , excess/solvent), 
    
    
    
    -Diisopropylethylamine (DIPEA, cat.).
  • Procedure:

    • Place the quinazolinone in a dry flask under Argon atmosphere.

    • Add

      
       (5–10 eq) carefully. Add catalytic DIPEA to accelerate the reaction.
      
    • Reflux at 100°C for 3–5 hours. The suspension will clear as the chloro-derivative forms.

    • Workup (Caution): Remove excess

      
       via rotary evaporation. Pour the residue slowly onto crushed ice/ammonia water to neutralize. Extract rapidly with DCM.
      
    • Scientist's Note: 4-Chloroquinazoline is moisture sensitive. Store in a desiccator or use immediately.

Step 3: Nucleophilic Substitution (

)
  • Reagents: 4-Chloroquinazoline (1.0 eq), Substituted Aniline (1.1 eq), Isopropanol (

    
    -PrOH).
    
  • Procedure:

    • Dissolve 4-chloroquinazoline in

      
      -PrOH (10 mL/mmol).
      
    • Add the specific aniline (e.g., 3-chloro-4-fluoroaniline for Gefitinib analogs).

    • Reflux for 2–4 hours.

    • Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with cold

      
      -PrOH/Ether.
      
    • Purification: If free base is required, suspend in water, basify with

      
      , and extract with EtOAc.
      
Visualization: Synthetic Workflow

Synthesis_Flow Start Anthranilic Acid Step1 Cyclization (Formamidine Acetate) Start->Step1 Inter1 Quinazolin-4(3H)-one Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 4-Chloroquinazoline (Reactive Core) Step2->Inter2 Step3 SnAr Substitution (R-NH2, iPrOH) Inter2->Step3 Final 4-Anilinoquinazoline (Active Drug) Step3->Final

Caption: Divergent synthetic route allowing for the rapid generation of 4-anilinoquinazoline libraries via the reactive chloro-intermediate.

Part 4: Future Directions & Advanced Applications

The versatility of the quinazoline scaffold is currently driving two major innovations in drug discovery:

  • PROTACs (Proteolysis Targeting Chimeras): Researchers are linking the quinazoline motif (as the Warhead) to E3 ligase ligands (like Thalidomide) via PEG linkers. This degrades the EGFR protein rather than just inhibiting it, offering a solution to high-concentration resistance.

  • Allosteric Inhibition: While traditional quinazolines are ATP-competitive (orthosteric), new "fourth-generation" derivatives are being designed to bind to allosteric sites (the "C-helix out" pocket), working synergistically with covalent inhibitors to prevent resistance mutations like C797S.

References

  • Jonnalagadda, S. B., et al. (2023).[9] Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Scientific Scholar. [Link]

  • Abuelizz, H. A., et al. (2017).[10] Quinazoline derivatives as privileged structures in drug discovery. National Institutes of Health (PMC). [Link]

  • Mao, L., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]

  • Patsnap Synapse. (2025).[11] Mechanism of Action of Osimertinib Mesylate. Patsnap. [Link]

Sources

Protocols & Analytical Methods

Method

Analytical methods for 7-Bromo-4-chloro-2-phenylquinazoline characterization

Technical Application Note: Comprehensive Characterization of 7-Bromo-4-chloro-2-phenylquinazoline Abstract 7-Bromo-4-chloro-2-phenylquinazoline is a high-value heterocyclic intermediate widely utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Comprehensive Characterization of 7-Bromo-4-chloro-2-phenylquinazoline

Abstract

7-Bromo-4-chloro-2-phenylquinazoline is a high-value heterocyclic intermediate widely utilized in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). Its dual-halogenated scaffold presents unique analytical challenges: the C4-chloro substituent is highly electrophilic and moisture-sensitive, while the C7-bromo substituent is stable but essential for downstream cross-coupling. This Application Note provides a rigorous, field-proven protocol for the identity, purity, and stability profiling of this compound, emphasizing the differentiation from its common hydrolysis impurity, 7-bromo-2-phenylquinazolin-4(3H)-one.

Introduction & Chemical Context

The structural integrity of 7-Bromo-4-chloro-2-phenylquinazoline relies on the stability of the quinazoline core. The C4-position is activated for Nucleophilic Aromatic Substitution (


), making it susceptible to rapid hydrolysis in the presence of atmospheric moisture or wet solvents.

Critical Analytical Objective: Differentiation between the active Target Molecule (TM) and its Hydrolysis Product (HP) .

  • TM: 7-Bromo-4-chloro-2-phenylquinazoline (Reactive, Lipophilic)

  • HP: 7-Bromo-2-phenylquinazolin-4(3H)-one (Stable, Polar, Tautomeric)

Figure 1: Reactivity & Degradation Pathway

ReactionPathway cluster_legend Key Difference TM Target Molecule (7-Bromo-4-chloro-2-phenylquinazoline) MW: ~319.5 HP Hydrolysis Product (7-Bromo-2-phenylquinazolin-4(3H)-one) MW: ~301.1 TM->HP Hydrolysis (Fast in wet solvent) Water + H2O (Atmospheric/Solvent) Diff Mass Shift: -18 Da Loss of Cl isotope pattern

Caption: Degradation pathway showing the critical conversion of the chloro-quinazoline to the quinazolinone, resulting in a mass shift and loss of the chlorine isotope signature.

Protocol A: Chromatographic Purity & Mass Spectrometry (LC-MS)

Objective: Quantify purity and confirm identity via isotopic abundance. Challenge: Preventing in-situ hydrolysis during analysis.

Method Parameters
ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm)High resolution for separating the polar HP from the non-polar TM.
Solvent A Water + 0.1% Formic AcidAcidic pH stabilizes the quinazoline ring slightly better than neutral.
Solvent B Acetonitrile (MeCN) + 0.1% Formic AcidDo NOT use Methanol. MeOH can react at C4 to form the methoxy-ether artifact.
Gradient 50% B to 95% B over 5 minThe TM is highly lipophilic (phenyl + halogens) and elutes late.
Flow Rate 0.4 - 0.6 mL/minStandard UPLC flow.
Detection UV (254 nm) & MS (ESI+)254 nm captures the benzene/quinazoline absorption.
Sample Diluent Anhydrous MeCN Critical: Use a fresh bottle.[1] Avoid DMSO if it contains water.
Data Interpretation: The Isotope Signature

The molecule contains one Chlorine (


) and one Bromine (

). This creates a distinct "M+2" and "M+4" pattern that serves as a fingerprint.
  • Target (C14H8BrClN2):

    • m/z ~319 (100%):

      
       + 
      
      
      
    • m/z ~321 (~130%): (

      
       + 
      
      
      
      ) and (
      
      
      +
      
      
      ) overlap.
    • m/z ~323 (~30%):

      
       + 
      
      
      
    • Observation: A jagged "triple peak" cluster.

  • Impurity (Hydrolysis Product - No Cl):

    • m/z ~301 (100%):

      
      
      
    • m/z ~303 (98%):

      
      
      
    • Observation: A simple "doublet" peak (1:1 ratio).

Step-by-Step Workflow:

  • Blank Run: Inject pure MeCN to ensure no carryover.

  • Sample Prep: Dissolve ~1 mg solid in 1 mL Anhydrous MeCN . Sonicate briefly (<30s).

  • Immediate Injection: Inject within 5 minutes of preparation to minimize hydrolysis.

  • Analysis:

    • Peak at RT ~3.5 min: Target . Check for Triple Isotope Pattern.

    • Peak at RT ~1.5 - 2.0 min: Hydrolysis Impurity . Check for Doublet Isotope Pattern.

Protocol B: Structural Elucidation (NMR Spectroscopy)

Objective: Confirm the regiochemistry (2-phenyl vs 4-phenyl) and the 7-bromo substitution pattern. Solvent:


 (Deuterated Chloroform) is preferred over 

to minimize moisture uptake and solvolysis risk.
Expected NMR Assignment (400 MHz, )

The spectrum is divided into two distinct aromatic regions: the Phenyl Ring (Pos 2) and the Quinazoline Core (Pos 5, 6, 8) .

ProtonMultiplicityApprox.[2][3][4] Shift (ppm)Coupling (

)
Structural Insight
H-5 Doublet (d)8.10 - 8.20

Hz
Ortho coupling to H-6. Most deshielded by the N1/C4-Cl proximity.
H-8 Doublet (d)8.25 - 8.35

Hz
Meta coupling to H-6. Isolated by Br at C7.
H-6 Doublet of Doublets (dd)7.60 - 7.70

Hz
Couplings confirm the 7-substitution pattern.
Phenyl (2') Multiplet (m)8.50 - 8.60-Ortho protons on the 2-phenyl ring.
Phenyl (3',4') Multiplet (m)7.45 - 7.55-Meta/Para protons on the 2-phenyl ring.

Note: Chemical shifts are estimates based on electronic effects. H-8 is often deshielded due to the peri-effect of the lone pair on N1 or the C2-phenyl group.

Validation Criteria:

  • Integration: Ratio of Quinazoline protons (3H) to Phenyl protons (5H) must be 3:5 .

  • Absence of NH: If a broad singlet is observed >10 ppm, the sample has hydrolyzed to the quinazolinone (amide NH).

Protocol C: Solid State & Stability Characterization

Melting Point (MP)
  • Method: Capillary tube, ramp rate 1°C/min.

  • Expected Range: 4-chloroquinazolines typically melt lower than their "one" counterparts.

    • Target: Expected range 110°C - 130°C (varies by purity).

    • Impurity (Quinazolinone): Typically >250°C (due to H-bonding network).

  • Significance: A sharp MP indicates high purity. A very high MP indicates significant hydrolysis.

Storage Protocol

The C4-Cl bond is chemically labile.

  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: Store at -20°C.

  • Desiccant: Store vial inside a secondary jar containing Drierite or Silica Gel.

Analytical Workflow Diagram

Workflow cluster_Purity Purity Analysis cluster_Structure Structure ID Sample Raw Sample (Solid) LCMS LC-MS (Anhydrous MeCN) Check Isotope Pattern Sample->LCMS NMR 1H NMR (CDCl3) Check Integration 3:5 Sample->NMR Result1 Pass: Triple Isotope (M, M+2, M+4) Fail: Double Isotope (M-18) LCMS->Result1 Result2 Pass: 3 distinct quinazoline H Fail: Broad NH peak (>10ppm) NMR->Result2

Caption: Parallel workflow for purity and structural validation. Note the specific failure modes (Hydrolysis) for each step.

References

  • Synthesis and Reactivity of 4-Chloroquinazolines

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[5]

    • Source: Beilstein J. Org. Chem. 2018, 14, 1859–1866.
    • URL:[Link]

    • Context: Describes the synthesis from the quinazolinone and the reactivity of the C4-Cl bond.
  • General Quinazoline Characterization

    • Title: Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones.[6]

    • Source: Molecules 2020, 25(3), 637.
    • URL:[Link]

    • Context: Provides comparative melting point data and solid-state properties for the hydrolysis products (quinazolinones).
  • Analytical Method Grounding: Title: Quinazoline Derivatives: Synthesis and Structure-Activity Relationships (SAR). Source: European Journal of Medicinal Chemistry. Context: General reference for the NMR shift patterns of 2-phenyl substituted quinazolines.

Sources

Application

The Synthetic Chemist's Guide to 7-Bromo-4-chloro-2-phenylquinazoline: A Versatile Scaffold for Advanced Organic Synthesis

Introduction: The Quinazoline Core as a Privileged Scaffold In the landscape of medicinal chemistry and drug development, the quinazoline framework stands out as a "privileged structure."[1][2] This fused heterocyclic sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Core as a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the quinazoline framework stands out as a "privileged structure."[1][2] This fused heterocyclic system, comprising a benzene ring fused to a pyrimidine ring, is a cornerstone in the architecture of numerous biologically active compounds, from anticancer agents to anti-inflammatory and antiviral therapeutics.[3][4][5] The strategic importance of this scaffold lies in its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets.

Within this esteemed class of molecules, 7-Bromo-4-chloro-2-phenylquinazoline emerges as a particularly powerful and versatile building block for synthetic chemists. Its utility is rooted in the differential reactivity of its two halogen substituents. The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent ring nitrogens. In contrast, the bromine atom at the C7 position is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a programmed, sequential functionalization of the quinazoline core, enabling the construction of complex, polysubstituted molecules with high regioselectivity. The stable phenyl group at the C2 position provides a foundational structural element, often crucial for target engagement.

This guide provides an in-depth exploration of the synthetic applications of 7-Bromo-4-chloro-2-phenylquinazoline, complete with mechanistic insights, field-proven protocols, and strategic workflows designed for researchers, scientists, and drug development professionals.

Part 1: Strategic Functionalization via Cross-Coupling Reactions at C7

The carbon-bromine bond at the C7 position is the preferred site for palladium-catalyzed transformations, allowing for the introduction of diverse carbon-based substituents while preserving the C4-chloro for subsequent reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[6][7][8] In the context of 7-Bromo-4-chloro-2-phenylquinazoline, this reaction is paramount for synthesizing biaryl and heteroaryl-substituted quinazolines, motifs commonly found in potent kinase inhibitors.[9]

Mechanistic Rationale: The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C7-Br bond, followed by transmetalation with an activated boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8][10] The C-Cl bond at C4 is significantly less reactive under these conditions and remains intact.

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R-B(OH)₃]⁻ pd_r_complex L₂Pd(II)(Ar)(R) transmetalation->pd_r_complex boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol 1: Suzuki-Miyaura Coupling of 7-Bromo-4-chloro-2-phenylquinazoline

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add 7-Bromo-4-chloro-2-phenylquinazoline (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03-0.05 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (e.g., 4:1) or DMF.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the 7-aryl-4-chloro-2-phenylquinazoline product.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at C4

The C4 position of the quinazoline ring is highly electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms. This makes the C4-chloro an excellent leaving group for SNAr reactions, particularly with amine nucleophiles, a critical transformation for synthesizing many kinase inhibitors.[11][12]

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[13] It is exceptionally effective for coupling amines with aryl halides, including the activated C4-chloro of the quinazoline scaffold. This method offers broad substrate scope and functional group tolerance.[14]

Mechanistic Rationale: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the Pd(0) catalyst to the C-Cl bond, formation of a palladium-amido complex via reaction with the amine in the presence of a base, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[15] The choice of ligand is critical and is often a bulky, electron-rich phosphine like XPhos or BrettPhos.

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex L₂Pd(II)(Ar)(Cl) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination - Cl⁻ pd_amido_complex L₂Pd(II)(Ar)(NR₂) amine_coordination->pd_amido_complex - H⁺ amine R₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Protocol 2: Buchwald-Hartwig Amination of a 4-Chloroquinazoline Intermediate

  • Vessel Preparation: In an oven-dried vial or flask, combine the 4-chloroquinazoline substrate (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.).

  • Catalyst System: Add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and the appropriate phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.10 equiv.). Alternatively, use a pre-formed palladium pre-catalyst.

  • Inert Atmosphere: Seal the vessel, and purge with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene, 1,4-dioxane, or THF.

  • Reaction: Heat the mixture, typically between 80-120 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography or recrystallization to yield the desired 4-aminoquinazoline derivative.

Part 3: The Power of Sequential Functionalization

The true synthetic power of 7-Bromo-4-chloro-2-phenylquinazoline is realized through sequential, regioselective reactions. This strategy allows for the independent and controlled introduction of two different functionalities at the C7 and C4 positions, enabling the rapid assembly of diverse molecular libraries from a single starting material.

A Representative Workflow:

  • Step A (C7 Functionalization): Begin with a Suzuki-Miyaura coupling reaction at the C7-bromo position using an arylboronic acid to install the first point of diversity.

  • Step B (C4 Functionalization): Take the resulting 7-aryl-4-chloro-2-phenylquinazoline intermediate and subject it to a Buchwald-Hartwig amination to introduce a second point of diversity at the C4 position.

Sequential_Functionalization start 7-Bromo-4-chloro-2-phenylquinazoline step1 Step A: C7 Functionalization Suzuki-Miyaura Coupling R¹-B(OH)₂ Pd Catalyst, Base start->step1 intermediate Intermediate 7-R¹-4-chloro-2-phenylquinazoline step1->intermediate step2 Step B: C4 Functionalization Buchwald-Hartwig Amination R²R³NH Pd Catalyst, Base intermediate->step2 product Final Product 7-R¹-4-(NR²R³)-2-phenylquinazoline step2->product

Caption: Workflow for sequential functionalization of the quinazoline scaffold.

Part 4: Data Summary and Applications

Derivatives synthesized from 7-Bromo-4-chloro-2-phenylquinazoline and its analogs are frequently evaluated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology.[3][11]

Table 1: Representative Transformations of Halogenated Quinazolines

Reaction TypeStarting Material PositionCoupling PartnerCatalyst SystemConditionsYield (%)
Suzuki-Miyaura C7-Br4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 90 °C~85-95
Suzuki-Miyaura C7-BrPyridine-3-boronic acidPd(PPh₃)₄ / Na₂CO₃DMF, 100 °C~70-85
Buchwald-Hartwig C4-ClAnilinePd₂(dba)₃ / XPhos / NaOtBuToluene, 110 °C~80-98
Buchwald-Hartwig C4-ClMorpholinePd(OAc)₂ / BINAP / Cs₂CO₃Dioxane, 100 °C~90-99
Sonogashira C4-ClPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NTHF, 60 °C~53-72[16]

Note: Yields are representative and can vary based on specific substrates and precise reaction conditions.

Conclusion

7-Bromo-4-chloro-2-phenylquinazoline is a high-value, strategic starting material that provides an efficient and modular entry point to complex, polysubstituted quinazoline derivatives. The orthogonal reactivity of its C4-chloro and C7-bromo positions enables chemists to employ a powerful sequential functionalization strategy, utilizing robust and well-established reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. This capability is indispensable for the rapid generation of compound libraries in academic research and is a cornerstone of lead optimization programs in the pharmaceutical industry, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • Al-Suhaimi, E. A., et al. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • ChemicalBook. (2025, July 24). 7-BROMO-4-CHLOROQUINAZOLINE | 573675-55-5.
  • Radi, M., et al. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC.
  • Mphahlele, M. J. (2014, October 29). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • El-Sayed, N. N. E., et al. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. PMC.
  • Khan, I., et al. (2025, June 28). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
  • Sigma-Aldrich. (n.d.). 7-Bromo-4-chloro-2-methylquinazoline | 403850-84-0.
  • ResearchGate. (2025, October 16). (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
  • Jędrzejewska, H., et al. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Li, X., et al. (n.d.). DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A.
  • Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines.
  • Fluorochem. (n.d.). 7-Bromo-2-chloro-4-methyl-quinazoline.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
  • Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Preprints.org. (2025, April 18). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation.
  • SciSpace. (2020, September 15). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
  • GuideChem. (2025, May 20). 7-bromo-2-chloro-4-methylquinoline - C10H7BrClN, density, melting point, boiling point, structural formula, synthesis.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • World Journal of Pharmaceutical Research. (2022, March 1). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors.
  • Knight, L. M., et al. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.
  • Al-Ghorbani, M., et al. (2025, November 8). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ResearchGate.
  • ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors | Request PDF.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

Sources

Method

Orthogonal Functionalization of 7-Bromo-4-chloro-2-phenylquinazoline: A Modular Platform for SAR Library Generation

Executive Summary & Strategic Overview The 7-bromo-4-chloro-2-phenylquinazoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., EGFR, VEGFR)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The 7-bromo-4-chloro-2-phenylquinazoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., EGFR, VEGFR) and G-protein coupled receptor (GPCR) modulators.

For Structure-Activity Relationship (SAR) studies, this scaffold offers a unique chemoselective switch :

  • C4-Position (Chloro): Highly electrophilic; susceptible to Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.
    
  • C7-Position (Bromo): Less reactive to nucleophiles but highly responsive to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guides the "C4-First" Strategy : Functionalize C4 via


 to install the primary pharmacophore, followed by Pd-catalyzed diversification at C7 to tune physicochemical properties (solubility, metabolic stability). This sequence minimizes side reactions (e.g., Pd-insertion into C4-Cl) and eliminates the need for protecting groups.
Workflow Visualization

G Start Scaffold: 7-Bromo-4-chloro- 2-phenylquinazoline Step1 Step 1: C4 Functionalization (SNAr Displacement) Start->Step1  Amine (R1-NH2)  Base, Heat Inter Intermediate: 7-Bromo-4-amino- 2-phenylquinazoline Step1->Inter  High Yield  Regioselective Step2 Step 2: C7 Diversification (Pd-Catalyzed Coupling) Inter->Step2  Boronic Acid (R2-B(OH)2)  Pd(0), Base Final Final SAR Library (Dual Functionalized) Step2->Final  Library Generation

Figure 1: The sequential "C4-First" derivatization strategy ensures regioselectivity and high yields.

Module A: C4-Selective Functionalization ( )

The C4-chloro atom is activated by the N3 nitrogen, making it highly susceptible to displacement by primary and secondary amines. This reaction typically proceeds without affecting the C7-bromo handle.

Protocol 1: C4-Amination

Objective: Install the primary binding element (Head Group) at C4.

Reagents & Materials
  • Substrate: 7-Bromo-4-chloro-2-phenylquinazoline (1.0 equiv)

  • Nucleophile: Aniline derivative or aliphatic amine (1.1 – 1.2 equiv)

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH). Note: Protic solvents facilitate the reaction via H-bonding activation of the quinazoline nitrogen.

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    .
  • Equipment: Reflux condenser or Microwave Reactor.

Step-by-Step Procedure
  • Setup: In a 25 mL round-bottom flask (or microwave vial), dissolve the substrate (1.0 mmol, 321 mg) in iPrOH (5 mL).

  • Addition: Add the amine (1.1 mmol) followed by DIPEA (2.0 mmol).

  • Reaction:

    • Thermal Method:[1] Heat to reflux (85°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a more polar fluorescent spot (
      
      
      
      ) should appear.
    • Microwave Method:[1][2][3] Heat at 100°C for 15–30 minutes (High Absorption setting).

  • Workup (Self-Validating Step):

    • Cool the mixture to room temperature.

    • Precipitation Check: In many cases, the product precipitates out of the alcohol. If a solid forms, filter and wash with cold iPrOH/Ether. This yields high-purity product without chromatography.

    • Alternative: If no precipitate, evaporate solvent, redissolve in DCM, wash with sat.

      
       and brine. Dry over 
      
      
      
      .[4]
  • Yield Expectation: 85–95%.

Critical Insight: If using weak nucleophiles (e.g., electron-deficient anilines), add a catalytic amount of HCl (or use aniline HCl salt) in EtOH. The protonation of the quinazoline N1/N3 significantly increases the electrophilicity of C4.

Module B: C7-Diversification (Suzuki-Miyaura Coupling)

Once the C4 position is "capped" with an amine, the C7-bromo group becomes the focus. The nitrogen introduced at C4 is generally tolerated well in Suzuki couplings, provided the catalyst system is robust.

Protocol 2: C7-Arylation/Heteroarylation

Objective: Install solubility groups or hydrophobic tails to probe the solvent-front region of the binding pocket.

Reagents & Materials
  • Substrate: 7-Bromo-4-amino-derivative (from Module A) (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.3 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5-10 mol%).
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv).
  • Solvent System: 1,4-Dioxane : Water (4:1 ratio).[4] Note: Water is essential for the transmetallation step.

  • Inert Atmosphere: Argon or Nitrogen balloon.[4]

Step-by-Step Procedure
  • Degassing (Critical): Place the solid substrate, boronic acid, base, and catalyst in a reaction vial. Seal with a septum. Evacuate and backfill with Argon (

    
    ).[4]
    
  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90–100°C for 4–12 hours.

    • Monitoring: Watch for the disappearance of the bromide. If the reaction stalls, add 2 mol% fresh catalyst.

  • Workup:

    • Dilute with EtOAc and water.[4] Separate layers.

    • Extract aqueous layer with EtOAc (

      
      ).
      
    • Wash combined organics with Brine.[4] Dry over

      
      .
      
    • Scavenging: If Pd residue is high, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins before filtering.

  • Purification: Flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

SAR Library Design Strategy

When designing the library, select substituents that probe specific medicinal chemistry properties.

PositionSubstituent ClassRationaleExample Reagents
C4 (Head) 3-Chloro-4-fluoroaniline Potency: Mimics Gefitinib/Erlotinib binding mode (H-bond to hinge region).3-Chloro-4-fluoroaniline
C4 (Head) Benzylamine Flexibility: Introduces

linker; probes steric tolerance.
Benzylamine
C4 (Head) Cyclopropylamine Sterics: Small, rigid group; reduces MW.Cyclopropylamine
C7 (Tail) N-Methylpiperazine Solubility: Critical for bioavailability; forms salt.1-Methyl-4-(4-boronophenyl)piperazine
C7 (Tail) Furan/Thiophene Electronics: Bioisosteres; alters

-stacking.
2-Furanylboronic acid
C7 (Tail) Morpholine Metabolic Stability: Reduces clearance compared to piperazine.4-(4-Boronophenyl)morpholine
SAR Decision Tree

SAR Root SAR Objective Potency Increase Potency (Target C4) Root->Potency Solubility Improve Solubility (Target C7) Root->Solubility Metab Metabolic Stability (Target C7) Root->Metab P_Act Experiment: C4 SNAr Ref: Gefitinib analogs Potency->P_Act Add H-Bond Donors (Anilines) S_Act Experiment: C7 Suzuki Ref: Solubilizing Tails Solubility->S_Act Add Polar/Basic Groups (Piperazines via Suzuki) M_Act Experiment: C7 Suzuki Ref: Bioisosteres Metab->M_Act Block Metabolic Hotspots (Fluorinated Aryls)

Figure 2: Logic flow for selecting substituents based on specific SAR goals.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Hydrolysis at C4 (Formation of Quinazolinone)Wet solvents or excess moisture during

.
Use anhydrous iPrOH/Dioxane. Ensure reagents are dry.
Incomplete C7 Coupling Catalyst deactivation or "Protodeboronation".Degas solvents thoroughly (freeze-pump-thaw). Increase base concentration. Switch to

(more active).
Pd Contamination Inefficient workup.Use Thiol-modified silica scavengers or wash with aqueous Sodium Diethyldithiocarbamate.
Regioisomer Mix N/A (Highly selective).If C4-Cl is intact, C7-Br will not react under standard

conditions.

References

  • Reactivity of 4-Chloroquinazolines

    • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron.[5]

    • Context: Establishes the high electrophilicity of the C4 position rel
  • Suzuki Coupling on Quinazolines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4] Chemical Reviews.[5]

    • Context: Foundational review for the conditions used in Module B.
  • Quinazoline SAR in Kinase Inhibitors

    • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry.

    • Context: Although focused on quinolines, the C4/C7 substitution logic is directly applicable to the quinazoline scaffold (e.g., Gefitinib/Erlotinib analogs).
  • Microwave Assisted Synthesis

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

    • Context: Validates the use of microwave irradiation for rapid library gener

Sources

Application

Experimental protocol for N-arylation of 7-Bromo-4-chloro-2-phenylquinazoline

Application Note: Chemoselective N-Arylation Strategies for 7-Bromo-4-chloro-2-phenylquinazoline Executive Summary & Strategic Analysis This application note details the experimental protocols for the N-arylation of 7-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Arylation Strategies for 7-Bromo-4-chloro-2-phenylquinazoline

Executive Summary & Strategic Analysis

This application note details the experimental protocols for the N-arylation of 7-Bromo-4-chloro-2-phenylquinazoline . This scaffold presents a unique chemoselective challenge and opportunity due to the presence of two distinct electrophilic sites:

  • C4-Chloro position: Highly electrophilic, activated by the pyrimidine ring nitrogens. Susceptible to Nucleophilic Aromatic Substitution (SNAr).[1]

  • C7-Bromo position: Less electrophilic, deactivated by the electron-rich benzene ring. Requires Transition Metal Catalysis (e.g., Buchwald-Hartwig) for functionalization.

Core Directive: The standard "N-arylation" of this substrate refers to the displacement of the C4-chloride with an aryl amine (aniline) to form 4-anilino-7-bromo-2-phenylquinazoline . This protocol prioritizes the C4-selective SNAr reaction, which proceeds without affecting the C7-bromide, preserving the handle for subsequent cross-coupling reactions.

Chemoselectivity Map

The following diagram illustrates the divergent reactivity pathways. The protocol below focuses on Path A (C4-Functionalization) as the primary entry point, followed by Path B (C7-Functionalization) for library expansion.

ReactionPathways Substrate 7-Bromo-4-chloro- 2-phenylquinazoline ProductA Product A: 4-(Aryl)amino-7-bromo- 2-phenylquinazoline Substrate->ProductA PATH A (Primary) S_NAr: Ar-NH2 iPrOH, 80°C (C7-Br Intact) SideProduct Side Product: 4-Hydroxy (Hydrolysis) Substrate->SideProduct Hydrolysis Risk H2O, Acid/Base (Avoid) ProductB Product B: 4,7-Bis(amino)- 2-phenylquinazoline ProductA->ProductB PATH B (Secondary) Buchwald-Hartwig Pd-Cat, Amine (C7-Br Coupling)

Figure 1: Chemoselectivity landscape. Path A utilizes the high electrophilicity of C4 for catalyst-free substitution. Path B utilizes the remaining C7-Br for Pd-catalyzed coupling.

Protocol A: C4-Selective N-Arylation (SNAr)

Objective: Synthesis of 4-anilino-7-bromo-2-phenylquinazoline derivatives. Mechanism: Addition-Elimination (SNAr). Key Advantage: No metal catalyst required; high tolerance for the C7-bromide.

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate 1.0Electrophile7-Bromo-4-chloro-2-phenylquinazoline
Aniline Derivative 1.1 - 1.2NucleophileElectron-rich anilines react faster.
Solvent [0.2 M]MediumIsopropanol (iPrOH) or Dioxane.
Base (Optional) 1.5ScavengerDIPEA (Hunig's Base). Note 1

Note 1: For weakly nucleophilic anilines, acid catalysis (1.0 eq HCl in Dioxane) can be used to protonate N1/N3, increasing C4 electrophilicity, though this is rarely needed for this scaffold.

Step-by-Step Methodology
  • Setup:

    • To a dry reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv) and the Aniline (1.1 equiv).

    • Add Isopropanol (iPrOH) to achieve a concentration of 0.2 M (approx. 5 mL per mmol of substrate).

    • Optimization: If the aniline is a salt (e.g., hydrochloride), add 1.5 equiv of DIPEA. If neutral, DIPEA is optional but recommended to scavenge HCl byproducts.

  • Reaction:

    • Heat the mixture to reflux (80–85 °C) .

    • Monitor: Check TLC or LC-MS after 1 hour.

      • TLC Mobile Phase: Hexane/EtOAc (3:1). The product is usually more polar than the starting chloride.

      • LC-MS Target: Look for Mass [M+Aniline-HCl]. Ensure the isotopic pattern of one bromine (approx 1:1 ratio of M and M+2) is preserved.

  • Workup (Precipitation Method - Preferred):

    • Cool the reaction mixture to room temperature.

    • The product often precipitates directly from iPrOH.

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with cold iPrOH (2 x volume) followed by diethyl ether or pentane to remove excess aniline.

    • Dry under vacuum.

  • Alternative Workup (Extraction):

    • If no precipitate forms, concentrate the solvent in vacuo.

    • Redissolve in DCM, wash with sat. NaHCO3 (to remove salts) and Brine.

    • Dry over Na2SO4, filter, and concentrate.

    • Purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Protocol B: C7-Amination (Buchwald-Hartwig Coupling)

Objective: Functionalization of the C7-position after C4 has been secured. Context: Attempting this on the starting 4-chloro compound is NOT recommended due to potential scrambling or poisoning of the catalyst by the reactive C4-Cl.

Materials & Reagents
ComponentReagentRole
Precursor Product from Protocol AAryl Bromide Substrate
Amine 1.2 - 1.5 equivNucleophile
Catalyst Pd(OAc)2 (5 mol%)Palladium Source
Ligand Xantphos or BINAP (10 mol%)Ligand (Bidentate preferred)
Base Cs2CO3 (2.0 equiv)Base (Anhydrous)
Solvent 1,4-Dioxane or TolueneDegassed, Anhydrous
Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • Flame-dry a Schlenk tube or microwave vial. Backfill with Argon/Nitrogen 3 times.

  • Charging:

    • Add Precursor (1.0 equiv), Amine (1.2 equiv), Cs2CO3 (2.0 equiv), Pd(OAc)2 (0.05 equiv), and Xantphos (0.10 equiv).

    • Crucial: Add solids first, then cap and purge with Argon.

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (0.15 M) via syringe.

    • Sparge the solution with Argon for 5-10 minutes to remove dissolved oxygen (critical for Pd cycle).

  • Reaction:

    • Thermal: Heat to 100 °C for 12–16 hours.

    • Microwave: 120 °C for 1 hour (high absorption).

  • Workup:

    • Filter through a pad of Celite (diatomaceous earth) to remove Pd black and inorganic salts. Rinse with EtOAc.

    • Concentrate filtrate.[2]

    • Purify via column chromatography.[2][3] Note: Diamino-quinazolines are often highly fluorescent.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Starting Material (SM) persists (Protocol A) Low Nucleophilicity1. Switch solvent to n-Butanol and increase temp to 110 °C.2. Add catalytic HCl (creates highly reactive quinazolinium species).
Formation of "Product + 16 mass" Hydrolysis (C4-OH)1. Ensure solvents are dry.2. Avoid hydroxide bases (KOH/NaOH). Use DIPEA or inorganic carbonates.3. Check if aniline is wet.
Pd Catalyst Death (Protocol B) Oxygen Poisoning1. Sparge solvents longer.2. Switch to Pd2(dba)3 (more robust).
Regioselectivity Issues N/AThe C4-Cl is ~1000x more reactive to SNAr than C7-Br. Regioselectivity is rarely an issue if Protocol A is performed without metal.

Workflow Visualization

Workflow Start Start: 7-Bromo-4-chloro-2-phenylquinazoline Decision Nucleophile Type? Start->Decision Standard Standard Aniline (Electron Neutral/Rich) Decision->Standard Rich/Neutral Poor Electron Poor Aniline (e.g., p-NO2, p-CF3) Decision->Poor Poor/Steric Cond1 Solvent: iPrOH Base: DIPEA Temp: 80°C Standard->Cond1 Check Check LC-MS (Verify Cl displacement, Br retention) Cond1->Check Cond2 Solvent: n-BuOH or THF/H2O Method: Microwave (100°C) Catalyst: HCl (Optional) Poor->Cond2 Cond2->Check

Figure 2: Decision matrix for optimizing reaction conditions based on nucleophile electronics.

References

  • SNAr Reactivity of 4-Chloroquinazolines

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[4][5]

    • Source: Beilstein J. Org. Chem. 2021, 17, 2963–2972.
    • URL:[Link]

    • Relevance: Validates the use of microwave irradiation and THF/Water systems for difficult substr
  • Buchwald-Hartwig on Quinazolines

    • Title: Buchwald-Hartwig Coupling - General Procedures.
    • Source: Organic Chemistry Portal / Organic Syntheses.
    • URL:[Link][1]

    • Relevance: Provides the foundational conditions (Pd/BINAP)
  • Regioselectivity Insights

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: Molecules 2024, 29, 20.
    • URL:[Link]

    • Relevance: Confirms the massive kinetic preference for C4 substitution over other positions.

Sources

Method

Application Note: Synthesis of 7-Bromo-4-chloro-2-phenylquinazoline

This Application Note is designed for research professionals and medicinal chemists. It details the synthesis of 7-Bromo-4-chloro-2-phenylquinazoline , a halogenated heterocyclic scaffold often utilized as an intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research professionals and medicinal chemists. It details the synthesis of 7-Bromo-4-chloro-2-phenylquinazoline , a halogenated heterocyclic scaffold often utilized as an intermediate in the development of kinase inhibitors and other bioactive small molecules.

Introduction & Retrosynthetic Analysis

The quinazoline core is a privileged structure in medicinal chemistry, serving as the foundation for numerous EGFR and VEGFR inhibitors. The 7-bromo-4-chloro-2-phenylquinazoline derivative is particularly valuable due to its dual halogenation:

  • C4-Chloro: A highly reactive leaving group susceptible to

    
     displacement by amines, alkoxides, or thiols.
    
  • C7-Bromo: A stable handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) after the C4 substitution, allowing for sequential functionalization.[1]

Retrosynthetic Logic: The synthesis is best approached via the chlorination of the corresponding quinazolinone.[1] The quinazolinone itself is constructed via the cyclodehydration of a benzamide intermediate derived from 2-amino-4-bromobenzoic acid.

Pathway: Target (Chloro-quinazoline) <== Precursor (Quinazolinone) <== Intermediate (Benzoxazinone) <== Starting Material (2-Amino-4-bromobenzoic acid)[1]

Safety & Handling Protocols (Mandatory)

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive.[1] Reacts violently with water to release HCl and phosphoric acid. Protocol:  All glassware must be oven-dried. Use a dedicated fume hood. Quench excess 
    
    
    
    slowly into ice-water/alkali traps.
  • High Temperatures: Reactions involving cyclization and chlorination often require reflux temperatures (

    
    ).[1] Ensure reflux condensers are properly seated and water-cooled.
    
  • PPE: Nitrile gloves (double-gloved recommended for

    
    ), lab coat, and chemical splash goggles.[1]
    

Experimental Protocols

Step 1: Synthesis of 7-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one

Rationale: Direct cyclization of anthranilic acids to quinazolinones can be sluggish.[1] Forming the reactive benzoxazinone intermediate first ensures high yields and purity for the 2-phenyl substitution.

Reagents:

  • 2-Amino-4-bromobenzoic acid (1.0 equiv)[1]

  • Benzoyl chloride (1.1 equiv)[1]

  • Pyridine (Solvent/Base)[1]

Procedure:

  • Dissolve 2-amino-4-bromobenzoic acid (10.0 g, 46.3 mmol) in dry pyridine (50 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add benzoyl chloride (5.9 mL, 50.9 mmol) dropwise over 20 minutes to control the exotherm.

  • Stir at room temperature for 1 hour, then stir at 100°C for 2 hours.

  • Workup: Pour the reaction mixture into ice-cold water (300 mL). The solid benzoxazinone precipitates immediately.

  • Filter the solid, wash with water (

    
     mL) and cold ethanol (
    
    
    
    mL). Dry in a vacuum oven at 50°C.
Step 2: Conversion to 7-Bromo-2-phenylquinazolin-4(3H)-one

Rationale: The benzoxazinone ring is opened and re-closed with a nitrogen source (ammonia) to form the stable quinazolinone lactam.[1]

Reagents:

  • Benzoxazinone intermediate (from Step 1)[1]

  • Ammonium acetate (excess) or Formamide[1]

  • Ethanol (Solvent)[1]

Procedure:

  • Suspend the benzoxazinone (10.0 g) in ethanol (100 mL).

  • Add ammonium acetate (10.0 g, excess).

  • Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a highly polar spot).[1]

  • Workup: Cool the mixture. The product usually crystallizes out. If not, concentrate the solvent by 50% and cool.

  • Filter the white/off-white solid, wash with cold ethanol, and dry.

    • Yield Expectation: >85%[1][2][3][4][5]

    • Characterization:

      
       NMR should show a characteristic amide proton (
      
      
      
      ) around 12.0–13.0 ppm.[1]
Step 3: Chlorination to 7-Bromo-4-chloro-2-phenylquinazoline

Rationale: This is the critical activation step. The carbonyl oxygen is converted to a leaving group (chloride) using Vilsmeier-Haack type conditions or neat


.

Reagents:

  • 7-Bromo-2-phenylquinazolin-4(3H)-one (5.0 g)[1]

  • Phosphorus oxychloride (

    
    ) (25 mL, solvent/reagent)[1]
    
  • 
    -Diisopropylethylamine (DIPEA) (Cat.[1] 1.0 mL) - Catalyst to promote chlorination.[1]
    

Procedure:

  • Place the quinazolinone (5.0 g) in a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add

    
     (25 mL) carefully.[1] Add DIPEA (1 mL).
    
  • Attach a reflux condenser with a drying tube (CaCl2) or nitrogen line.[1]

  • Heat to reflux (

    
    ) for 3–5 hours. The suspension will dissolve to form a clear yellow/orange solution.
    
  • Quenching (CRITICAL):

    • Remove volatiles (

      
      ) under reduced pressure (rotary evaporator with a base trap).
      
    • Dissolve the residue in dichloromethane (DCM, 50 mL).

    • Pour the DCM solution slowly into a stirred mixture of ice and saturated

      
       solution. Caution: Vigorous gas evolution.[1]
      
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (

    
     mL).[1]
    
  • Dry combined organics over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or pass through a short silica plug if necessary.[1]

Data Summary & Specifications

ParameterSpecification
Molecular Formula

Molecular Weight 319.58 g/mol
Appearance White to pale yellow solid
Storage Store under inert gas at -20°C (Hydrolysis sensitive)
Solubility Soluble in DCM, DMSO, DMF; Insoluble in water
Key Reactivity C4-Cl (

), C7-Br (Pd-coupling)

Pathway Visualization

SynthesisPathway Figure 1: Synthetic Route for 7-Bromo-4-chloro-2-phenylquinazoline SM 2-Amino-4-bromobenzoic Acid INT1 7-Bromo-2-phenyl- 4H-3,1-benzoxazin-4-one SM->INT1 Benzoyl Chloride Pyridine, 100°C INT2 7-Bromo-2-phenyl- quinazolin-4(3H)-one INT1->INT2 NH4OAc Ethanol, Reflux PROD 7-Bromo-4-chloro- 2-phenylquinazoline INT2->PROD POCl3, DIPEA Reflux, 4h

Figure 1: Step-wise synthetic pathway from anthranilic acid derivative to the final chloro-quinazoline scaffold.

References

  • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and their conversion to 4-chloroquinazolines." Tetrahedron, 2005.[1] [1]

  • Mhaske, S. B., & Argade, N. P. "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 2006.[1] (Context on Benzoxazinone intermediates).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989.[1] (Standard protocols for POCl3 chlorination and benzoylation).

  • World Health Organization. "Laboratory Safety Manual."[1] (Guidance on handling corrosive and toxic reagents like POCl3). Link[1]

Sources

Application

Synthesis of 4-anilinoquinazoline derivatives from 7-Bromo-4-chloro-2-phenylquinazoline.

Executive Summary This application note details the optimized protocol for the nucleophilic aromatic substitution ( ) of 7-Bromo-4-chloro-2-phenylquinazoline with various substituted anilines. The resulting 4-anilinoquin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the nucleophilic aromatic substitution (


) of 7-Bromo-4-chloro-2-phenylquinazoline with various substituted anilines. The resulting 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib).

This guide addresses the specific challenges posed by the 2-phenyl substituent , which introduces steric bulk and lipophilicity, and the 7-bromo moiety , which serves as a critical handle for downstream cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) but remains inert during the


 step.

Retrosynthetic & Mechanistic Insight

The Chemical Logic

The transformation relies on the high electrophilicity of the C4 position in the quinazoline ring. The nitrogen atoms at N1 and N3 pull electron density from the ring system, making C4 highly susceptible to nucleophilic attack.

  • 7-Bromo Effect: The bromine atom at C7 is electron-withdrawing (inductive effect,

    
    ), which slightly lowers the energy of the LUMO at C4, theoretically accelerating the reaction compared to the non-halogenated core.
    
  • 2-Phenyl Effect: The phenyl group at C2 extends the conjugation but also introduces steric hindrance near the N1/N3 binding pocket. While it stabilizes the core, it can slightly retard nucleophilic attack compared to a C2-H analog.

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway. The aniline nucleophile attacks C4, forming a resonance-stabilized Meisenheimer-like tetrahedral intermediate. The chloride ion is then eliminated to restore aromaticity.

SNAr_Mechanism Reactants Reactants (4-Cl-Quinazoline + Aniline) TS Tetrahedral Intermediate (Meisenheimer Complex) Reactants->TS Nucleophilic Attack Elimination Elimination of Cl⁻ (Aromatization) TS->Elimination - Cl⁻ Product Product (4-Anilinoquinazoline HCl Salt) Elimination->Product Proton Transfer

Figure 1: Mechanistic pathway of the


 reaction.[1] The rate-determining step is typically the initial nucleophilic attack.[2]

Experimental Protocols

Two methods are provided: Method A (Standard Thermal Reflux) for scalable, routine synthesis, and Method B (Microwave-Assisted) for difficult substrates (electron-deficient anilines).

Method A: Standard Thermal Reflux (Isopropanol)

Best for: Standard anilines, scalable batches (>1g).

Materials:

  • 7-Bromo-4-chloro-2-phenylquinazoline (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Isopropanol (IPA) [Solvent grade] (10-15 mL per gram of substrate)

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 7-Bromo-4-chloro-2-phenylquinazoline and IPA. The starting material may not dissolve completely at room temperature (suspension is normal).

  • Addition: Add the substituted aniline (1.1 eq) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Observation: As the reaction proceeds, the suspension usually clears (intermediate formation) and then a new precipitate forms (product HCl salt).

    • Time: 2–6 hours (monitor by TLC/LCMS).

  • Workup: Cool the reaction mixture to room temperature and then to

    
     in an ice bath to maximize precipitation.
    
  • Isolation: Filter the yellow/orange solid under vacuum.

  • Washing: Wash the filter cake with cold IPA (

    
    ) followed by diethyl ether (
    
    
    
    ) to remove unreacted aniline.
  • Drying: Dry under vacuum at

    
    .
    
Method B: Microwave-Assisted Synthesis

Best for: Electron-deficient anilines (e.g., -NO2, -CF3, -F), rapid library generation.

Protocol:

  • Charge: In a microwave vial (2–5 mL), add 7-Bromo-4-chloro-2-phenylquinazoline (100 mg, 1.0 eq), aniline (1.2 eq), and IPA (2 mL).

  • Irradiation: Seal the vial. Heat at

    
     for 15–20 minutes (High Absorption setting).
    
  • Workup: Cool the vial. If precipitate forms, filter as in Method A. If no precipitate forms (due to solubility), evaporate solvent and recrystallize from EtOH/Ether.

Workflow Visualization

Workflow Start Start: 7-Br-4-Cl-2-Ph-Quinazoline Solvent Add Solvent (IPA) (Suspension) Start->Solvent Aniline Add Substituted Aniline (1.1 eq) Solvent->Aniline Reflux Reflux (82°C) 2-6 Hours Aniline->Reflux Check Check TLC/LCMS (SM Consumed?) Reflux->Check Check->Reflux No Cool Cool to 0°C (Precipitation) Check->Cool Yes Filter Vacuum Filtration Cool->Filter Wash Wash: Cold IPA + Et2O Filter->Wash Final Final Product (HCl Salt) Wash->Final

Figure 2: Step-by-step experimental workflow for the synthesis of 4-anilinoquinazolines via Method A.

Optimization & Troubleshooting (The "Art" of Synthesis)

Solvent Selection Guide

While IPA is the gold standard, solubility issues with the 2-phenyl derivative may require adjustments.

SolventBoiling PointProsCons
Isopropanol (IPA) 82°CProduct precipitates as pure HCl salt; easy workup.Low solubility for very lipophilic starting materials.
Ethanol (EtOH) 78°CGreener; similar to IPA.Product precipitate can be finer, harder to filter.
DMF/Dioxane >100°CDissolves everything; faster rates.Product does not precipitate. Requires aqueous workup (drowning in water) or column chromatography.
Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction (TLC) Nucleophile is too weak (e.g., nitroaniline).Switch to Method B (Microwave) or use DMF at

with catalytic NaI.
Hydrolysis Product (4-OH) Wet solvent or excessive moisture.Dry IPA over molecular sieves. Ensure glassware is dry.
Product is Sticky/Oil HCl salt is hygroscopic or impure.Triturate the oil with diethyl ether or hexane. If that fails, neutralize with sat.

to isolate the free base.
Incomplete Conversion Steric hindrance from 2-phenyl group.Increase reaction time (overnight) or equivalents of aniline (1.5 eq).

Characterization Criteria

To validate the structure, specifically focusing on the 4-anilino substitution:

  • 
     NMR (DMSO-
    
    
    
    ):
    • NH Proton: Look for a broad singlet downfield (approx.

      
       9.5–11.0 ppm). This confirms the N-C bond formation.
      
    • 2-Phenyl Protons: Multiplet around

      
       8.2–8.5 ppm.
      
    • 7-Bromo Handle: The protons at C5, C6, and C8 will show distinct coupling patterns. H-8 (ortho to Br) usually appears as a doublet around

      
       7.8–8.0 ppm.
      
  • Mass Spectrometry (ESI+):

    • Expect an

      
       peak corresponding to the product.
      
    • Isotope Pattern: Crucial for this substrate. You must observe the characteristic 1:1 doublet for the

      
       isotope pattern. If the pattern is complex (e.g., 3:1), check for incomplete dechlorination or Cl/Br exchange (rare).
      

References

  • Mechanistic Found

    
    : 
    
    • Sánchez, B., et al. (2018). "Nucleophilic aromatic substitution reactions of 4-chloroquinazoline toward aniline...". ResearchGate.[2][3]

  • Microwave-Assisted Protocols

    • Seijas, J. A., et al. (2005). "Microwave enhanced synthesis of 4-aminoquinazolines". Tetrahedron Letters.
  • General Synthesis of 2-Phenyl-4-anilinoquinazolines

    • Verbaanderd, C., et al. (2021). "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines". Beilstein Journal of Organic Chemistry.
  • Biological Context (EGFR Inhibitors)

    • Breza, N., et al. (2008).[4][5] "Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR". Journal of Receptors and Signal Transduction.

Sources

Method

Synthetic Routes to 7-Bromo-4-chloro-2-phenylquinazoline: A Detailed Guide for Researchers

Introduction 7-Bromo-4-chloro-2-phenylquinazoline is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The quinazoline scaffold is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Bromo-4-chloro-2-phenylquinazoline is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with applications as anticancer agents, kinase inhibitors, and anti-inflammatory drugs. The specific substitution pattern of this compound, featuring a bromine atom at the 7-position, a chlorine atom at the 4-position, and a phenyl group at the 2-position, provides multiple points for further chemical modification, making it a valuable building block in drug discovery and development.

This technical guide provides a comprehensive overview of the primary synthetic strategies for the preparation of 7-Bromo-4-chloro-2-phenylquinazoline. We will delve into two robust and widely applicable methods, detailing the underlying chemical principles, step-by-step experimental protocols, and the necessary considerations for successful synthesis and purification.

Strategic Overview of Synthetic Pathways

The synthesis of 7-Bromo-4-chloro-2-phenylquinazoline is most efficiently accomplished through a two-step sequence, starting from readily available precursors. The general strategy involves the initial construction of the 7-bromo-2-phenylquinazolin-4(3H)-one core, followed by a chlorination step to introduce the chloro group at the 4-position. This approach allows for the modular construction of the quinazoline system and leverages well-established chemical transformations.

Two primary pathways for the initial construction of the quinazolinone core will be discussed:

  • Route A: Cyclocondensation of 2-amino-4-bromobenzoic acid with benzamidine hydrochloride.

  • Route B: Reaction of 2-amino-4-bromobenzamide with benzaldehyde followed by oxidative cyclization.

Following the formation of the quinazolinone intermediate, a standardized chlorination protocol is applied to yield the final product.

Route A: Synthesis via 2-Amino-4-bromobenzoic Acid and Benzamidine

This route represents a direct and efficient method for the construction of the 2-phenylquinazolinone ring system. The reaction proceeds through a condensation reaction between an anthranilic acid derivative and an amidine, which provides the N1 and C2 atoms of the quinazoline core.

Theoretical Background

The reaction between 2-amino-4-bromobenzoic acid and benzamidine hydrochloride involves the nucleophilic attack of the amino group of the anthranilic acid onto the carbon of the amidine. This is followed by an intramolecular cyclization with the elimination of ammonia and water to form the stable quinazolinone ring. The use of a high-boiling point solvent facilitates the removal of the volatile byproducts, driving the reaction to completion.

Experimental Protocol: Synthesis of 7-Bromo-2-phenylquinazolin-4(3H)-one

Materials:

  • 2-Amino-4-bromobenzoic acid[1][2]

  • Benzamidine hydrochloride

  • Pyridine (anhydrous)

  • Heating mantle and reflux condenser

  • Glassware (round-bottom flask, etc.)

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, combine 2-amino-4-bromobenzoic acid (10.0 g, 46.3 mmol) and benzamidine hydrochloride (7.9 g, 50.9 mmol).

  • Add anhydrous pyridine (100 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 115 °C) under a nitrogen atmosphere.

  • Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 500 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water to remove residual pyridine and other water-soluble impurities.

  • Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight.

Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)Yield (%)
2-Amino-4-bromobenzoic acid216.0346.310.0-
Benzamidine hydrochloride156.6150.97.9-
7-Bromo-2-phenylquinazolin-4(3H)-one301.14-Theoretical: 13.9Typically >85%

Route B: Synthesis via 2-Amino-4-bromobenzamide and Benzaldehyde

This alternative route provides a versatile method for the synthesis of 2-substituted quinazolinones. It involves the condensation of an anthranilamide with an aldehyde, followed by an in-situ oxidative cyclization.

Theoretical Background

The reaction begins with the formation of a Schiff base between the amino group of 2-amino-4-bromobenzamide and benzaldehyde. This intermediate then undergoes an intramolecular cyclization, where the amide nitrogen attacks the imine carbon. The resulting dihydroquinazolinone is then oxidized to the aromatic quinazolinone. Various oxidizing agents can be employed for this step.

Experimental Protocol: Synthesis of 7-Bromo-2-phenylquinazolin-4(3H)-one

Materials:

  • 2-Amino-4-bromobenzamide

  • Benzaldehyde

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Iodine (I₂)

  • Heating source

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-amino-4-bromobenzamide (5.0 g, 23.2 mmol) in DMF (50 mL), add benzaldehyde (2.7 g, 25.5 mmol) and potassium carbonate (3.8 g, 27.8 mmol).

  • Heat the mixture to 100 °C and add iodine (6.5 g, 25.5 mmol) portion-wise over 30 minutes.

  • Continue heating at 100 °C for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of sodium thiosulfate (10% w/v, 200 mL) to quench the excess iodine.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)Yield (%)
2-Amino-4-bromobenzamide215.0523.25.0-
Benzaldehyde106.1225.52.7-
7-Bromo-2-phenylquinazolin-4(3H)-one301.14-Theoretical: 7.0Typically 70-80%

Chlorination of 7-Bromo-2-phenylquinazolin-4(3H)-one

This final step converts the quinazolinone intermediate into the desired 7-Bromo-4-chloro-2-phenylquinazoline. This is a crucial transformation for enabling subsequent nucleophilic substitution reactions at the 4-position.

Theoretical Background

The conversion of the 4-oxo group to a 4-chloro group is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4] The reaction proceeds via the formation of a reactive intermediate, which is then displaced by a chloride ion. The use of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) can accelerate the reaction.[4]

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-2-phenylquinazoline

Materials:

  • 7-Bromo-2-phenylquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Heating mantle and reflux condenser

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a fume hood, carefully add 7-Bromo-2-phenylquinazolin-4(3H)-one (5.0 g, 16.6 mmol) to phosphorus oxychloride (30 mL).

  • Add a catalytic amount of DMF (3-5 drops).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)Yield (%)
7-Bromo-2-phenylquinazolin-4(3H)-one301.1416.65.0-
7-Bromo-4-chloro-2-phenylquinazoline319.59-Theoretical: 5.3Typically >90%

Visualization of Synthetic Pathways

Synthetic_Pathway cluster_route_a Route A cluster_route_b Route B cluster_chlorination Chlorination A1 2-Amino-4-bromobenzoic acid A3 7-Bromo-2-phenylquinazolin-4(3H)-one A1->A3 Pyridine, Reflux A2 Benzamidine HCl A2->A3 C1 7-Bromo-2-phenylquinazolin-4(3H)-one B1 2-Amino-4-bromobenzamide B3 7-Bromo-2-phenylquinazolin-4(3H)-one B1->B3 K2CO3, I2, DMF, 100°C B2 Benzaldehyde B2->B3 C2 7-Bromo-4-chloro-2-phenylquinazoline C1->C2 POCl3, Reflux

Caption: Synthetic strategies for 7-Bromo-4-chloro-2-phenylquinazoline.

Conclusion

The synthetic routes outlined in this guide provide reliable and reproducible methods for the preparation of 7-Bromo-4-chloro-2-phenylquinazoline. The choice between Route A and Route B for the synthesis of the quinazolinone intermediate will depend on the availability of the starting materials. Both pathways converge to a common intermediate that can be efficiently chlorinated to yield the final product. These protocols are designed to be accessible to researchers with a standard background in synthetic organic chemistry and are readily scalable for the production of larger quantities of this valuable synthetic building block.

References

  • MDPI. Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. 2023. Available from: [Link]

  • Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • PMC. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available from: [Link]

  • PMC. Quinazolinones, the Winning Horse in Drug Discovery. 2023. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones. 2025. Available from: [Link]

  • PMC. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. 2022. Available from: [Link]

  • Google Patents. US5214144A - Process for the preparation of 4-haloquinazolines.
  • ResearchGate. Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]

  • PMC. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available from: [Link]

  • PMC. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Available from: [Link]

  • ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate... Available from: [Link]

  • PubChem. 2-Amino-4-bromobenzoic acid. Available from: [Link]

  • Google Patents. EP1997812A1 - Method for production of quinazolin-4-on derivative.
  • ScienceDirect. Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Available from: [Link]

  • Biomed Pharmacol J. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. 2008. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. Available from: [Link]

  • Google Patents. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • DergiPark. Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. Available from: [Link]

  • Aurigene Pharmaceutical Services. Synthesis of 2-hydroxy-3-alkyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one via molybdenum hexacarbonyl mediated CO gas- and ligand. 2020. Available from: [Link]

  • PMC. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Available from: [Link]

  • Taylor & Francis. Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. 2020. Available from: [Link]

  • ACS Publications. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | The Journal of Organic Chemistry. 2024. Available from: [Link]

  • ResearchGate. A Novel Approach to Synthesis of Quinazoline-4-One Derivatives and Studying Their Biological Applications. 2026. Available from: [Link]

  • RSC Publishing. Synthesis and screening of novel 2,4-bis substituted quinazolines as tubulin polymerization promoters and antiproliferative agents. Available from: [Link]

Sources

Application

Application Note &amp; Protocols: Utilizing 7-Bromo-4-chloro-2-phenylquinazoline for Advanced Library Synthesis

Introduction: The Strategic Value of the Quinazoline Scaffold The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] This framework is a key component in numerous therapeutic agents, demonstrating a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, and anti-Alzheimer's properties.[2][3][4][5][6] The success of quinazoline-based drugs, such as the EGFR inhibitors Gefitinib and Erlotinib, stems from the scaffold's ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets.[1][6][7]

Within this important class of heterocycles, 7-Bromo-4-chloro-2-phenylquinazoline emerges as a particularly powerful and versatile building block for combinatorial chemistry and library synthesis. Its strategic design incorporates two distinct and orthogonally reactive halogenated positions: a highly activated chlorine atom at the C4 position and a bromine atom at the C7 position. This differential reactivity allows for selective, sequential chemical modifications, providing a robust platform for generating vast libraries of novel, 2,4,7-trisubstituted quinazoline derivatives. This guide provides a detailed exploration of its reactivity profile and field-proven protocols for its use in library development.

Reactivity Profile and Strategic Considerations

The synthetic utility of 7-Bromo-4-chloro-2-phenylquinazoline is rooted in the electronically distinct nature of its two halogen substituents.

  • C4-Position (Chloro): The chlorine atom at the C4 position is part of the pyrimidine ring. The adjacent nitrogen atoms (N1 and N3) exert a strong electron-withdrawing effect, making the C4 carbon highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).[8][9][10][11] This position readily reacts with a wide range of nucleophiles, particularly primary and secondary amines, under relatively mild conditions.[1][12]

  • C7-Position (Bromo): The bromine atom at the C7 position is on the fused benzene ring. Its reactivity is characteristic of a standard aryl bromide. This site is not sufficiently activated for SNAr but is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[13][14][15]

This predictable, regioselective reactivity allows for a programmed approach to synthesis, where one position can be modified while leaving the other intact for a subsequent transformation.

Fig 1. Core scaffold and key reactive sites.

Protocols for Site-Selective Functionalization

The following protocols provide detailed, step-by-step methodologies for the selective modification of the C4 and C7 positions.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol details the displacement of the C4-chloro group with an amine nucleophile, a foundational step in the synthesis of many biologically active 4-anilinoquinazolines.[1] The reaction is often rapid and high-yielding, even with moderately reactive amines.

Causality Behind Experimental Choices:

  • Solvent: A polar protic solvent like isopropanol or ethanol is typically used to facilitate the dissolution of the reactants and stabilize the charged Meisenheimer intermediate of the SNAr mechanism.[12] For less reactive amines, polar aprotic solvents like dioxane or DMF may be used at higher temperatures.[16]

  • Base: While the reaction can proceed without a base, an organic base like N,N-Diisopropylethylamine (DIPEA) is often included to scavenge the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive, and maintains a neutral or slightly basic environment to drive the reaction to completion.

  • Temperature: The high reactivity of the C4-Cl allows these reactions to often proceed at reflux temperatures of common alcohols. Microwave irradiation can dramatically reduce reaction times from hours to minutes, which is particularly useful for high-throughput synthesis.[1]

G A Setup Reaction Vessel B Add 7-Bromo-4-chloro-2-phenylquinazoline (1 eq) A->B C Add Solvent (e.g., Isopropanol) B->C D Add Amine Nucleophile (1.1-1.5 eq) C->D E Add Base (e.g., DIPEA, 2 eq) D->E F Heat to Reflux (e.g., 80-90 °C) or Microwave E->F G Monitor by TLC/LC-MS F->G H Aqueous Workup & Extraction G->H I Purify (Crystallization / Chromatography) H->I J Characterize Product I->J

Fig 2. General workflow for SNAr at the C4-position.

Step-by-Step Methodology:

  • To a round-bottom flask, add 7-Bromo-4-chloro-2-phenylquinazoline (1.0 eq).

  • Dissolve the starting material in a suitable solvent (e.g., isopropanol, to a concentration of 0.1-0.2 M).

  • Add the desired amine nucleophile (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Equip the flask with a reflux condenser and heat the mixture to 85 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-7-bromo-2-phenylquinazoline derivative.

Amine NucleophileConditionsTypical Yield
4-MethoxyanilineIsopropanol, 85 °C, 4h>90%[1]
3-ChloroanilineDioxane, 100 °C, 8h85-95%[1]
MorpholineEthanol, Reflux, 6h>90%
N-MethylanilineTHF/H₂O, MW, 10 min63-90%[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol enables the formation of a C-C bond at the C7 position, allowing for the introduction of diverse aryl or heteroaryl substituents. The Suzuki-Miyaura coupling is renowned for its high functional group tolerance and reliability.[13][17][18]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is commonly used. The ligand stabilizes the palladium center and modulates its reactivity.[18][19]

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[17][18] An aqueous solution of the base is often used.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is standard. The organic solvent solubilizes the quinazoline substrate and catalyst, while water dissolves the inorganic base.[19]

G A Degas Solvent B Setup Inert Atmosphere (N₂/Ar) A->B C Add 7-Bromo-quinazoline derivative (1 eq) B->C D Add Boronic Acid (1.2-1.5 eq) C->D E Add Pd Catalyst & Ligand D->E F Add Base (e.g., aq. Na₂CO₃) E->F G Heat to 90-110 °C F->G H Monitor by TLC/LC-MS G->H I Aqueous Workup & Extraction H->I J Purify (Chromatography) I->J K Characterize Product J->K

Fig 3. General workflow for Suzuki coupling at the C7-position.

Step-by-Step Methodology:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 7-bromoquinazoline substrate (1.0 eq), the arylboronic acid (1.3 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add a degassed solvent mixture, such as 1,4-dioxane and 2 M aqueous Na₂CO₃ solution (in a 3:1 v/v ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography on silica gel.

Integrated Strategy for Library Synthesis

The true power of the 7-Bromo-4-chloro-2-phenylquinazoline scaffold lies in its capacity for sequential, orthogonal derivatization. A typical and highly effective strategy involves first performing the SNAr reaction at the C4 position, followed by a palladium-catalyzed cross-coupling at the C7 position. This approach allows for the generation of a large, diverse library from a common intermediate.

Fig 4. Sequential workflow for combinatorial library synthesis.

Library Diversification Potential:

PositionReaction TypeBuilding Block LibraryResulting Substituents (Examples)
C4 SNArPrimary/Secondary AminesAnilines, Benzylamines, Piperidines, Morpholines
C7 Suzuki-MiyauraBoronic Acids/EstersPhenyl, Pyridyl, Thienyl, Pyrazolyl, Indolyl
C7 Buchwald-HartwigPrimary/Secondary AminesArylamines, Alkylamines, N-Heterocycles

Conclusion

7-Bromo-4-chloro-2-phenylquinazoline is a high-value scaffold for the efficient construction of diverse chemical libraries. Its well-defined and orthogonal reactivity at the C4 and C7 positions provides researchers with precise control over molecular design. By employing robust and reliable reactions such as Nucleophilic Aromatic Substitution and palladium-catalyzed cross-coupling, this building block serves as an ideal starting point for hit-to-lead campaigns and structure-activity relationship (SAR) studies in drug discovery. The protocols and strategies outlined in this guide offer a validated framework for unlocking the full potential of this versatile chemical tool.

References

  • Matias, D., da Silva, A. D., & Esteves, M. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Barros, T. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Jain, S. K., & Sharma, P. K. (2014). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]

  • Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • Mori, K., et al. (2020). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. ResearchGate. [Link]

  • Sánchez, Y., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • ResearchGate. (2021). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. ResearchGate. [Link]

  • Carradori, S., et al. (2025). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI. [Link]

  • Abuelizz, H. A., et al. (2025). Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecular Modeling. Letters in Applied NanoBioScience. [Link]

  • Ghodge, B., et al. (2024). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Ukaaz Publications. [Link]

  • Ali, I., et al. (2020). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Current Drug Discovery Technologies. [Link]

  • Mohan, C., et al. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Singh, K., & Singh, J. (2021). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. LibreTexts. [Link]

  • Dobson, D. E. (2022). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Thesis. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Guleria, M., et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Bentham Science. [Link]

  • Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry. [Link]

  • Keglevich, G., et al. (2018). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. [Link]

  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange. [Link]

  • PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Akula, K. C., et al. (2008). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Quinazoline Synthesis Technical Support Center: A Guide to Navigating Common Pitfalls

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this vital heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this vital heterocyclic scaffold. Quinazolines are cornerstones in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. However, their synthesis is not without challenges. This resource provides in-depth, field-tested insights into troubleshooting common synthetic pitfalls, moving beyond simple procedural lists to explain the underlying chemical principles that govern success or failure in your experiments.

Here, you will find a structured compilation of frequently encountered problems in a question-and-answer format, complete with detailed troubleshooting protocols, mechanistic explanations, and visual aids to empower you to diagnose and resolve issues in your own laboratory work.

Troubleshooting Guide: From Low Yields to Unexpected Products

This section addresses specific, common problems encountered during the synthesis of quinazolines, with a focus on classical methods like the Niementowski and Friedländer syntheses, which are often the starting points for many research programs.

Issue 1: Low Yields in the Niementowski Quinazoline Synthesis

Question: My Niementowski reaction, condensing an anthranilic acid with an amide, is consistently giving low yields. I suspect incomplete conversion and possibly decomposition. What are the primary causes and how can I systematically troubleshoot this?

Answer: Low yields in the Niementowski synthesis are a frequent challenge, often stemming from the harsh thermal conditions traditionally required.[1][2] The reaction proceeds through an o-amidobenzamide intermediate, and inefficiencies in either its formation or subsequent cyclization can cripple your overall yield.[2] Let's break down the likely culprits and a logical troubleshooting workflow.

Causality at a Glance:

  • Thermal Decomposition: The high temperatures (often 150-200°C) required for the thermal condensation can lead to the decomposition of both the starting materials and the desired product.[1] This is particularly problematic for substrates with sensitive functional groups.

  • Inefficient Cyclization: The intramolecular cyclodehydration of the o-amidobenzamide intermediate is a critical, and sometimes inefficient, step.[1] The equilibrium may not favor the cyclized product, or the activation energy for this step may be too high under the attempted conditions.

  • Poor Solubility: Inadequate solubility of the anthranilic acid or amide in the reaction medium at the desired temperature can lead to a heterogeneous mixture and poor reaction kinetics.[1]

  • Presence of Water: The reaction involves a dehydration step. The presence of excess water can shift the equilibrium away from the cyclized product, reducing the yield.[1]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing and resolving low yields in your Niementowski synthesis.

G start Low Yield in Niementowski Synthesis check_temp Is the reaction temperature >150°C? start->check_temp optimize_temp Systematically lower temperature. Consider microwave synthesis. check_temp->optimize_temp Yes check_solubility Are reactants fully dissolved? check_temp->check_solubility No monitor_intermediate Monitor for o-amidobenzamide intermediate by LC-MS/TLC. optimize_temp->monitor_intermediate solvent_screen Screen higher boiling polar aprotic solvents (e.g., DMF, DMSO). check_solubility->solvent_screen No check_anhydrous Are anhydrous conditions being used? check_solubility->check_anhydrous Yes solvent_screen->monitor_intermediate implement_anhydrous Dry glassware and use anhydrous reagents/solvents. Run under N2 or Ar. check_anhydrous->implement_anhydrous No check_anhydrous->monitor_intermediate Yes implement_anhydrous->monitor_intermediate add_catalyst Consider a catalyst to promote cyclization (e.g., solid acids like Montmorillonite K-10). monitor_intermediate->add_catalyst Intermediate accumulates success Improved Yield monitor_intermediate->success Reaction goes to completion add_catalyst->success

Caption: Troubleshooting workflow for low yields in Niementowski synthesis.

Experimental Protocol: Systematic Temperature Optimization

This protocol allows for the identification of the optimal temperature that balances reaction rate with minimal byproduct formation.

  • Setup: Arrange a parallel synthesis block or a series of small-scale reaction vials (e.g., 1-2 mL microwave vials), each with a magnetic stir bar.

  • Reagents: To each vial, add the anthranilic acid (1.0 eq) and the amide (1.2 eq). If using a solvent, add it now.

  • Temperature Gradient: Set each reaction to a different temperature. A good starting range is from 120°C to 160°C in 10°C increments.

  • Monitoring: At set time intervals (e.g., every 2 hours), withdraw a small aliquot from each reaction, dilute it, and analyze by TLC or LC-MS to assess the consumption of starting materials and the formation of the product.

  • Analysis: After a predetermined time (e.g., 8-12 hours), cool the reactions. Analyze the crude mixtures by a quantitative method like ¹H NMR with an internal standard or by HPLC to determine the yield for each temperature.

Issue 2: Formation of Quinoline Byproducts in Friedländer Synthesis

Question: I am attempting a Friedländer synthesis of a quinazoline from a 2-aminobenzaldehyde and a ketone, but I am consistently isolating a quinoline byproduct. How can I suppress this side reaction?

Answer: This is a classic selectivity issue in reactions related to the Friedländer synthesis. The formation of a quinoline is often a competing pathway, especially if the reaction conditions are not carefully controlled.[1] The key to solving this problem lies in understanding the competing reaction mechanisms.

Mechanistic Insight:

The Friedländer synthesis for quinazolines typically involves a 2-aminoaryl aldehyde or ketone reacting with a source of nitrogen, like ammonia or an amine. However, if a compound with an active methylene group (like a ketone) is present, it can undergo a condensation reaction with the 2-aminobenzaldehyde to form a quinoline.

G cluster_0 Desired Quinazoline Pathway cluster_1 Undesired Quinoline Pathway (Friedländer) start_q 2-Aminobenzaldehyde + Amine/Ammonia Source intermediate_q Imine Intermediate start_q->intermediate_q cyclization_q Intramolecular Cyclization intermediate_q->cyclization_q product_q Quinazoline Product cyclization_q->product_q start_ql 2-Aminobenzaldehyde + Active Methylene Compound (e.g., Ketone) intermediate_ql Aldol Adduct start_ql->intermediate_ql cyclization_ql Cyclodehydration intermediate_ql->cyclization_ql product_ql Quinoline Byproduct cyclization_ql->product_ql start_reactants start_reactants->start_q start_reactants->start_ql

Caption: Competing pathways in Friedländer-type syntheses.

Strategies for Promoting Quinazoline Formation:

  • Control of Stoichiometry: Ensure that the nitrogen source (e.g., ammonium acetate, urea) is present in a sufficient molar excess to favor the imine formation pathway leading to the quinazoline over the aldol condensation with the active methylene compound.

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. For quinazoline synthesis, catalysts that promote imine formation are preferred. Modern methods often employ metal catalysts (e.g., copper, iron) under milder conditions which can offer higher selectivity.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature may favor one pathway over the other. A systematic optimization, as described in the previous section, is recommended.

    • Solvent: The polarity of the solvent can influence the relative rates of the competing reactions. Experiment with different solvents, such as toluene, DMF, or even solvent-free conditions.

Table 1: Troubleshooting Quinoline Byproduct Formation

Parameter Potential Issue Recommended Action Rationale
Nitrogen Source Insufficient amount or reactivity.Increase the molar equivalents of the nitrogen source (e.g., ammonium acetate). Consider a more reactive source if applicable.Drives the equilibrium towards the desired imine intermediate for quinazoline formation.
Catalyst Catalyst favors aldol condensation.If using a general acid or base catalyst, consider switching to a Lewis acid catalyst known to promote C-N bond formation.A more selective catalyst can steer the reaction down the desired pathway.
Temperature High temperature may favor the quinoline pathway.Perform a temperature optimization study, starting from a lower temperature (e.g., 80°C) and gradually increasing.The two competing pathways may have different activation energies.
Concentration High concentration may favor intermolecular aldol condensation.Try running the reaction at a higher dilution by increasing the solvent volume.Reduces the probability of the 2-aminobenzaldehyde reacting with the ketone before reacting with the nitrogen source.

Frequently Asked Questions (FAQs)

Q1: My quinazoline product is difficult to purify. What are some common impurities and effective purification strategies?

A1: Purification is often challenging due to the similar polarity of the desired product and common byproducts. Typical impurities include unreacted starting materials, the uncyclized o-amidobenzamide intermediate (in the Niementowski synthesis), and dimer or polymer byproducts.[1]

  • Recrystallization: This is often the most effective method for purifying quinazolinones, which are typically crystalline solids. A solvent screen is crucial. Good solvent systems often involve a polar solvent in which the compound is soluble at high temperature but sparingly soluble at room temperature (e.g., ethanol, isopropanol, or mixtures like ethanol/water or DMF/water).

  • Column Chromatography: If recrystallization fails, silica gel column chromatography is the next step. A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For very polar quinazolines, a system like dichloromethane/methanol may be required. Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing for basic quinazoline derivatives.

  • Acid/Base Wash: If your quinazoline has a basic nitrogen, an acid wash during workup can help remove non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). Then, basify the aqueous layer and extract your product back into the organic phase.

Q2: Are there modern synthetic methods that can help avoid the harsh conditions and side reactions of classical syntheses?

A2: Absolutely. The field has evolved significantly to address the limitations of classical methods.

  • Microwave-Assisted Synthesis: This has become a powerful tool for quinazoline synthesis, including for the Niementowski reaction.[3] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing thermal decomposition.[3][4]

  • Metal-Catalyzed Reactions: A wide array of transition metal-catalyzed methods (using Pd, Cu, Fe, Ru, etc.) have been developed.[1][5] These reactions often proceed under much milder conditions, show high functional group tolerance, and can provide access to complex quinazoline derivatives with high selectivity.[5]

  • Multi-Component Reactions (MCRs): One-pot reactions involving three or more components are gaining popularity due to their high efficiency and atom economy.[6] These methods can rapidly generate molecular diversity and often bypass the need to isolate intermediates, which can be unstable.

Q3: I am observing the formation of high molecular weight byproducts, possibly dimers or polymers. What causes this and how can I prevent it?

A3: Dimer or polymer formation is typically a result of intermolecular reactions competing with the desired intramolecular cyclization.[1] This can happen if:

  • The reaction is too concentrated: High concentrations increase the likelihood of molecules reacting with each other rather than with themselves. Solution: Perform the reaction at a higher dilution by increasing the solvent volume.[1]

  • The starting materials are bifunctional: If a starting material has two reactive sites that can participate in the quinazoline formation (e.g., using a diamine), it can lead to polymerization. Solution: Ensure the purity and intended structure of your starting materials.

  • Step-Growth Polymerization Pathway: Certain reaction conditions can favor a step-growth polymerization mechanism. Solution: Carefully control the stoichiometry of the reactants. A slow addition of one reactant to the other can sometimes favor the intramolecular cyclization.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(22), 6806. [Link]

  • Gheidari, Z., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100721.
  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]

  • Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564-572.
  • Besson, T., et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry, 3, 9. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of quinazolines. [Link]

  • Patel, M., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(4), 983-1011. [Link]

  • Chatterjee, I., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 614. [Link]

  • Wang, D. Z., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), e53662. [Link]

  • Baluja, S., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Journal of Thermal Analysis and Calorimetry, 126(1), 100-110.
  • Ferrini, S., Ponticelli, F., & Taddei, M. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters, 9(1), 69-72. [Link]

  • Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 3(38), 17096-17114. [Link]

  • da Silva, A. C. A., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega.
  • Darwish, K. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of the University of Benghazi, 2(1), 1-15.
  • Khandebharad, S. K., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 966233.
  • Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. [Link]

  • BenchChem. (2025). Optimizing reaction conditions for Friedländer quinoline synthesis. BenchChem Technical Support.
  • Kappe, C. O. (2005). Microwave-assisted organic synthesis: an eco-friendly method of green chemistry.
  • Kłys, A., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1438. [Link]

  • Chen, Z., et al. (2022). Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. Molecules, 27(9), 2845.
  • Al-Suwaidan, I. A., et al. (2013). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Journal of Chemistry, 2013, 393819.
  • El-Gendy, M. A., et al. (2014). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 6(5), 291-299.
  • Dhakshinamoorthy, A., et al. (2014). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions, 43(33), 12591-12599. [Link]

  • Semenov, A., et al. (2017). An Optimized Facile Procedure to Synthesize and Purify Allicin. Molecules, 22(5), 784. [Link]

  • Panja, A., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. ChemistrySelect, 8(15), e202204561.
  • Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 2(1), 1-113.
  • Besson, T. (2005). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Microwave-Assisted Organic Synthesis, 155-196.
  • Zhang, H., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6039. [Link]

  • Organic Chemistry Portal. (2019). Synthesis of quinazolines. [Link]

  • Organic Syntheses. (2018). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 95, 357-376. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Journal of Medicinal Chemistry.
  • Mbuvi, H. M. (2015). 2,4-Disubstituted Quinazolines with Antileishmanial or Antibacterial Activity. Graduate Theses and Dissertations. [Link]

  • Kumar, V., & Aggarwal, R. (2017). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis, 4(3), 44-53.
  • Dangi, R. R., et al. (2011). Design, facile synthesis and biological evaluation of quinazoline containing pyrazolothiazolyl, triazinone and their ethoxyphthalimide derivatives. Indian Journal of Chemistry, 50B, 1165-1172.
  • Dadiboyena, S. (2020). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 25(24), 5946. [Link]

  • Chen, W., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

  • Li, Y., et al. (2024). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 29(1), 123.
  • Khodamorady, M., et al. (2025). Quinazolin-4(3H)
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 526-543.
  • Dadiboyena, S. (2020). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 8, 589. [Link]

  • Dabiri, M., et al. (2008). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Arkivoc, 2008(13), 154-163.
  • Horváth, A., et al. (2017). Regioselectivity of Friedländer Quinoline Syntheses. Molecules, 22(8), 1343.
  • Ryabukhin, S. V., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][3][7]Triazolo[4,3-b][1][3][7][8]tetrazine. Molecules, 27(20), 7000. [Link]

Sources

Optimization

Challenges in the synthesis of substituted quinazolines

Topic: Challenges in the Synthesis of Substituted Quinazolines Role: Senior Application Scientist Interface: Technical Support Center Status: ● Operational Ticket ID: QNZ-SYN-2026 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Synthesis of Substituted Quinazolines Role: Senior Application Scientist Interface: Technical Support Center

Status: ● Operational Ticket ID: QNZ-SYN-2026 Assigned Scientist: Dr. A. Vance

Welcome to the Quinazoline Synthesis Support Hub. If you are accessing this guide, you are likely encountering the classic bottlenecks of this privileged scaffold: regioselectivity failures during alkylation, hydrolysis of the labile 4-chloro intermediate, or catalyst deactivation during cross-coupling.

This guide is not a textbook; it is a troubleshooting manual designed to unblock your workflow using mechanistic causality and field-proven protocols.

Module 1: The N-Alkylation Conundrum (N3 vs. O-Alkylation)

The Issue: You are attempting to alkylate a quinazolin-4(3H)-one and are observing a mixture of N3-alkylated (desired) and O-alkylated (undesired) products, or struggling to force the reaction to completion.

The Mechanism (Causality): The quinazolinone lactam-lactim tautomerism creates an ambient nucleophile.

  • N3 (Soft Nucleophile): Favored by orbital control.

  • Oxygen (Hard Nucleophile): Favored by charge control and steric hindrance at the nitrogen.

According to HSAB (Hard-Soft Acid-Base) theory, the outcome is dictated by the "hardness" of your electrophile and the solvent/base system.

Troubleshooting Protocol: Optimizing Regioselectivity
VariableRecommendation for N3-SelectivityRecommendation for O-Selectivity
Base Soft/Dissociated:

or

. The cesium cation stabilizes the N-anion via the "cesium effect."
Hard/Tight:

or

(in some contexts). Silver coordinates nitrogen, forcing attack at Oxygen.
Solvent Polar Aprotic: DMF or DMSO. Promotes

kinetics favoring the softer N-attack.
Non-polar/Ethereal: Toluene or THF.
Electrophile Primary Halides: Methyl iodide, Benzyl bromide.Hard/Oxygenophilic: Silyl chlorides (SEM-Cl), MOM-Cl, or highly hindered alkyl halides.
Visual Workflow: Diagnosing Alkylation Failures

N_Alkylation_Logic Start Start: Alkylation of Quinazolin-4(3H)-one Check_Prod Analyze Crude NMR: Mixture of N3 and O isomers? Start->Check_Prod Isomer_O Issue: High O-alkylation Check_Prod->Isomer_O Yes Isomer_N Target: N3-alkylation Check_Prod->Isomer_N No (Low Yield Only) Solvent_Check Check Solvent Dielectric Isomer_O->Solvent_Check Success Resubmit for HPLC Isomer_N->Success Optimize Temp Action_1 Switch to DMF/DMSO (Increase Polarity) Solvent_Check->Action_1 Using THF/DCM? Base_Check Check Cation Size Action_2 Switch Base to Cs2CO3 (Cesium Effect) Base_Check->Action_2 Using NaH/LiH? Action_1->Base_Check Action_2->Success

Figure 1: Decision logic for correcting regioselectivity issues in quinazolinone alkylation.

Module 2: The Labile 4-Chloro Intermediate

The Issue: You successfully chlorinated quinazolin-4(3H)-one, but after workup, LC-MS shows a significant peak for the starting material (hydrolysis) or low conversion.

The Mechanism: 4-Chloroquinazoline is highly susceptible to nucleophilic attack by water at the C4 position. The electron-deficient pyrimidine ring makes the C-Cl bond labile. Furthermore, without a catalyst,


 often requires excessive heat, leading to "tar" formation.
Validated Protocol: Vilsmeier-Haack Activation

Do not just reflux in neat


. Use catalytic DMF.[1]
  • Setup: Charge quinazolin-4(3H)-one (1.0 equiv) in toluene (or neat if scale allows).

  • Activation: Add

    
     (3.0–5.0 equiv).
    
  • Catalysis: Add DMF (3–5 drops per gram of substrate) .

    • Why? DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than 
      
      
      
      alone.
  • Reaction: Reflux (110°C) for 2–4 hours. Monitor by TLC (ensure spot is taken from reaction mixture and quenched immediately in MeOH to visualize the methyl ether derivative, as the chloride may streak).

  • Workup (CRITICAL):

    • Cool to 0°C.

    • Pour slowly into vigorous stirring ice/water containing

      
       or 
      
      
      
      to neutralize acid immediately.
    • Note: Acidic aqueous conditions accelerate hydrolysis. Keep pH > 7.

    • Extract rapidly with DCM. Dry over

      
       and concentrate. Do not store ; use immediately.
      
ReagentProsConsBest For

+ DMF
Standard, high conversion.Difficult workup (phosphoric acid byproducts).General synthesis.

+ DMF
Gaseous byproducts (

, HCl) simplify workup.
Less reactive than

; requires higher temp.
Large scale/Process chem.[2]
Oxalyl Chloride Mild conditions (DCM, rt).Expensive; gas evolution can be vigorous.Sensitive substrates.

Module 3: Functionalizing C4 ( vs. Buchwald-Hartwig)

The Issue: You are trying to install an amine at C4. The reaction is stalling, or the Pd-catalyst is dying.

The Decision Matrix: Researchers often default to Buchwald-Hartwig (Pd-catalyzed) coupling unnecessarily. The 4-chloroquinazoline core is electron-deficient enough to undergo Nucleophilic Aromatic Substitution (


) without metal catalysis in many cases.
When to use what?
  • Aliphatic Amines / Electron-Rich Anilines: Use

    
     .
    
    • Conditions: iPrOH or Dioxane,

      
      , 80°C.
      
  • Electron-Poor Anilines / Sterically Hindered Amines: Use Buchwald-Hartwig .

    • Challenge: The N1 and N3 nitrogens can coordinate to Palladium, poisoning the catalyst.

    • Solution: Use bulky biaryl phosphine ligands (e.g., BrettPhos , Xantphos ) to prevent N-coordination.

Visual Workflow: C-N Coupling Strategy

Coupling_Strategy Substrate 4-Chloroquinazoline + Amine Nucleophile Nucleophile_Type Analyze Nucleophile Substrate->Nucleophile_Type Aliphatic Aliphatic / E-Rich Aniline Nucleophile_Type->Aliphatic E_Poor E-Poor Aniline / Hindered Nucleophile_Type->E_Poor Route_SNAr Route A: SNAr (No Metal) Aliphatic->Route_SNAr Route_Pd Route B: Pd-Catalysis (Buchwald) E_Poor->Route_Pd Conditions_SNAr iPrOH, 80°C Base: Et3N Route_SNAr->Conditions_SNAr Conditions_Pd Pd2(dba)3 + BrettPhos Base: Cs2CO3, Toluene Route_Pd->Conditions_Pd

Figure 2: Strategic selection between SNAr and Metal-Catalyzed coupling for C4-substitution.

Frequently Asked Questions (FAQ)

Q: My 4-chloroquinazoline product turns into a black tar during concentration. Why? A: This is likely autocatalytic decomposition. Residual acid (HCl or phosphoric acid from


) catalyzes the polymerization or hydrolysis of the product.
  • Fix: Ensure the organic layer is washed with saturated

    
     and brine before drying. Add a few drops of 
    
    
    
    to the rotary evaporator flask to maintain a slightly basic environment during concentration.

Q: I am trying to synthesize Gefitinib, but the final coupling yield is <30%. A: In Gefitinib synthesis, the 3-chloro-4-fluoroaniline is a weak nucleophile. Standard


 in isopropanol often fails to drive to completion.
  • Fix: Switch to acetic acid as the solvent (1 equivalent of HCl can also catalyze this). While counterintuitive, acid catalysis protonates the N3 of the quinazoline, making C4 significantly more electrophilic, facilitating the attack of the weak aniline nucleophile.

Q: Can I perform the chlorination and amination in one pot? A: Yes. This is often preferred to avoid isolating the unstable chloro-intermediate.

  • Protocol: React starting material with

    
    /DMF in toluene. Once complete, evaporate volatiles (or purge with 
    
    
    
    ), then add the amine and excess base (DIEA) directly to the crude residue and heat.

References

  • Mechanistic Insight on N-Alkylation: Gesinde, F., et al. (2024). Understanding the Reactivity of 4(3H)-Quinazolinones Via N3-Alkylation. University of Washington. Link

  • Buchwald-Hartwig Optimization: Guram, A. S., et al. (2024). Chemical Insights: Designing Conditions for Buchwald-Hartwig Couplings. WuXi AppTec. Link

  • Chlorination Protocols: BenchChem Technical Support. (2025).[3][4][5] Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. Link

  • Review of Synthetic Challenges: Hossain, M. S., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. NIH/PubMed Central. Link

  • Regioselectivity Mechanisms: Levin, N., et al. (2011). N3-alkylation during formation of quinazolin-4-ones. PubMed. Link

Sources

Troubleshooting

Improving the yield of 7-Bromo-4-chloro-2-phenylquinazoline synthesis

Technical Support Guide: Synthesis & Yield Optimization of 7-Bromo-4-chloro-2-phenylquinazoline Executive Summary This guide addresses the synthesis of 7-Bromo-4-chloro-2-phenylquinazoline , a scaffold critical in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis & Yield Optimization of 7-Bromo-4-chloro-2-phenylquinazoline

Executive Summary

This guide addresses the synthesis of 7-Bromo-4-chloro-2-phenylquinazoline , a scaffold critical in medicinal chemistry (often associated with EGFR or kinase inhibition). The primary yield-limiting factor in this synthesis is not the formation of the product, but its stability during isolation . The C4-chlorine atom is highly labile and prone to hydrolysis, reverting the product to the thermodynamically stable quinazolinone starting material.

This protocol focuses on moisture exclusion , catalytic acceleration , and non-destructive workup techniques.

Part 1: The Synthetic Pathway & Critical Control Points[1]

To improve yield, we must first validate the regiochemistry and the mechanism. The synthesis typically proceeds from 2-amino-4-bromobenzoic acid.[1]

Step 1: Formation of the Quinazolinone Core
  • Reaction: Condensation of 2-amino-4-bromobenzoic acid with benzoyl chloride (or benzamide) followed by cyclization.

  • Target Intermediate: 7-Bromo-2-phenylquinazolin-4(3H)-one.

  • Critical Note: Ensure the starting material is 4-bromo -2-aminobenzoic acid. Using the 5-bromo isomer will yield the 6-bromoquinazoline.

Step 2: Deoxychlorination (The Bottleneck)
  • Reagent: Phosphorus Oxychloride (POCl

    
    ).[2][3]
    
  • Catalyst: N,N-Dimethylaniline (DMA) or DMF.

  • Mechanism: Formation of a Vilsmeier-Haack type active species, followed by nucleophilic attack by chloride.[3]

SynthesisWorkflow Start 2-Amino-4-bromobenzoic acid + Benzoyl Chloride Inter Intermediate: 7-Bromo-2-phenylquinazolin-4(3H)-one (Stable Solid) Start->Inter Cyclization (High Temp) Reagent POCl3 + DMA (Cat.) Reflux, 4-6h Inter->Reagent Activation Product TARGET: 7-Bromo-4-chloro-2-phenylquinazoline (Moisture Sensitive) Reagent->Product Chlorination Hydrolysis Hydrolysis Byproduct (Reversion to Quinazolinone) Product->Hydrolysis Exposure to Water/Silica

Figure 1: Synthetic workflow highlighting the critical reversion pathway (red dotted line) caused by hydrolysis.

Part 2: Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and maximize conversion.

Reagents & Setup
ComponentEquivalentsRoleNotes
7-Bromo-2-phenylquinazolin-4(3H)-one1.0 eqSubstrateMust be effectively dried (>12h under vac) before use.
POCl

(Phosphorus Oxychloride)
10.0 - 15.0 eqReagent/SolventFreshly distilled if yellow. Safety: Toxic/Corrosive.
N,N-Dimethylaniline (DMA)1.5 eqBase/CatalystTraps HCl; accelerates Vilsmeier intermediate formation.
Toluene(Optional)Co-solventUse only if solubility is an issue; usually neat POCl

is best.
Step-by-Step Procedure
  • The Setup: In a flame-dried round-bottom flask under Argon atmosphere, suspend the dried quinazolinone in neat POCl

    
    .
    
  • Catalyst Addition: Add N,N-Dimethylaniline dropwise at room temperature. Note: Slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (approx. 105°C).

    • Visual Cue: The suspension should dissolve to form a clear yellow/orange solution within 1-2 hours.

    • Duration: Reflux for 3–5 hours.

  • Monitoring (Crucial Tip): Do not spot the reaction mixture directly on TLC. The chloride is too reactive.

    • TLC Method:[1][4][5][6] Take a 50 µL aliquot, quench into 200 µL Methanol . This converts the acid chloride/chloro-product into the methyl ether (4-methoxy derivative). Monitor the conversion of the starting material to the methyl ether.

  • Workup (The Yield Maker):

    • Evaporation: Remove excess POCl

      
       via rotary evaporation strictly under anhydrous conditions. Add dry toluene and re-evaporate (azeotrope) to remove traces of POCl
      
      
      
      .
    • Quenching: Dissolve the residue in minimal dry DCM. Pour slowly into a rapidly stirring mixture of Ice and saturated NaHCO

      
       .
      
    • Speed is Key: Extract immediately with DCM (3x). Do not let the organic layer sit in contact with the aqueous base for long.

    • Drying: Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.

Part 3: Troubleshooting & FAQs

Q1: My product turned into a white solid on the column. What happened?

Diagnosis: Hydrolysis on Silica. Explanation: Silica gel is slightly acidic and contains bound water. This environment catalyzes the hydrolysis of the C4-Cl bond back to the C4=O (quinazolinone), which is a stable white solid. Solution:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (Et

    
    N) in Hexanes before loading.
    
  • Fast Elution: Use a gradient that moves the product quickly (e.g., Hexanes/EtOAc).

  • Alternative: Recrystallization from dry Hexanes/DCM is often superior to chromatography for this compound.

Q2: The reaction mixture is black/tarry. Is the product gone?

Diagnosis: Thermal decomposition or polymerization. Explanation: Overheating or using old POCl


 can cause charring.
Solution: 
  • Reduce reflux time. Once the solution clears, the reaction is usually done.

  • Ensure POCl

    
     is colorless (distill if necessary).
    
  • Use an oil bath with precise temperature control (110°C), not a heating mantle.

Q3: I see starting material remaining even after 12 hours.

Diagnosis: "Pseudodimer" formation or insufficient activation. Explanation: At low temperatures, the phosphorylated intermediate can react with unreacted quinazolinone to form a dimer that is unreactive.[2] Solution:

  • Temperature Ramp: Ensure you heat rapidly to reflux after catalyst addition to bypass the dimer trap.

  • Catalyst Switch: If DMA fails, try DMF (cat.) . DMF forms the Vilsmeier reagent (Cl-CH=NMe

    
    ), which is a more potent electrophile than POCl
    
    
    
    alone.

Part 4: Logic & Decision Pathways

Use this flowchart to diagnose yield issues during the experiment.

Troubleshooting StartCheck Check TLC (MeOH Quench) IsConversion Is Starting Material Consumed? StartCheck->IsConversion AddCat Action: Add DMF (cat.) or Increase Temp IsConversion->AddCat No (<10%) CheckReagents Action: Distill POCl3 Check Anhydrous Conditions IsConversion->CheckReagents No (0%) Workup Proceed to Workup IsConversion->Workup Yes FinalYield Check Final Yield Workup->FinalYield WhiteSolid Issue: Product is White Solid (Not Yellow/Tan) FinalYield->WhiteSolid Low Yield Hydrolysis Diagnosis: Hydrolysis Fix: Faster Workup / Neutralize Silica WhiteSolid->Hydrolysis Yes (Reverted) Decomp Diagnosis: Decomposition Fix: Lower Temp / Nitrogen atm WhiteSolid->Decomp No (Tarry)

Figure 2: Decision tree for diagnosing low yields in chlorination reactions.

References

  • Mechanism of POCl

    
     Chlorination: 
    Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, vol. 76, no. 6, 2011, pp. 1653–1661.[7]
    
    Key Insight: Establishes the requirement for basic conditions to suppress dimer formation.
    
  • General Quinazoline Synthesis: Wissner, A., et al. "Analogues of the EGFR tyrosine kinase inhibitor." Journal of Medicinal Chemistry, vol. 46, no. 1, 2003, pp. 49-63. Key Insight: Protocols for 4-chloro-quinazoline isolation and stability.

  • Vilsmeier-Haack Activation: Mphahlele, M. J.[3] "Synthesis of 4-chloro-2-arylquinazolines via the Vilsmeier-Haack reaction." Journal of Chemical Research, 2010. Key Insight: Use of DMF/POCl3 systems for difficult substrates.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 7-Bromo-4-chloro-2-phenylquinazoline

Welcome to the technical support center for the synthesis and optimization of 7-Bromo-4-chloro-2-phenylquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 7-Bromo-4-chloro-2-phenylquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will delve into the critical aspects of its synthesis, addressing common challenges and providing in-depth, field-tested solutions to streamline your experimental workflow.

Core Synthesis Pathway

The most reliable and common route to synthesizing 7-Bromo-4-chloro-2-phenylquinazoline involves a two-step process. First is the cyclocondensation of a halogenated anthranilamide with benzaldehyde to form the corresponding quinazolin-4(3H)-one. This is followed by a chlorination step to yield the final product. Understanding this standard pathway is crucial for effective troubleshooting.

Step 1: Synthesis of 7-Bromo-2-phenylquinazolin-4(3H)-one

This step typically involves the reaction of 2-amino-4-bromobenzamide with benzaldehyde.

Step 2: Chlorination to 7-Bromo-4-chloro-2-phenylquinazoline

The intermediate quinazolinone is then chlorinated, most commonly using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the synthesis.

Low Yield or Incomplete Conversion

Q1: My reaction to form the quinazolinone (Step 1) has a very low yield. What are the likely causes?

A1: Low yields in this cyclocondensation step can often be traced back to several factors:

  • Inadequate Reaction Temperature or Time: This reaction often requires significant heat to drive the cyclization and dehydration. Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Purity of Starting Materials: Ensure your 2-amino-4-bromobenzamide and benzaldehyde are pure. Impurities can interfere with the reaction.[3]

  • Sub-optimal Solvent: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective for this type of synthesis.[3] A solvent screen with small-scale parallel reactions can help identify the best option for your specific setup.

  • Presence of Water: The reaction is a condensation and is sensitive to water. Use anhydrous solvents and ensure your glassware is thoroughly dried.[2]

Q2: The chlorination of my quinazolinone (Step 2) is not going to completion, and I'm recovering starting material. What should I do?

A2: Incomplete chlorination is a common issue. Here’s how to troubleshoot it:

  • Inactive Chlorinating Agent: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are sensitive to moisture. Use a fresh bottle or freshly distilled reagent.[1] Ensure the reaction is run under anhydrous conditions, for example, under a nitrogen or argon atmosphere.

  • Insufficient Temperature or Time: The conversion of the quinazolinone to the chloroquinazoline requires heating. A typical temperature range for chlorination with POCl₃ is 70-90 °C.[1] Monitor the reaction by TLC to determine the optimal reaction time.

  • Formation of Intermediates: The reaction with POCl₃ proceeds through phosphorylated intermediates. The conversion of these intermediates to the final product is the heat-dependent step.[4][5]

Impurity and Side Product Formation

Q3: I'm seeing an unexpected byproduct in my chlorination step. What could it be?

A3: A common side reaction, especially at lower temperatures or if the reaction is not kept basic, is the formation of a pseudodimer.[1][4][5] This occurs when a phosphorylated intermediate reacts with unreacted quinazolinone. To avoid this, ensure you are using appropriate temperature control and, if necessary, an organic base.

Q4: How can I minimize the formation of impurities during the synthesis?

A4: Minimizing impurities requires careful control over the reaction conditions:

  • Control Temperature: High reaction temperatures can lead to the decomposition of starting materials and the formation of byproducts.[2]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a large excess of one reactant can sometimes lead to side reactions.

  • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (nitrogen or argon) can prevent oxidation.[2]

Purification Challenges

Q5: I'm having difficulty purifying the final 7-Bromo-4-chloro-2-phenylquinazoline. What are the best practices?

A5: 4-chloroquinazolines can be unstable, so careful handling during workup and purification is crucial.[1]

  • Workup: After the chlorination reaction, excess POCl₃ must be removed carefully, typically under reduced pressure. The reaction mixture is often quenched by slowly adding it to ice-water.

  • Extraction: The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Column Chromatography: Purification by column chromatography on silica gel is often necessary to obtain a highly pure product.[1] A gradient elution system, for example, with hexane and ethyl acetate, is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus oxychloride (POCl₃) in the chlorination step?

A1: POCl₃ serves as the chlorinating agent. The reaction proceeds in two main stages. First, an initial phosphorylation occurs at the oxygen of the quinazolinone. This is followed by a nucleophilic attack of the chloride ion, which displaces the phosphate group to form the 4-chloroquinazoline.[4][5]

Q2: Can I use a different chlorinating agent besides POCl₃ or SOCl₂?

A2: Yes, other chlorinating agents can be used. For example, a combination of triphenylphosphine (PPh₃) and trichloroisocyanuric acid has been reported for the chlorination of quinazolinones.[1] The choice of reagent will depend on the specific substrate and the desired reaction conditions.

Q3: Is microwave irradiation a viable option for this synthesis?

A3: Microwave-assisted synthesis can be a powerful tool for accelerating these types of reactions and often leads to higher yields and shorter reaction times.[6][7][8] It is particularly useful for the nucleophilic substitution step if you are planning to further react the 4-chloroquinazoline.

Data and Protocols

Table 1: Troubleshooting Summary
ProblemLikely Cause(s)Recommended Solution(s)
Low Yield (Step 1) Incomplete reaction, impure reagents, sub-optimal solvent, presence of water.Increase temperature/time, purify starting materials, screen solvents (e.g., DMF, DMSO), use anhydrous conditions.[2][3]
Incomplete Chlorination (Step 2) Inactive chlorinating agent, insufficient temperature/time.Use fresh/distilled POCl₃ or SOCl₂, heat to 70-90°C, monitor by TLC.[1]
Side Product Formation Pseudodimer formation, decomposition at high temperatures.Maintain basic conditions and appropriate temperature during chlorination, avoid excessive heating.[1][4]
Purification Difficulties Product instability, presence of persistent impurities.Careful workup, quench on ice, use column chromatography for purification.[1]
Experimental Protocol: Synthesis of 7-Bromo-4-chloro-2-phenylquinazoline

Step 1: Synthesis of 7-Bromo-2-phenylquinazolin-4(3H)-one

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-bromobenzamide (1 equivalent) and benzaldehyde (1.1 equivalents) in a suitable solvent such as DMF.

  • Heat the reaction mixture to 130-150°C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude 7-Bromo-2-phenylquinazolin-4(3H)-one.

Step 2: Chlorination to 7-Bromo-4-chloro-2-phenylquinazoline

  • In a round-bottom flask under an inert atmosphere, add the crude 7-Bromo-2-phenylquinazolin-4(3H)-one (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) under a fume hood.

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and carefully quench the residue by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 7-Bromo-4-chloro-2-phenylquinazoline.

Visualizations

Reaction Workflow

cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination A 2-Amino-4-bromobenzamide + Benzaldehyde B Cyclocondensation (Heat, DMF/DMSO) A->B C 7-Bromo-2-phenylquinazolin-4(3H)-one B->C D 7-Bromo-2-phenylquinazolin-4(3H)-one C->D Isolation & Drying E Chlorination (POCl₃, Heat) D->E F 7-Bromo-4-chloro-2-phenylquinazoline E->F G Pure Product F->G Purification (Column Chromatography)

Caption: Synthetic workflow for 7-Bromo-4-chloro-2-phenylquinazoline.

Troubleshooting Logic

start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagent Verify Chlorinating Agent Activity start->check_reagent sm_impure Impure check_sm->sm_impure TLC/NMR shows impurities sm_pure Pure check_sm->sm_pure Clean cond_suboptimal Sub-optimal check_conditions->cond_suboptimal Incomplete conversion cond_optimal Optimal check_conditions->cond_optimal Complete conversion reagent_bad Inactive check_reagent->reagent_bad No reaction reagent_good Active check_reagent->reagent_good Reaction proceeds action_purify_sm Purify/Recrystallize Starting Materials sm_impure->action_purify_sm action_optimize Optimize Temp, Time, or Solvent cond_suboptimal->action_optimize action_replace_reagent Use Fresh/Distilled Reagent reagent_bad->action_replace_reagent end Improved Result action_purify_sm->end action_optimize->end action_replace_reagent->end

Sources

Troubleshooting

Technical Support Center: Recrystallization of 7-Bromo-4-chloro-2-phenylquinazoline

Welcome to the technical support center for the purification of 7-Bromo-4-chloro-2-phenylquinazoline (CAS 887592-38-3). This guide is designed for chemistry professionals engaged in the synthesis and purification of hete...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Bromo-4-chloro-2-phenylquinazoline (CAS 887592-38-3). This guide is designed for chemistry professionals engaged in the synthesis and purification of heterocyclic compounds. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter during the recrystallization of this molecule. Our focus is on building a robust, first-principles approach to developing a reliable purification protocol.

Frequently Asked Questions (FAQs)

Q1: I have synthesized crude 7-Bromo-4-chloro-2-phenylquinazoline. What is the first step before attempting recrystallization?

Before any purification attempt, you must assess the crude product. A preliminary purity analysis will inform your strategy.

  • Why it's critical: You need to know what you are trying to remove. The nature and number of impurities dictate whether recrystallization is the best approach or if you need prior purification, like column chromatography.

  • Recommended Actions:

    • Thin-Layer Chromatography (TLC): Run a TLC plate using a solvent system like 4:1 Hexane:Ethyl Acetate. This will give you a visual representation of the number of components in your crude material. The product, being moderately polar, should have an Rf value of approximately 0.3-0.5 in this system.

    • Melting Point Analysis: Take a melting point of the crude solid. A broad melting range indicates the presence of significant impurities. While the exact melting point of the pure compound is not widely published, a sharp melting range (e.g., within 1-2 °C) is a good indicator of purity. For context, similar halo-substituted quinolines and quinazolinones exhibit a wide range of melting points, often above 100 °C.[1][2]

Q2: What are the likely impurities in my crude product?

Understanding the synthesis route is key to predicting impurities. The most common synthesis of 7-Bromo-4-chloro-2-phenylquinazoline involves the chlorination of 7-Bromo-2-phenylquinazolin-4(3H)-one.[3]

  • Primary Impurity: The most probable impurity is the unreacted starting material, 7-Bromo-2-phenylquinazolin-4(3H)-one .

  • Chemical Rationale: The precursor contains a C=O bond and an N-H bond, making it significantly more polar and capable of hydrogen bonding than the final product, where the hydroxyl group is replaced by a chlorine atom. This difference in polarity is the cornerstone of a successful recrystallization.

  • Other Impurities: Depending on the reaction workup, you may also have residual chlorinating agents or their byproducts.

Q3: How do I select the best recrystallization solvent? There's no published procedure.

This is a common challenge. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[4] A systematic screening process is the most reliable method.

  • Principle of "Like Dissolves Like": 7-Bromo-4-chloro-2-phenylquinazoline is a moderately polar, aromatic heterocycle. Solvents with moderate polarity are excellent starting points.

  • Recommended Screening Solvents: Test the solubility of ~10-20 mg of your crude material in ~0.5 mL of the following solvents, both at room temperature and at their boiling point.

SolventPolarityBoiling Point (°C)Expected Behavior & Rationale
Hexane Non-polar69Likely insoluble in both hot and cold. Good potential as an "anti-solvent."
Toluene Non-polar (Aromatic)111May show good solubility when hot due to π-π stacking interactions.
Ethyl Acetate (EtOAc) Mid-polarity77A strong candidate. Often provides the ideal solubility differential for such compounds.
Acetone Mid-polarity (Aprotic)56Good solvent power; often used in a solvent/anti-solvent pair with hexane.[5]
Isopropanol (IPA) Polar (Protic)82Often a good choice for moderately polar compounds.
Ethanol (EtOH) Polar (Protic)78Similar to IPA, a very common and effective recrystallization solvent.[6]
Methanol (MeOH) Polar (Protic)65May be too strong a solvent, potentially leading to low recovery.
  • Interpreting Results:

    • Ideal Single Solvent: The compound doesn't dissolve in the cold solvent but dissolves completely upon heating.

    • Candidate for Solvent Pair: The compound is highly soluble in a "good" solvent (e.g., Acetone, EtOAc) but insoluble in a "poor" solvent (e.g., Hexane, Water). This allows for a solvent/anti-solvent recrystallization.

Workflow for Solvent System Selection

The following diagram outlines the logical workflow for identifying a suitable recrystallization solvent system.

Solvent_Selection cluster_results Analyze Solubility Results start Start: Crude Product screen Perform Solvent Screening (Hexane, Toluene, EtOAc, Acetone, IPA, EtOH) start->screen q1 Soluble in Hot, Insoluble in Cold? screen->q1 yes_path Single Solvent System Found (e.g., Isopropanol or Toluene) q1->yes_path Yes no_path No Ideal Single Solvent q1->no_path No q2 Soluble in 'Good' Solvent? (e.g., Acetone, EtOAc) no_path->q2 yes_pair Insoluble in 'Poor' Solvent? (e.g., Hexane, Water) q2->yes_pair Yes fail Re-evaluate. Consider Chromatography. q2->fail No pair_found Solvent/Anti-Solvent System Found (e.g., Acetone/Hexane) yes_pair->pair_found Yes yes_pair->fail No Troubleshooting cluster_oil Troubleshooting 'Oiling Out' cluster_yield Troubleshooting Low Yield cluster_color Troubleshooting Discoloration cluster_nocrystals Troubleshooting No Crystal Formation start Recrystallization Issue q1 What is the problem? start->q1 issue1 Compound 'Oiled Out' q1->issue1 issue2 Low Crystal Yield q1->issue2 issue3 Product is Colored q1->issue3 issue4 No Crystals Form q1->issue4 sol_oil1 Add more hot solvent until clear issue1->sol_oil1 sol_yield1 Used too much solvent. Use minimum boiling solvent next time. issue2->sol_yield1 sol_yield2 Cool flask in ice bath to maximize precipitation issue2->sol_yield2 sol_color1 Use activated charcoal during hot dissolution issue3->sol_color1 sol_color2 Perform a rapid silica plug filtration before recrystallization issue3->sol_color2 sol_nc1 Solution is not saturated. Evaporate some solvent and re-cool. issue4->sol_nc1 sol_nc2 Solution is supersaturated. Scratch flask with glass rod or add a 'seed crystal'. issue4->sol_nc2 sol_oil2 Cool solution VERY slowly sol_oil1->sol_oil2 sol_oil3 Switch to a lower-boiling solvent or use a solvent/anti-solvent pair sol_oil2->sol_oil3 sol_yield3 Concentrate mother liquor to recover a second crop sol_yield2->sol_yield3

Caption: A decision tree for troubleshooting common recrystallization problems.

Standard Recrystallization Protocol

This is a general protocol. You must adapt it based on the solvent system you identified in your screening.

Methodology:

  • Dissolution:

    • Place the crude 7-Bromo-4-chloro-2-phenylquinazoline in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a magnetic stir bar and a small portion of your chosen solvent.

    • Heat the mixture to a gentle boil with stirring on a hot plate.

    • Continue adding small portions of the hot solvent until the solid has just completely dissolved. Record the total volume of solvent used.

  • Hot Filtration (Optional, if insoluble impurities or charcoal are present):

    • Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask.

    • Quickly pour the hot solution through the filter paper. The goal is to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization:

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Transfer the crystals to a watch glass and allow them to air dry. For best results, dry the crystals in a vacuum oven until a constant weight is achieved.

  • Purity Confirmation:

    • Check the purity of the recrystallized product via TLC and melting point analysis. The TLC should show a single spot, and the melting point should be sharp.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • LookChem. (2025). 7-bromo-2-chloro-4-methylquinoline. Available at: [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 26(11), 3305. Available at: [Link]

  • MDPI. (2024). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Available at: [Link]

  • ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - quinazolinone.
  • PubChemLite. (n.d.). 7-bromo-4-chloroquinazoline (C8H4BrClN2). Available at: [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. PDF. Available at: [Link]

Sources

Optimization

Removal of impurities from 7-Bromo-4-chloro-2-phenylquinazoline

Subject: Purification & Impurity Removal Protocols Ticket ID: #QC-7B4C-2PQ Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification & Impurity Removal Protocols

Ticket ID: #QC-7B4C-2PQ Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering difficulties with 7-Bromo-4-chloro-2-phenylquinazoline (Target Compound). The chlorine atom at the C4 position is highly electrophilic, making this scaffold prone to hydrolysis, reverting it to the starting material 7-bromo-2-phenylquinazolin-4(3H)-one .

This guide addresses the three critical impurity classes:

  • Hydrolytic Impurities: The 4-hydroxy/4-oxo species.

  • Inorganic Residues: Phosphoryl species trapped from

    
     chlorination.
    
  • Process Impurities: Residual solvents and unreacted intermediates.

Module 1: The "Hydrolysis Loop" (Critical Troubleshooting)

The Problem: Your LC-MS shows a mass of


 (or 

) relative to the product, corresponding to the quinazolinone starting material. This often increases after column chromatography.

Root Cause: The C4-Cl bond is labile. Acidic silica gel and moisture in solvents catalyze the displacement of chloride by water.

Protocol A: The "Basified" Workup (Mandatory)

Standard aqueous workups create local acidic environments that destroy your product. Use this buffered quench instead.

  • Evaporation: Remove excess

    
     or 
    
    
    
    in vacuo completely. Azeotrope twice with dry toluene to remove trapped traces.
  • The Quench: Do NOT add water to the reaction flask.

    • Prepare a beaker of crushed ice mixed with 28% Ammonium Hydroxide (

      
      )  or saturated 
      
      
      
      .
    • Pour the organic residue slowly into the alkaline ice slurry with vigorous stirring.

    • Why? This maintains a pH > 7 instantly, neutralizing HCl generated during quenching and preventing acid-catalyzed hydrolysis [1].

  • Extraction: Extract immediately with Dichloromethane (DCM).

    • Note: The 2-phenyl group increases lipophilicity, making DCM highly effective compared to Ethyl Acetate.

Protocol B: Chromatographic Stabilization

If you must use flash chromatography:

  • Pre-treatment: Flush the silica column with 100% Hexanes containing 1% Triethylamine (TEA) before loading your sample.

  • Eluent: Maintain 0.5% TEA in your mobile phase (e.g., Hexane/DCM or Hexane/EtOAc).

  • Speed: Run the column fast. Do not let the compound sit on silica overnight.

Module 2: Removing Phosphorous Impurities

The Problem: The product appears as a sticky oil or semi-solid that smells acrid, despite being a solid by structure. NMR shows broad peaks around 0-2 ppm or phosphorous coupling.

Root Cause: Phosphoryl chloride (


) forms stable complexes with nitrogen heterocycles.
Protocol C: The Toluene Azeotrope
  • After the reaction reaches completion, attach a short-path distillation head.

  • Add Anhydrous Toluene (20 mL per gram of substrate).

  • Distill off the toluene under reduced pressure.

  • Repeat 3x.

    • Mechanism:[1][2] Toluene forms an azeotrope with

      
      , dragging the high-boiling reagent out of the mixture more effectively than vacuum alone [2].
      

Module 3: Recrystallization (The "Gold Standard")[3]

For 7-Bromo-4-chloro-2-phenylquinazoline, recrystallization is superior to chromatography because it avoids silica-induced hydrolysis.

Solvent SystemRatio (v/v)TemperatureTarget Impurity
DCM / Hexane 1:5Reflux


Quinazolinone (remains in solid), Oils
Toluene / Heptane 1:3


RT
Phosphorous residues
Acetonitrile PureReflux


General purification

Step-by-Step Recrystallization:

  • Dissolve crude solid in minimum boiling DCM or Toluene.

  • Filter hot (rapidly) to remove any insoluble quinazolinone starting material (which has very poor solubility in organic solvents).

  • Add the anti-solvent (Hexane/Heptane) dropwise until turbidity persists.

  • Cool slowly to Room Temperature, then refrigerate.

  • Wash: Wash the filter cake with cold, dry Pentane . Do not use ether (absorbs moisture).

Visual Logic: Impurity Pathways

The following diagram illustrates the "Hydrolysis Loop" and how your purification choices dictate the purity of the final 4-chloroquinazoline.

HydrolysisPath SM Quinazolinone (Starting Material) RXN Chlorination (POCl3/SOCl2) SM->RXN Reflux ACID_WORKUP Acidic/Water Quench RXN->ACID_WORKUP BASE_WORKUP Ice/NH4OH Quench RXN->BASE_WORKUP PROD 7-Bromo-4-chloro- 2-phenylquinazoline SILICA Acidic Silica Column PROD->SILICA Purification CRYST Recrystallization (DCM/Hex) PROD->CRYST Purification IMP Hydrolysis Impurity (Reverted SM) ACID_WORKUP->IMP Rapid Hydrolysis BASE_WORKUP->PROD Stabilized SILICA->IMP Slow Hydrolysis CRYST->PROD High Purity

Caption: Figure 1. The Hydrolysis Loop showing critical failure points (Red) and stabilization pathways (Green) during workup and purification.

Frequently Asked Questions (FAQs)

Q1: My product turned yellow/orange during storage. Is it ruined? A: Not necessarily, but it is degrading. 4-chloroquinazolines are sensitive to light and moisture. The yellow color often indicates the formation of trace HBr/HCl or oxidation of the 2-phenyl ring.

  • Fix: Dissolve in DCM, wash with cold 5%

    
    , dry over 
    
    
    
    , and re-precipitate. Store under Argon at
    
    
    .

Q2: Can I use water to wash the organic layer? A: Only if the water is ice-cold and the contact time is less than 60 seconds.

  • Recommendation: Use Brine instead of pure water. The high ionic strength reduces the water concentration available for reaction with the C-Cl bond.

Q3: Why is there a peak at ~13 ppm in my proton NMR? A: That is the N-H proton of the quinazolinone impurity. Even 2-3% of this impurity can poison subsequent nucleophilic substitutions (SNAr) by acting as a buffer or competing nucleophile. You must recrystallize (See Module 3) before proceeding.

Q4: I need to run a Suzuki coupling on the 7-Bromo position. Will the 4-Chloro survive? A: The 4-Chloro is more reactive than the 7-Bromo in many Pd-catalyzed cycles due to the electron-deficient heterocycle.

  • Strategy: You should perform the substitution at the 4-position (e.g., with an amine or alkoxide) before attempting the Suzuki coupling on the 7-bromo group. This "protects" the sensitive C4 position [3].

References

  • BenchChem Technical Support. (2025).[3][4] Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. BenchChem.[4] Link

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine.[1] Master Organic Chemistry. Link

  • National Institutes of Health (NIH). (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[5] PMC. Link

  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate.[2] Link

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-4-chloro-2-phenylquinazoline

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-4-chloro-2-phenylquinazoline. We provide in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-4-chloro-2-phenylquinazoline. We provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory-scale synthesis and scale-up, ensuring robust and reproducible outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Step 1: Synthesis of 7-Bromo-2-phenyl-3H-quinazolin-4-one

Question 1: My yield of the 7-bromo-2-phenyl-3H-quinazolin-4-one intermediate is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this initial cyclization step, often a variation of the Niementowski reaction, can stem from several factors.[1] A systematic approach to troubleshooting is essential.

  • Incomplete Reaction: The condensation and cyclization may not have reached completion.

    • Causality: The bromine atom on the anthranilic acid ring is an electron-withdrawing group, which reduces the nucleophilicity of the amino group. This can slow down the reaction, requiring more forcing conditions compared to unsubstituted anthranilic acid.[2]

    • Solution:

      • Extend Reaction Time: Continue the reaction for an additional 2-4 hours, monitoring the consumption of the starting material (2-amino-4-bromobenzoic acid) by Thin Layer Chromatography (TLC) or LC-MS.[3]

      • Increase Temperature: Gradually increase the reaction temperature in 10-15°C increments. High temperatures (e.g., >150°C) should be approached with caution as they can lead to decomposition.[1]

  • Sub-Optimal Reagents or Solvents: The purity of your starting materials is critical.

    • Causality: Impurities in the 2-amino-4-bromobenzoic acid can introduce competing side reactions. Similarly, the presence of water can hydrolyze intermediates or reagents.

    • Solution:

      • Verify Purity: Ensure the purity of 2-amino-4-bromobenzoic acid via melting point or NMR. If necessary, recrystallize the starting material.[3]

      • Use Anhydrous Conditions: Employ anhydrous solvents and ensure all glassware is thoroughly dried before use.[1]

  • Side Reactions: The formation of undesired byproducts can consume starting materials.

    • Causality: At elevated temperatures, decarboxylation of 2-amino-4-bromobenzoic acid is a potential side reaction.[2] Another common issue is the incomplete cyclization leading to the formation of o-amidobenzamide intermediates.[1]

    • Solution:

      • Control Temperature: Avoid excessive heating. Find the minimum temperature required for the reaction to proceed efficiently.

      • Adjust Stoichiometry: A slight excess of the benzoylating agent or formamide can sometimes drive the reaction to completion, but a large excess can complicate purification.[3]

Question 2: I am observing an impurity that is difficult to separate from my desired quinazolinone product. What could it be?

Answer: A common and often difficult-to-remove impurity is the benzoxazinone intermediate (2-phenyl-4H-3,1-benzoxazin-4-one derivative).

  • Causality: When using reagents like benzoyl chloride, the reaction can form a benzoxazinone. This intermediate must then react with a nitrogen source (like ammonia from formamide or ammonium acetate) to undergo ring-opening and re-cyclization to the desired quinazolinone.[3]

  • Solution:

    • Ensure Sufficient Nitrogen Source: If using a two-step approach, ensure an adequate amount of the amine source is present during the cyclization step.

    • Optimize Reaction Conditions: Higher temperatures or the addition of a mild acid catalyst can sometimes facilitate the conversion of the benzoxazinone to the quinazolinone.

    • Purification Strategy: If the impurity has already formed, careful column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) may be required. Alternatively, recrystallization from a suitable solvent like ethanol or acetic acid might selectively precipitate the desired product.[4]

Step 2: Chlorination to 7-Bromo-4-chloro-2-phenylquinazoline

Question 3: The chlorination of my 7-bromo-2-phenyl-3H-quinazolin-4-one is incomplete, and the workup is problematic. How can I optimize this step?

Answer: The conversion of the 4-hydroxy (or 4-oxo) group to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃) is a standard but often challenging transformation.

  • Incomplete Chlorination:

    • Causality: The quinazolinone may not be fully soluble in the chlorinating agent at lower temperatures, or the reaction may not have been heated long enough for the conversion to complete.

    • Solution:

      • Use a Co-Solvent: Adding a high-boiling inert solvent like toluene or N,N-dimethylformamide (DMF) can improve solubility and temperature control.

      • Add a Tertiary Amine: The addition of a base such as N,N-diisopropylethylamine (DIPEA) can facilitate the reaction.[5]

      • Ensure Sufficient Reflux: The reaction mixture should be heated to reflux (typically around 110-120°C) for a minimum of 3-4 hours.[5] Monitor progress via TLC (quenching a small aliquot in methanol to convert the product to the methoxy derivative for easier visualization).

  • Difficult Workup & Product Isolation:

    • Causality: The 4-chloro position on the quinazoline ring is highly reactive and susceptible to nucleophilic substitution, particularly hydrolysis.[6] Quenching the reaction mixture with water is highly exothermic and can lead to the hydrolysis of the product back to the starting quinazolinone if not controlled.

    • Solution:

      • Controlled Quenching: After cooling the reaction mixture, pour it slowly onto a vigorously stirred mixture of crushed ice and a base like sodium bicarbonate or ammonia solution to neutralize the acidic POCl₃. This keeps the temperature low and minimizes hydrolysis.

      • Prompt Extraction: Do not allow the product to remain in the aqueous mixture for an extended period. Immediately extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Minimize Aqueous Contact: During washing steps, use brine to reduce the amount of water in the organic layer and dry thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for scaling up this synthesis?

A1: A robust and widely used two-step pathway is recommended for scalability.

  • Step 1: The reaction of 2-amino-4-bromobenzoic acid with a benzoylating agent (like benzoyl chloride) or formamide, followed by thermal cyclization to form 7-bromo-2-phenyl-3H-quinazolin-4-one.[2][7] The Niementowski reaction is a classical foundation for this step.[1]

  • Step 2: Chlorination of the resulting quinazolinone using phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF or a tertiary amine base, to yield the final product, 7-Bromo-4-chloro-2-phenylquinazoline.[5][8]

Q2: How should I monitor the progress of each reaction step?

A2: Thin Layer Chromatography (TLC) is the most common and effective method.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The product will be less polar than the starting materials in both steps.

  • Visualization: Use a UV lamp (254 nm) for visualization.

  • Confirmation: For unambiguous identification, especially during optimization, LC-MS is highly recommended to confirm the mass of the starting materials, intermediates, and final product.[9]

Q3: What are the primary safety concerns I should be aware of?

A3: Both steps involve hazardous materials.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • High Temperatures: The cyclization step often requires high temperatures. Use a heating mantle with a temperature controller and ensure the setup is secure.

  • Pressure Build-up: During the chlorination workup, quenching POCl₃ can generate HCl gas. Ensure the quenching vessel is adequately vented within the fume hood.

Q4: What are the best practices for purifying the final product on a larger scale?

A4: While column chromatography is effective at the lab scale, it can be cumbersome for scale-up.

  • Recrystallization: This is the preferred method for large quantities. A good starting point is to screen solvents such as isopropanol, ethanol, or a mixture of ethyl acetate and hexane. The goal is to find a solvent system where the product is highly soluble at high temperatures but sparingly soluble at room temperature or below.[4]

  • Trituration/Slurry Wash: If the crude product is reasonably pure, stirring it as a slurry in a solvent that dissolves impurities but not the product (like cold diethyl ether or hexane) can be an effective purification method.

Q5: My final product is discolored (yellow or brown). What is the cause?

A5: Discoloration is often due to residual impurities or minor product degradation.

  • Oxidation: Quinazoline derivatives can sometimes oxidize when exposed to air and light over time.[4]

  • Trapped Impurities: Residual starting materials or byproducts from the synthesis can be colored.

  • Solution: Purification by recrystallization, as mentioned above, is often sufficient to remove colored impurities. If the product is pure by NMR and LC-MS but still colored, an activated carbon (charcoal) treatment during the recrystallization process can be effective. Store the final, pure compound in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon.[4]

Experimental Protocols & Data

Workflow for Synthesis of 7-Bromo-4-chloro-2-phenylquinazoline

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Workup & Purification A 2-Amino-4-bromobenzoic Acid E 7-Bromo-2-phenyl-3H-quinazolin-4-one A->E B Benzoyl Chloride B->E C Pyridine (Solvent/Base) C->E Catalyst/Solvent D Heat (Reflux) D->E Energy Input H 7-Bromo-4-chloro-2-phenylquinazoline E->H F POCl3 (Chlorinating Agent) F->H G Heat (Reflux) G->H Energy Input I Ice/Water Quench H->I J Extraction (DCM or EtOAc) I->J K Purification (Recrystallization) J->K L Final Pure Product K->L

Caption: Overall workflow for the two-step synthesis of the target compound.

Protocol 1: Synthesis of 7-Bromo-2-phenyl-3H-quinazolin-4-one (Intermediate)

This protocol is based on established methods for analogous structures.[7]

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Amino-4-bromobenzoic acid216.0310.0 g46.3 mmol1.0
Benzoyl chloride140.577.1 mL60.2 mmol1.3
Pyridine79.10100 mL-Solvent

Methodology:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-amino-4-bromobenzoic acid (1.0 eq) in pyridine.

  • Slowly add benzoyl chloride (1.3 eq) to the suspension at room temperature. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux (approx. 115°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove residual pyridine.

  • Dry the solid in a vacuum oven at 60-70°C. The product is typically obtained as an off-white to light yellow solid and can be used in the next step without further purification if purity is >95% by LC-MS.

Protocol 2: Synthesis of 7-Bromo-4-chloro-2-phenylquinazoline (Final Product)

This protocol is adapted from standard chlorination procedures for quinazolinones.[5]

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
7-Bromo-2-phenyl-3H-quinazolin-4-one301.1410.0 g33.2 mmol1.0
Phosphorus oxychloride (POCl₃)153.3330 mL323 mmol~9.7
DIPEA (optional)129.240.6 mL3.3 mmol0.1

Methodology:

  • CRITICAL: Perform this entire procedure in a certified chemical fume hood.

  • To a 100 mL round-bottom flask, add 7-bromo-2-phenyl-3H-quinazolin-4-one (1.0 eq) and phosphorus oxychloride (used as both reagent and solvent).

  • (Optional) Add a catalytic amount of N,N-diisopropylethylamine (DIPEA).

  • Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 110°C) for 3-5 hours. The solution should become homogeneous. Monitor by TLC (quench an aliquot in methanol before spotting).

  • After the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker (1 L), prepare a mixture of crushed ice (approx. 400 g) and stir vigorously.

  • CAREFULLY AND SLOWLY , pour the reaction mixture dropwise onto the stirring ice. This is a highly exothermic and gas-evolving quench.

  • Once the addition is complete, continue stirring until all the ice has melted. A solid precipitate should form.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8.

  • Extract the product with dichloromethane (DCM) (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from isopropanol or ethanol to afford 7-Bromo-4-chloro-2-phenylquinazoline as a crystalline solid.

Reaction Mechanism Overview

G Start 2-Amino-4-bromobenzoic Acid + Benzoyl Chloride Intermediate1 N-Benzoyl Intermediate Start->Intermediate1 Acylation Intermediate2 Benzoxazinone Intermediate (Potential Side-Product) Intermediate1->Intermediate2 Intramolecular Cyclization (Dehydration) Product 7-Bromo-2-phenyl-3H-quinazolin-4-one Intermediate1->Product Direct Cyclization (Alternative Pathway) Intermediate2->Product Ring Opening & Re-cyclization (Requires N-source, e.g., from Formamide)

Caption: Simplified mechanism for the formation of the quinazolinone core.

References

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of Heterocycles from 2-Amino-4-bromobenzoic Acid. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. BenchChem Technical Support.
  • Al-Hourani, B., et al. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline. BenchChem Technical Support.
  • BenchChem. (2025). Stability issues of 7-Bromo-4-hydroxy-2-phenylquinoline in solution. BenchChem Technical Support.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem Technical Support.
  • da Silva, P. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Reaction Mechanism. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Reaction Mechanism. [Link]

Sources

Optimization

Technical Support Center: Chlorination of 7-bromo-2-phenylquinazolin-4(3H)-one

The following technical guide is structured as a specialized support resource for researchers working with quinazolinone scaffolds. It synthesizes mechanistic insights with practical troubleshooting protocols.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with quinazolinone scaffolds. It synthesizes mechanistic insights with practical troubleshooting protocols.

Subject: Troubleshooting Side Reactions & Process Optimization Reagent Focus: Phosphorus Oxychloride (


), Thionyl Chloride (

) Target Intermediate: 7-bromo-4-chloro-2-phenylquinazoline

Executive Summary & Mechanistic Insight[1][2]

The conversion of 7-bromo-2-phenylquinazolin-4(3H)-one (SM) to its 4-chloro derivative is a critical activation step in the synthesis of bioactive quinazolines. While ostensibly a simple deoxychlorination, this reaction is plagued by three primary failure modes: dimerization , incomplete activation , and hydrolytic reversion .

Successful chlorination relies on the in situ formation of an active Vilsmeier-Haack species (when DMF is used) or a phosphorylated intermediate. The reaction kinetics are biphasic:

  • Activation Phase (Low Temp): Formation of O-phosphorylated or Vilsmeier intermediates.

  • Substitution Phase (High Temp): Displacement of the leaving group by chloride ions.

Reaction Pathway & Failure Modes

The following diagram illustrates the critical branching points where side reactions occur.

ReactionPathways SM Starting Material (Lactam Form) Inter Activated Intermediate (O-Phosphorylated / Vilsmeier) SM->Inter POCl3/Base < 25°C Product Target Product (4-Chloro-imidoyl) Inter->Product Cl- Attack > 70°C (Reflux) Dimer Pseudodimer Impurity (Condensation Product) Inter->Dimer + Unreacted SM (If Base/POCl3 low) Hydrolysis Reverted SM (Hydrolysis) Inter->Hydrolysis Incomplete Rxn Product->Hydrolysis Moisture (Acidic Workup)

Figure 1: Mechanistic pathway showing the "Danger Zone" where intermediates can either progress to product or diverge into dimers and hydrolysis products.[1]

Troubleshooting Module: The "Emergency Room"

This section addresses specific observations reported by users.

Issue A: "My product contains a high molecular weight impurity (M+ mass ~600)."

Diagnosis: Pseudodimer Formation . Mechanism: This occurs when the reaction mixture contains both activated intermediate and unreacted starting material. The nucleophilic N3 or O of the starting material attacks the electrophilic C4 of the activated species. Root Cause:

  • Insufficient chlorinating agent (

    
    ).
    
  • Mixing reagents at high temperatures without an initial "activation" soak.[2]

  • Lack of base (DIPEA/Et3N) to buffer the reaction.

Corrective Protocol:

  • The "Cold-Start" Method: Mix SM, Base, and

    
     at 0°C . Stir for 30 minutes. This ensures all SM is phosphorylated before heating, preventing SM-Intermediate collisions.
    
  • Stoichiometry: Ensure at least 3–5 equivalents of

    
     are used.
    
Issue B: "The reaction looked complete on TLC, but after workup, I recovered Starting Material."

Diagnosis: Hydrolytic Reversion . Mechanism: The C4-Cl bond in quinazolines is highly labile, especially in acidic aqueous media. The 7-bromo and 2-phenyl groups withdraw electrons, making the C4 position extremely electrophilic and prone to attack by water. Root Cause:

  • Quenching into water without neutralization.

  • Exothermic quenching generating heat + acid (perfect conditions for hydrolysis).

  • Wet solvents during extraction.

Corrective Protocol:

  • Anhydrous Quench: Evaporate excess

    
     under vacuum before adding water.
    
  • Buffered Quench: Pour the reaction mixture slowly into ice-cold saturated

    
      or dilute ammonia. Maintain pH > 7.
    
  • Speed: Extract immediately into DCM or EtOAc. Do not let the aqueous layer sit.

Issue C: "I see a new spot that isn't SM or Product (High polarity)."

Diagnosis: Phosphorodichloridate Adducts . Mechanism: Incomplete displacement of the phosphoryl leaving group (


).
Root Cause: 
  • Reaction temperature too low (reflux not vigorous enough).

  • Reaction time too short.

Corrective Protocol:

  • Ensure the reaction is heated to reflux (105°C+) for at least 2–4 hours. The displacement of the P-O bond by Cl- is the rate-limiting step and requires thermal energy.

Optimized Protocol (Gold Standard)

This protocol is designed to minimize dimerization and maximize stability.

Reagents:

  • Substrate: 7-bromo-2-phenylquinazolin-4(3H)-one (1.0 eq)

  • Reagent:

    
     (5.0 – 10.0 eq)
    
  • Catalyst: DMF (3–5 drops / catalytic) or Base: DIPEA (1.5 eq)

  • Solvent: Neat (

    
    ) or Anhydrous Toluene (if solubility is an issue).
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Activation (Critical Step):

    • Add Substrate and Base (if using) to the flask.

    • Cool to 0°C (Ice bath).

    • Add

      
       dropwise over 10 minutes.
      
    • Wait: Stir at 0°C–RT for 30 mins. (This converts SM

      
       Phosphorylated Intermediate, preventing dimerization).
      
  • Chlorination:

    • Add catalytic DMF.[3]

    • Heat to Reflux (approx. 110°C) .

    • Monitor: Reflux for 3–6 hours. (TLC: Product usually moves higher than SM in Hex/EtOAc).

  • Workup (The "Survival" Phase):

    • Evaporate: Remove excess

      
       on a rotary evaporator strictly under anhydrous conditions (trap with NaOH).
      
    • Quench: Dissolve residue in minimal DCM. Pour slowly into a rapidly stirring mixture of Ice +

      
       .
      
    • Extract: Rapidly extract with DCM (x3). Dry over

      
      .
      
    • Store: Store the solid under Argon at -20°C. Do not leave in solution.

Impurity Profile & Data

Impurity TypeRelative Retention (TLC)Mass Spec SignaturePrevention Strategy
Starting Material Low (

)
M+ (301/303)Ensure anhydrous workup; check reagent quality.
Pseudodimer Very Low / Baseline2M - HCl (approx 580-600)Low temp addition ; Maintain basicity during addition.
Phospho-Adduct Low / StreakingM + 80 (approx)Increase reflux time; Ensure high temp (>90°C).
Debrominated Similar to ProductM - 79 + 1Use high-purity

(avoid metal contamination).

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Yes, but with caveats.

is generally less reactive for this specific transformation. You must use catalytic DMF (Vilsmeier conditions) to drive the reaction. If you use

, the "dimer" risk is lower, but the reaction time will be longer.

Q: Why does my product turn into a white solid that doesn't dissolve in DCM during filtration? A: You likely have the hydrochloride salt of the product or reverted starting material. The 4-chloroquinazoline is basic. If you didn't neutralize sufficiently with


, the N1 nitrogen protonates, making it insoluble in organic solvents. Wash with saturated bicarbonate until the solid dissolves into the organic layer.

Q: Is the 7-bromo substituent stable to refluxing


? 
A:  Yes. Aromatic bromides are stable to Vilsmeier/POCl3 conditions. However, avoid adding strong reducing metals or using 

if not necessary, as halogen exchange (Br

Cl) is theoretically possible under extreme forcing conditions, though rare at position 7.

Q: How long can I store the 4-chloro intermediate? A: Not long. It is a "use-immediately" intermediate. If you must store it, keep it solid, under Argon, in a freezer. In solution, trace moisture will hydrolyze it back to the quinazolinone within hours/days.

References

  • Mechanistic Insight on Dimerization

    • Reaction of quinazolones with

      
       occurs in two stages.[2][4][5] Pseudodimer formation is suppressed by keeping the system basic at 
      
      
      
      .[4][5][6]
    • Source: L. Taleli et al., "POCl3 chlorination of 4-quinazolones," The Journal of Organic Chemistry, 2011.[2]

  • Synthesis of 4-chloro-2-phenylquinazoline

    • General procedures for chlorination of 2-phenylquinazolin-4(3H)-one using and workup stability.
    • Source: ChemicalBook / BenchChem Technical Protocols.
  • Optimization of Quinazoline Chlorination

    • Discussion on the use of bases (DIPEA)
    • Source: BenchChem Technical Support Center Guidelines.
  • Stability of 4-Haloquinazolines

    • Analysis of hydrolytic instability and the necessity of anhydrous handling.[2]

    • Source:Molecules, 2022, 27, 3906.[7] "Discovery of Novel Quinazoline Derivatives..."

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Handling Guide

Product: 7-Bromo-4-chloro-2-phenylquinazoline CAS: 573675-55-5 (Generic analog ref) | Molecular Formula: C₁₄H₈BrClN₂ Executive Summary: The "4-Chloro" Vulnerability As a Senior Application Scientist, I often see this spe...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 7-Bromo-4-chloro-2-phenylquinazoline

CAS: 573675-55-5 (Generic analog ref) | Molecular Formula: C₁₄H₈BrClN₂

Executive Summary: The "4-Chloro" Vulnerability

As a Senior Application Scientist, I often see this specific intermediate fail not due to synthesis errors, but due to improper storage after isolation.

The critical structural feature of 7-Bromo-4-chloro-2-phenylquinazoline is the chlorine atom at the C4 position. The quinazoline ring system is electron-deficient (π-deficient), making the C4 position highly electrophilic. This activates the C-Cl bond toward Nucleophilic Aromatic Substitution (SₙAr) .

The Enemy: Atmospheric Moisture (


).
Even trace humidity acts as a nucleophile, displacing the chlorine to form the thermodynamically stable (and useless for cross-coupling) quinazolin-4(3H)-one . This reaction releases hydrochloric acid (HCl), which can autocatalyze further degradation in the bulk solid.
The Golden Standard Storage Protocol

Do not deviate from this workflow. This protocol is designed to create a self-validating barrier against hydrolysis.

Phase A: Arrival & Initial Handling
  • Thermal Equilibration (Crucial): Upon removing the bottle from the freezer (-20°C), do not open it immediately.

    • Why? Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the solid.

    • Action: Let the container sit in a desiccator or on the bench for 30–60 minutes until it reaches room temperature.

  • Inert Gas Flush: After every use, flush the headspace of the vial with dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) for 10–15 seconds before re-capping.
  • Seal Integrity: Parafilm is insufficient for long-term storage. Use electrical tape (vinyl) or a secondary containment jar with desiccant (e.g., Drierite/Silica gel).

Phase B: Long-Term Storage Conditions
ParameterRequirementScientific Rationale
Temperature -20°C (Freezer) Arrhenius equation dictates that lower T slows the rate of hydrolysis significantly.
Atmosphere Inert (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

/

)
Displaces oxygen and, more importantly, ambient humidity.
Container Amber Glass While less sensitive to light than hydrolysis, the 7-Bromo moiety can undergo slow photodehalogenation over months.
Desiccant Required A secondary jar containing desiccant sachets acts as a "moisture sink" for any permeation.
Decision Tree: Storage Logic

StorageLogic Start Compound Arrival/Usage Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Open Open under Inert Gas Equilibrate->Open Use Aliquot Material Open->Use Flush Flush Headspace (N2 or Ar) Use->Flush Seal Seal & Desiccate Flush->Seal Store Store at -20°C Seal->Store Store->Equilibrate Next Use

Figure 1: The "Cold Chain" loop. Breaking the equilibration step is the most common cause of batch failure.

Troubleshooting & FAQs
Q1: The off-white powder has turned bright white and smells acrid. Is it usable?

Verdict: Likely degraded. Mechanism: The color change to white typically indicates the formation of 7-bromo-2-phenylquinazolin-4(3H)-one . The acrid smell is HCl gas , a byproduct of the hydrolysis.

  • Test: Check solubility. The 4-chloro starting material is soluble in Dichloromethane (DCM). The "oxo" degradation product is highly insoluble in DCM but soluble in hot DMSO.

Q2: Can I analyze purity using standard RP-HPLC?

Warning: Proceed with extreme caution. Standard Reverse Phase HPLC uses aqueous buffers (Water/MeCN).

  • The Risk: The compound may hydrolyze on the column or in the autosampler vial, showing a false impurity peak (the oxo-form).

  • Solution:

    • Dissolve the sample in anhydrous DMSO or Acetonitrile .

    • Use a fast gradient (high organic start).

    • If possible, use Normal Phase HPLC (Hexane/EtOAc) or GC-MS (if thermal stability permits) to avoid water entirely.

Q3: I need to re-purify a partially degraded batch. How?

Do not use aqueous extraction (washing with water will destroy more product). Recommended Protocol:

  • Dissolve the crude solid in a minimal amount of Dichloromethane (DCM). The degraded "oxo" impurity usually remains as a solid suspension.

  • Filter the suspension to remove the insoluble impurity.

  • Precipitate the product by adding Hexane or Heptane to the DCM filtrate.

  • Dry under high vacuum.

Scientific Mechanism of Failure

Understanding the failure mode allows you to predict risks. The degradation is a Nucleophilic Aromatic Substitution (


) .[1]

DegradationPathway Reactant 7-Bromo-4-chloro-2-phenylquinazoline (Active Electrophile) Transition Tetrahedral Intermediate (Unstable) Reactant->Transition Nucleophilic Attack Water + H2O (Moisture) Water->Transition Product 7-Bromo-2-phenylquinazolin-4(3H)-one (Inactive White Solid) Transition->Product Elimination of Cl- Byproduct + HCl (Acidic Fumes) Transition->Byproduct

Figure 2: The Hydrolysis Pathway. The N1 and N3 atoms pull electron density from C4, making it a "target" for water.

References
  • Synthesis & Reactivity of 4-Chloroquinazolines

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.

    • Source: Beilstein Journal of Organic Chemistry (2015).

    • Context: Discusses the reactivity of the C4-Cl bond and sensitivity to nucleophiles.
  • Handling Moisture-Sensitive Reagents

    • Title: Preservation of Moisture-Sensitive Chemical Reagents.

    • Source: Sigma-Aldrich Technical Bulletin.

    • Context: Establishes the industry standard for inert gas blanketing and storage.
  • Degradation Analysis (HPLC)

    • Title: HPLC methods for chloroquine determination (Analogous Chemistry).[2]

    • Source: Malaria Journal / PMC.

    • Context: Highlights the solubility and hydrolysis issues common to 4-substituted quinoline/quinazoline systems in aqueous media.

Sources

Optimization

Technical Support Center: 7-Bromo-4-chloro-2-phenylquinazoline Synthesis

Doc ID: TS-QNZ-7Br-004 | Version: 2.1 | Last Updated: 2026-02-19 Executive Summary This guide addresses the synthesis and critical work-up procedures for 7-Bromo-4-chloro-2-phenylquinazoline . While the chlorination of q...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-QNZ-7Br-004 | Version: 2.1 | Last Updated: 2026-02-19

Executive Summary

This guide addresses the synthesis and critical work-up procedures for 7-Bromo-4-chloro-2-phenylquinazoline . While the chlorination of quinazolinones is a standard transformation, the specific combination of the 2-phenyl group and the 7-bromo substituent creates solubility and stability challenges that differ from simple quinazolines.

The primary failure mode in this synthesis is hydrolytic reversion to the starting material (7-bromo-2-phenylquinazolin-4(3H)-one) during the aqueous quench. This guide provides a robust, self-validating protocol to prevent this.

Part 1: The "Golden Standard" Protocol

Based on validated methodologies for halo-phenylquinazolines [1, 2].

Reaction Scheme: Deoxychlorination of 7-bromo-2-phenylquinazolin-4(3H)-one using Phosphorus Oxychloride (POCl


).
ReagentEquivalentsRole
Starting Material 1.0Substrate
POCl

10.0 - 15.0Reagent & Solvent
N,N-Dimethylaniline 1.0 - 1.5Catalyst/Acid Scavenger
DCM / CHCl

N/AExtraction Solvent

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask under inert atmosphere (N

    
     or Ar), suspend the starting quinazolinone in neat POCl
    
    
    
    .
  • Catalysis: Add N,N-dimethylaniline dropwise. Note: The solution may darken slightly.

  • Reaction: Heat to reflux (approx. 105 °C) for 3–5 hours.

    • Checkpoint: The suspension must become a clear solution.[1] If solids persist after 2 hours, the reaction is incomplete.[1]

  • Critical Evaporation: Do not quench the reaction mixture directly. Remove excess POCl

    
     under reduced pressure (rotary evaporator) at 60 °C to obtain a viscous residue.
    
  • Azeotrope: Add dry toluene (20 mL) to the residue and re-evaporate to remove trace POCl

    
    . Repeat twice.
    
  • The "Cold-Base" Quench:

    • Dissolve the residue in minimal Dichloromethane (DCM).[1]

    • Pour the DCM solution slowly into a rapidly stirring mixture of Ice and Saturated NaHCO

      
       .
      
    • Target pH: Maintain pH > 8.0 at all times.[1]

  • Isolation: Separate the organic layer immediately.[1] Wash with cold brine, dry over MgSO

    
    , and concentrate.
    
Part 2: Troubleshooting & FAQs
Category A: Reaction Monitoring & Conversion [2]

Q: The reaction mixture remains a suspension after 4 hours of reflux. What is happening? Diagnosis: Incomplete conversion due to poor solubility or deactivated POCl


.
Technical Insight:  The 2-phenyl group significantly lowers the solubility of the starting material compared to alkyl-quinazolines.
Corrective Action: 
  • Check Reagent Quality: POCl

    
     hydrolyzes over time. If the liquid is cloudy or has significant white precipitate (phosphoric acid), discard it.[1]
    
  • Add PCl

    
    :  Add 0.5 – 1.0 equivalents of Phosphorus Pentachloride (PCl
    
    
    
    ).[1] This boosts the chlorinating power and helps solubilize the quinazolinone [1].[1]
  • Solvent Assist: If neat POCl

    
     fails, use a co-solvent like anhydrous chlorobenzene, which allows for higher reflux temperatures (132 °C) than POCl
    
    
    
    alone.[1]

Q: LC-MS shows a mass of M+16 (or M+18) instead of the expected product. Did the reaction fail? Diagnosis: This is likely Hydrolytic Reversion .[1] The reaction probably worked, but the product hydrolyzed back to the starting material (or a phosphorylated intermediate) during the quench or LC-MS sample preparation. Verification: Run a TLC. If the spot is less polar than the starting material on TLC but shows "starting material mass" on LC-MS, your LC-MS eluent (often acidic water/acetonitrile) is hydrolyzing the labile C-Cl bond inside the machine. Solution: Inject the sample in pure acetonitrile or methanol (neutral) immediately after preparation.[1]

Category B: Work-up & Hydrolysis Prevention [3]

Q: Why did my product turn into a white solid that is insoluble in DCM during the quench? Diagnosis: You have regenerated the starting material (quinazolinone). Mechanism: The C4-Chlorine atom is highly electrophilic.[1] In the presence of acid (generated by quenching residual POCl


 with water), water attacks the C4 position, displacing the chloride.
The "Hydrolysis Loop" Visualization: 

HydrolysisLoop Start Crude Residue (Product + POCl3) Quench Aqueous Quench Start->Quench AcidGen HCl & H3PO4 Generated Quench->AcidGen Decision Is pH Controlled? AcidGen->Decision PathAcid Acidic Medium (pH < 4) Decision->PathAcid No Buffer PathBase Basic Medium (pH > 8) Decision->PathBase NaHCO3 / NH3 Hydrolysis Protonation of N3 activates C4-Cl PathAcid->Hydrolysis Success STABLE PRODUCT (7-Bromo-4-chloro-2-phenylquinazoline) PathBase->Success Attack Water Attack at C4 Hydrolysis->Attack Reversion REVERSION TO STARTING MATERIAL Attack->Reversion

Figure 1: The mechanistic pathway of product loss. Acidic conditions catalyze the nucleophilic attack of water on the 4-chloro position.

Q: How do I remove the "gooey" emulsion during extraction? Diagnosis: Phosphoric acid esters (byproducts of POCl


) act as surfactants.[1]
Protocol: 
  • Pre-Evaporation: Ensure Step 4 (evaporation of POCl

    
    ) was rigorous. Less POCl
    
    
    
    = less phosphorous goo.[1]
  • Ammonia Wash: Use 10% aqueous NH

    
    OH instead of bicarbonate for the first wash.[1] The higher pH helps break phosphorous emulsions.[1]
    
  • Filtration: If a rag layer persists, filter the entire biphasic mixture through a pad of Celite before separating layers.[1]

Category C: Storage & Stability

Q: Can I store the 4-chloro intermediate overnight? A: Only if strictly dry.

  • Solid State: Stable at -20 °C under Argon for weeks.

  • Solution: Unstable in protic solvents (MeOH, EtOH).[1] Moderately stable in DCM/CHCl

    
     if acid-free.[1]
    
  • Recommendation: It is "Best Practice" to use the chloro-intermediate immediately in the next step (e.g., S

    
    Ar reaction with an amine) without extensive purification.
    
Part 3: Quantitative Data & Specifications
ParameterSpecificationNotes
Appearance Off-white to yellow solidDark brown indicates polymerization or residual amine oxides.
Melting Point > 120 °C (Decomposes)Sharp melting point is rare due to hydrolytic sensitivity.[1]
Solubility DCM, THF, DMF, TolueneInsoluble in water and hexanes.[1]
Reactivity High (S

Ar)
Reacts violently with aliphatic amines; controlled reaction with anilines.[1]
References
  • Synthesis of 6-bromo-4-chloro-2-phenylquinazoline (Homolog Valid

    • Source: Silva, F. P., et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Beilstein Journal of Organic Chemistry, 2018.[1]

    • Relevance: Describes the identical chlorination conditions for the 6-bromo isomer, validating the POCl /reflux method for bromo-phenyl-quinazolines.
    • URL:[Link]

  • Mechanistic Insight on POCl

    
     Chlorination 
    
    • Source: Arnott, E. A., et al. "POCl3 chlorination of 4-quinazolones."[4] Journal of Organic Chemistry, 2011.[1][4]

    • Relevance: Defines the two-stage mechanism and the critical need for base to suppress dimer form
    • URL:[Link]

  • General Work-up for Labile Chloroquinazolines

    • Source: BenchChem Technical Support.[1][5] "Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives."

    • Relevance: Provides the standard operating procedure for handling moisture-sensitive 4-chloroheterocycles.

Sources

Troubleshooting

Yield improvement strategies for multi-step organic synthesis

Current Status: Operational Topic: Yield Improvement Strategies for Multi-Step Organic Synthesis Ticket Priority: High (Critical Path) Audience: Process Chemists, Medicinal Chemists, R&D Scientists Welcome to the SOSC Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Improvement Strategies for Multi-Step Organic Synthesis Ticket Priority: High (Critical Path) Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Welcome to the SOSC

You are likely here because your total synthesis yield has dropped below acceptable thresholds, or a specific step is acting as a bottleneck. In multi-step synthesis, yield loss is compound; a 90% average yield across 20 steps results in only ~12% overall recovery.

This guide is not a textbook. It is a troubleshooting framework designed to isolate where you are losing material—whether in the flask, the separatory funnel, or the column—and provide engineered solutions to recover it.

Module 1: Reaction Optimization (The "Upstream" Bottleneck)

User Query: "My reaction stalls at 60% conversion. Adding more catalyst or heat just creates impurities. How do I push this to completion?"

Root Cause Analysis: You are likely trapped in a local maximum using One-Factor-At-A-Time (OFAT) optimization. OFAT fails to detect interaction effects (e.g., temperature might only increase yield if concentration is also increased).

The Solution: Design of Experiments (DoE) DoE is a statistical approach that varies multiple factors simultaneously to model the "Design Space."[1][2] It shifts the paradigm from "finding a working condition" to "mapping the reaction landscape."

Protocol: Implementing a 2-Level Factorial Design

  • Identify Factors: Select 3 critical variables (e.g., Temperature, Catalyst Loading, Concentration).

  • Set Ranges: Define a "High" (+) and "Low" (-) value for each.

  • Execute Matrix: Run the corner experiments (see diagram below).

  • Analyze Interaction: If the effect of Temperature is different at High Catalyst vs. Low Catalyst, you have an interaction effect that OFAT would miss.

Visual Workflow: DoE vs. OFAT

DoE_Workflow Start Optimization Problem OFAT OFAT Approach (Linear Screening) Start->OFAT DoE DoE Approach (Multivariate) Start->DoE Local Local Optimum (Suboptimal) OFAT->Local Misses Interactions Model Statistical Model (Interaction Effects) DoE->Model Full Factorial Optimum Global Optimum (Max Yield) Model->Optimum Surface Response

Caption: DoE identifies global optima by mapping interaction effects, whereas OFAT often traps chemists in local optima.

Module 2: Work-up Engineering (The "Midstream" Loss)

User Query: "My TLC showed full conversion, but I lost 40% of my mass during extraction. I had a terrible emulsion."

Root Cause Analysis: Yield loss during work-up is often due to incomplete phase separation (emulsions) or unfavorable partition coefficients (


). If your product is polar, it may be hiding in the aqueous layer.

The Solution: The Hofmeister Series & Salting Out Simply "adding brine" is a crude application of the Hofmeister Series . To force organic molecules out of the aqueous phase, you need kosmotropic ions that increase the surface tension of water and decrease the solubility of non-electrolytes ("salting out").

Troubleshooting Protocol: Breaking Emulsions & Improving


 
IssueScientific FixMechanism
Stable Emulsion Filter through Celite pad or add minimal MeOH.Physical disruption of the surfactant bilayer stabilizing the droplets.
Product in Aqueous Use Ammonium Sulfate or Potassium Phosphate instead of NaCl.Higher charge density ions (Kosmotropes) strip hydration shells from organic molecules more effectively than Na+ [1].
"Rag" Layer Centrifugation (2000 rpm, 5 min).Applies G-force to overcome the viscosity preventing coalescence.

Self-Validating Check: Measure the pH of your aqueous layer after quenching but before separation. If your product is an amine (pKa ~10) and the aqueous layer is pH 6, your product is protonated (ammonium salt) and trapped in the water. Adjust pH to >12 to force it into the organic phase.

Module 3: Purification Strategy (The "Downstream" Loss)

User Query: "I loaded 10g of crude onto a silica column and recovered 4g of pure material. The rest is gone or smeared."

Root Cause Analysis:

  • Irreversible Adsorption: Basic amines often hydrogen bond irreversibly to acidic silanols on silica gel.

  • Loading Capacity Exceeded: "Touching bands" result in mixed fractions that must be discarded or re-columned (yield loss).

  • On-Column Decomposition: Acid-sensitive compounds degrade on silica.

The Solution: Modified Stationary Phases & Loading Rules

Protocol: The 1% Rule for Amines Always pretreat your silica column with 1% Triethylamine (TEA) or Ammonia in the mobile phase if purifying basic nitrogen compounds. This "caps" the acidic silanol sites, preventing tailing and irreversible loss [2].

Decision Tree: Purification Logic

Purification_Logic Start Crude Mixture Check1 Is product Acid Sensitive? Start->Check1 AcidYes Use Alumina or Deactivated Silica Check1->AcidYes Yes AcidNo Is product Very Polar? Check1->AcidNo No PolarYes Reverse Phase (C18) or HILIC AcidNo->PolarYes Yes PolarNo Standard Silica Flash AcidNo->PolarNo No Loading Loading Check: <1% for difficult sep <10% for easy sep PolarNo->Loading

Caption: Selection logic to prevent on-column decomposition and maximize recovery based on compound properties.

Module 4: Synthetic Architecture (The "Structural" Flaw)

User Query: "I am on step 18 of a linear synthesis. My overall yield is 0.8%. Is there any way to save this?"

Root Cause Analysis: Arithmetic is the enemy of linear synthesis. In a 20-step linear sequence with a high average yield of 90% per step, the total yield is


. If the average drops to 70%, total yield is 

.

The Solution: Convergent Synthesis Break the molecule into two halves (Fragment A and Fragment B), synthesize them in parallel, and couple them late.

Data: The Mathematical Advantage

StrategySteps (Longest Linear)Total ReactionsAssumed Step YieldOverall Yield
Linear 101080%10.7%
Convergent 5 (Parallel branches)1180%32.7%

Note: Convergent strategies reduce the risk of carrying precious material through risky early steps [3].

Module 5: Telescoping (Pot Economy)

User Query: "Isolating this intermediate is dangerous because it's unstable. Can I skip the work-up?"

The Solution: Telescoping (One-Pot Synthesis) Telescoping involves performing sequential reactions in the same vessel without isolation.[3] This improves yield by eliminating physical transfer losses and work-up extractions [4].

Protocol: Solvent Compatibility Check To telescope Step A into Step B, the solvent and byproducts of Step A must be compatible with Step B reagents.

  • Example: If Step A uses Thionyl Chloride (

    
    ) to make an acid chloride, you cannot telescope into an amine coupling if you use a nucleophilic solvent like MeOH. You must use an inert solvent (DCM or Toluene) for both, or remove volatiles under vacuum before adding the amine.
    
References
  • Kinam Park. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series.[4] Kinam Park Lab. Link

  • Biotage. (2025).[5][6] Successful Flash Chromatography - Whitepaper.[5] Biotage.[7] Link

  • LibreTexts. (2020).[8] Synthetic Efficiency: Linear vs Convergent Synthesis.[8][9][10] Chemistry LibreTexts.[8] Link

  • Hayashi, Y. (2016).[7] Pot economy and one-pot synthesis.[3][7] Chemical Science (RSC). Link

  • Murray, P. M., et al. (2016). The application of design of experiments (DoE) reaction optimisation.[1][2][11][12][13] Organic & Biomolecular Chemistry.[5][11][13][14] Link

Sources

Reference Data & Comparative Studies

Validation

Beyond the Core: Evaluating 7-Bromo-4-chloro-2-phenylquinazoline as a Scaffold in EGFR Inhibitor Design

Executive Summary: The Strategic Role of the Scaffold 7-Bromo-4-chloro-2-phenylquinazoline is not a final therapeutic agent but a critical privileged scaffold and reactive intermediate in the discovery of next-generation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of the Scaffold

7-Bromo-4-chloro-2-phenylquinazoline is not a final therapeutic agent but a critical privileged scaffold and reactive intermediate in the discovery of next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. Unlike the "First Generation" EGFR inhibitors (e.g., Gefitinib, Erlotinib) which utilize a 2-hydrogen quinazoline core, this scaffold introduces a bulky 2-phenyl substituent and a versatile 7-bromo handle.

This guide compares the functional utility of this specific scaffold against standard EGFR inhibitors, analyzing how its structural deviations influence potency, selectivity, and synthetic versatility.

Key Differentiators at a Glance
Feature7-Bromo-4-chloro-2-phenylquinazoline (Scaffold)Standard EGFR Inhibitors (e.g., Gefitinib/Erlotinib)
Role Synthetic Intermediate / Chemical ProbeFinal Active Pharmaceutical Ingredient (API)
C-2 Position Phenyl Group: Increases lipophilicity; induces "propeller" twist; targets hydrophobic pocket II.Hydrogen: Planar conformation; optimized for ATP-binding site fit.
C-4 Position Chloro (Cl): Reactive electrophile for SNAr coupling.Aniline: Critical H-bond donor/acceptor for hinge region binding.
C-7 Position Bromo (Br): Handle for cross-coupling (Suzuki/Buchwald) to add solubility tails.Alkoxy (e.g., -O-propyl-morpholine): Solubilizing group interacting with solvent channel.
Primary Utility Discovery of Dual Kinase Inhibitors (EGFR/VEGFR) and overcoming resistance.Treatment of EGFR-mutant NSCLC (Non-Small Cell Lung Cancer).[1]

Structural & Mechanistic Comparison

The "Warhead" vs. The "Hinge Binder"

The most immediate distinction is at the C-4 position. Standard inhibitors possess an aniline moiety here, which is essential for binding to the hinge region of the kinase domain (specifically Met793).

  • 7-Bromo-4-chloro-2-phenylquinazoline possesses a 4-chloro group. It has no intrinsic inhibitory activity because it cannot form the critical hydrogen bonds with the kinase hinge.

  • Utility: It serves as the electrophilic partner.[2] Researchers react this scaffold with various substituted anilines to generate a library of potential inhibitors.

The C-2 Phenyl "Twist" (Selectivity Driver)

Standard inhibitors like Erlotinib have a proton at C-2, allowing the quinazoline ring to lie flat within the ATP binding pocket.

  • The Deviation: The 2-phenyl group in the subject scaffold creates steric hindrance, forcing the attached aniline ring (added in the next step) to twist out of plane.

  • The Effect: This non-planar conformation often reduces potency against Wild-Type (WT) EGFR but can enhance selectivity for mutant forms (e.g., T790M) or open up activity against VEGFR-2 , making derivatives of this scaffold potential Dual Inhibitors .

The C-7 Bromo "Handle"

In Gefitinib, the C-7 position holds a morpholine-propoxy group to improve water solubility.

  • The Advantage: The 7-bromo group allows medicinal chemists to use Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after the core is built. This enables the rapid "scanning" of different solubilizing groups to optimize pharmacokinetics (ADME) late in the discovery process.

Experimental Data: Derivatives vs. Standards

The following table synthesizes data comparing Derivatives synthesized from the 7-Bromo-4-chloro-2-phenylquinazoline scaffold against established drugs.

Table 1: Comparative Potency (IC50) and Selectivity Profile

Compound ClassRepresentative StructureEGFR (WT) IC50EGFR (T790M) IC50VEGFR-2 IC50Selectivity Note
Standard (Gen 1) Erlotinib 2.0 nM >3,000 nM>1,000 nMHighly selective for EGFR WT; poor against resistance mutants.
Standard (Gen 2) Afatinib 0.5 nM 10 nM>1,000 nMIrreversible; potent but high toxicity (skin rash).
Scaffold Derivative A 4-(3-Br-aniline)-2-phenyl-7-bromo...69 nM150 nM45 nM Dual Inhibitor: Moderate EGFR activity but significant VEGFR-2 crossover due to 2-phenyl group.
Scaffold Derivative B 4-(3-Cl-4-F-aniline)-2-phenyl...12 nM55 nM210 nMImproved EGFR potency; 2-phenyl group aids in overcoming gatekeeper steric clashes.

*Note: Derivatives A and B are representative hypothetical compounds based on SAR trends for 2-phenyl-4-anilinoquinazolines found in literature (e.g., Frontiers in Chemistry, 2021).

Visualization: Synthesis & Signaling[3]

Synthesis Workflow (The "Scaffold" Role)

This diagram illustrates how 7-Bromo-4-chloro-2-phenylquinazoline acts as the central hub for generating active inhibitors.

SynthesisWorkflow Start 2-Amino-4-bromobenzamide Step1 Cyclization (with Benzaldehyde) Start->Step1 Intermediate 7-Bromo-2-phenylquinazolin-4(3H)-one Step1->Intermediate Chlorination Chlorination (POCl3 / SOCl2) Intermediate->Chlorination Scaffold 7-Bromo-4-chloro-2-phenylquinazoline (THE TOPIC) Chlorination->Scaffold Coupling SNAr Coupling (+ Substituted Aniline) Scaffold->Coupling FinalDrug Active EGFR Inhibitor (4-Anilino-2-phenyl-7-bromo...) Scaffold->FinalDrug  Critical  Step Coupling->FinalDrug

Caption: The central role of the 4-chloro scaffold in converting precursors into active kinase inhibitors via Nucleophilic Aromatic Substitution (SNAr).

EGFR Signaling Pathway Target

The derivatives of this scaffold target the ATP-binding pocket of EGFR, blocking downstream signaling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor 2-Phenyl-Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Mechanism of Action. The inhibitor competes with ATP at the intracellular tyrosine kinase domain of EGFR, halting the RAS/RAF/MEK and PI3K/AKT cascades.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The synthesis protocol includes a monitoring step (TLC) to ensure the intermediate is formed before proceeding. The assay protocol uses a positive control (Erlotinib) to validate enzyme activity.

Protocol A: Synthesis of Active Inhibitor from Scaffold

Objective: Convert 7-Bromo-4-chloro-2-phenylquinazoline into a bioactive 4-anilino derivative.

Reagents:

  • Scaffold: 7-Bromo-4-chloro-2-phenylquinazoline (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq)

  • Solvent: Isopropanol (iPrOH)

  • Base: None required (HCl salt precipitates) or Triethylamine (1.5 eq)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol (approx. 320 mg) of 7-Bromo-4-chloro-2-phenylquinazoline in 10 mL of dry isopropanol.

  • Addition: Add 1.1 mmol of 3-Chloro-4-fluoroaniline.

  • Reflux: Heat the mixture to reflux (82°C) for 3–5 hours.

    • Validation Check: Spot on TLC (Hexane:EtOAc 7:3). The starting material (high Rf) should disappear; a fluorescent product spot (lower Rf) should appear.

  • Precipitation: Cool the reaction to room temperature. The product usually precipitates as the hydrochloride salt.

  • Filtration: Filter the solid and wash with cold isopropanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aniline.

  • Yield Calculation: Dry under vacuum. Typical yield: 85–95%.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the IC50 of the synthesized derivative against EGFR WT.

Reagents:

  • Recombinant EGFR kinase domain (0.2 ng/µL)

  • Substrate: Poly(Glu,Tyr) 4:1

  • ATP (10 µM)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Step-by-Step Workflow:

  • Preparation: Prepare 384-well white plate.

  • Compound Addition: Add 1 µL of inhibitor (serial dilution in DMSO) to wells. Include Erlotinib as a positive control and DMSO-only as a negative control.

  • Enzyme Incubation: Add 2 µL of EGFR enzyme buffer. Incubate for 10 min at RT.

  • Reaction Start: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

  • Detection (Step 2): Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence.

    • Validation: The Z' factor must be > 0.5. Erlotinib IC50 should be ~2 nM.

References

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors.[1][3][4][5][6][7][8][9][10] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry. Link

  • Zhang, J., et al. (2017).[11] Structure–Activity Relationship Studies of Quinazoline Derivatives as EGFR Kinase Inhibitors.[3][4][6][7][8][9][10][12][13][14] Frontiers in Chemistry. Link

  • Mowafy, S., et al. (2013).[11] Design, synthesis and biological evaluation of some novel quinazoline derivatives as EGFR inhibitors.[1][3][6][7][11][12][13][14] European Journal of Medicinal Chemistry. Link

  • BenchChem Technical Data. (2025). Synthesis of 7-Bromo-4-chloro-8-methylquinoline and related intermediates.[15]Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link

Sources

Comparative

The 7-Bromo-4-chloro-2-phenylquinazoline Scaffold: A Strategic Design

An In-Depth Guide to the Comparative Activity of 7-Bromo-4-chloro-2-phenylquinazoline Analogs In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure" due to its remarkable...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Activity of 7-Bromo-4-chloro-2-phenylquinazoline Analogs

In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous biologically active compounds.[1][2] This heterocyclic system, formed by the fusion of a benzene ring and a pyrimidine ring, is the cornerstone of several clinically approved drugs, particularly in oncology.[1][3] Among these, derivatives of 4-anilinoquinazoline, such as Gefitinib and Erlotinib, have revolutionized cancer therapy by targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain.[1][4][5]

This guide provides a comprehensive comparison of the biological activities of analogs based on the 7-Bromo-4-chloro-2-phenylquinazoline scaffold. We will delve into the rationale behind their synthesis, the nuances of their structure-activity relationships (SAR), and the experimental methodologies used to evaluate their performance. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of compounds.

The 7-Bromo-4-chloro-2-phenylquinazoline core is not an arbitrary arrangement of atoms. Each substituent is strategically placed to serve a specific function, either by influencing the molecule's physicochemical properties or by providing a reactive handle for further chemical modification.

  • The Quinazoline Core : This nitrogen-containing heterocycle is a bioisostere of adenine, enabling it to competitively bind to the ATP-binding pocket of various kinases, most notably EGFR.[4][5]

  • 2-phenyl Group : This group provides a key point for interaction within the target's binding site and can be substituted to modulate activity and selectivity.

  • 4-chloro Group : The chlorine atom at the C4 position is an excellent leaving group, making this site ideal for nucleophilic aromatic substitution. This allows for the facile introduction of a wide variety of side chains, most commonly substituted anilines, which are crucial for high-affinity binding to the EGFR kinase domain.[6][7]

  • 7-bromo Group : The bromine atom at the C7 position significantly influences the molecule's electronic properties and lipophilicity. It can participate in halogen bonding with the target protein, potentially enhancing binding affinity. Furthermore, it serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the exploration of a wider chemical space.[8]

Synthesis of the Core Scaffold and Its Analogs

The synthesis of 7-Bromo-4-chloro-2-phenylquinazoline analogs typically follows a multi-step pathway that allows for modular assembly. The general approach involves the construction of the quinazolinone ring system, followed by chlorination and subsequent diversification.

A common synthetic route begins with a suitably substituted anthranilamide, which undergoes cyclocondensation with a benzaldehyde derivative, followed by dehydrogenation, to form the 2-phenylquinazolin-4(3H)-one core. The crucial 4-chloro intermediate is then generated using a chlorinating agent like phosphorus oxychloride (POCl₃) or a combination of trichloroacetonitrile and triphenylphosphine (Cl₃CCN/PPh₃).[1][6] This intermediate is the linchpin for creating a library of analogs, primarily through reaction with various substituted amines.

Synthesis_Workflow A Substituted Anthranilamide B 2-Phenylquinazolin-4(3H)-one A->B Cyclocondensation (e.g., with Benzaldehyde) C 7-Bromo-4-chloro- 2-phenylquinazoline (Core Intermediate) B->C Chlorination (e.g., POCl₃) D Diverse Analog Library C->D Nucleophilic Aromatic Substitution (e.g., + Substituted Anilines)

Caption: General workflow for the synthesis of 2-phenylquinazoline analogs.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

The primary therapeutic application explored for quinazoline derivatives is as anticancer agents, with a significant focus on the inhibition of receptor tyrosine kinases like EGFR and VEGFR.[9] The following analysis compares the activity of various analogs, drawing from multiple studies to establish a coherent SAR.

Antiproliferative Activity Against Cancer Cell Lines

The efficacy of these compounds is typically assessed by their ability to inhibit the growth of various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for comparison.

Compound ID / ReferenceCore Structure VariationR Group (at C4)Target Cell LineIC₅₀ (µM)Key SAR Insight
Analog 1 [10]2-(3-bromophenyl)quinazolinone-MCF-7 (Breast)82.1Bromine at the meta position of the 2-phenyl ring shows good activity.
A549 (Lung)67.3
5637 (Bladder)51.4
Analog 2 (ARV-2) [11]2-phenylquinazolineBenzotriazole derivativeMCF-7 (Breast)3.16Bulkier, heterocyclic substituents at C4 can lead to potent activity.
HeLa (Cervical)5.31
HT-29 (Colon)10.6
Analog 3 (Compound 18) [1]2-phenylquinazoline4-(dimethylamino)anilineMGC-803 (Gastric)0.85Introduction of an aniline with a basic side chain at C4 leads to nanomolar potency.
Analog 4 [4]6,7-disubstituted quinazoline(E)-propen-1-yl moietyA431 (Skin)> GefitinibElectron-donating groups at the 6 and 7 positions of the quinazoline core can increase activity.
Analog 5 (Compound 42) [12]QuinazolineVariedColon & ProstateHigh PotencyDemonstrates broad applicability against different tumor types.
Dissecting the Structure-Activity Relationship (SAR)
  • Substitution at the C4 Position : This is the most critical position for modulating activity. The introduction of a 4-anilino moiety is a well-established strategy for potent EGFR inhibition.[4] The nature of substituents on this aniline ring is key:

    • Small, hydrophobic groups like -Cl or -CH₃ at the meta or para positions often enhance inhibitory activity against both EGFR and VEGFR2.[4]

    • Basic side chains, such as the dimethylamino group in Analog 3, can significantly increase potency, potentially by forming additional hydrogen bonds or salt bridges in the kinase active site.[1]

  • Substitution at the C7 Position : The 7-bromo substituent is a key feature of our core scaffold. While direct comparisons are limited in the literature, the effect of substitutions at the 6 and 7 positions is well-documented.

    • Electron-donating groups (e.g., methoxy) at the C6 and C7 positions generally increase the electron density of the quinazoline ring system, which has been shown to boost the inhibitory activity of EGFR inhibitors.[4]

    • The bromine atom acts as a moderate deactivating group via induction but can donate electron density through resonance. Its primary role is likely to provide a vector for further synthesis and to enhance binding through favorable interactions like halogen bonding.

  • Substitution on the 2-Phenyl Ring : Modifications to this ring can also influence activity. As seen with Analog 1, introducing a bromine atom at the meta position of the phenyl ring resulted in significant cytotoxic effects, suggesting this position is important for target engagement.[10]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of activity data, standardized experimental protocols are essential.

Protocol: MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-bromo-4-chloro-2-phenylquinazoline analogs in the appropriate cell culture medium. Add the compounds to the designated wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Quinazoline Analogs (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC₅₀ G->H

Caption: Standard experimental workflow for the MTT cell viability assay.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Many quinazoline derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway, which is a critical regulator of cell proliferation, survival, and migration.[4][5] Overexpression or mutation of EGFR is a hallmark of many cancers.[9]

Mechanism of Inhibition:

The 7-bromo-4-chloro-2-phenylquinazoline analogs, particularly those with a 4-anilino substitution, act as competitive inhibitors at the ATP-binding site of the EGFR intracellular kinase domain. By occupying this pocket, they prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, such as the RAS/MAPK and PI3K/Akt pathways. This blockade ultimately leads to cell cycle arrest and apoptosis (programmed cell death).

EGFR_Pathway cluster_0 Kinase Domain EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes P P EGFR->P Autophosphorylation ATP ATP ATP->EGFR ADP ADP Inhibitor Quinazoline Analog (e.g., 7-Bromo...) Inhibitor->EGFR Blocks ATP Site Downstream Downstream Signaling (RAS/MAPK, PI3K/Akt) P->Downstream Activates Response Cell Proliferation, Survival, Migration Downstream->Response Promotes

Caption: Inhibition of the EGFR signaling pathway by quinazoline analogs.

Conclusion and Future Perspectives

The 7-Bromo-4-chloro-2-phenylquinazoline scaffold is a highly promising platform for the development of novel kinase inhibitors. The comparative analysis reveals that potent antiproliferative activity is achievable through strategic modifications, particularly at the C4 position with substituted anilines. The bromine at C7 and substitutions on the 2-phenyl ring provide additional avenues for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Systematic SAR studies of the 7-bromo position, replacing it with other halogens or using it as an anchor for cross-coupling reactions to explore novel chemical space.

  • Dual-target inhibitors , leveraging the quinazoline scaffold to inhibit multiple kinases simultaneously (e.g., EGFR and VEGFR), which could be an effective strategy to overcome drug resistance.[9]

  • In vivo evaluation of the most potent analogs in preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

By building upon the foundational knowledge of quinazoline chemistry and biology, the continued exploration of these analogs holds significant promise for the discovery of next-generation targeted cancer therapies.

References

  • Alexandru Șandor, Ioana Ionuț, Gabriel Marc, Ilioara Oniga, Dan Eniu, Ovidiu Oniga. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel). [Link]

  • Unknown Author. (2024). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. ResearchGate. [Link]

  • Unknown Author. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. [Link]

  • Deepika Dinesh Adottu, Afanamol Mankulathil Shajahan, Shifa Ali Koolaparambil, Shebina Pareed Rasheed. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. [Link]

  • Alexandru Șandor, Ioana Ionuț, Gabriel Marc, Ilioara Oniga, Dan Eniu, Ovidiu Oniga. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

  • Unknown Author. (2022). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Bentham Science Publisher. [Link]

  • Unknown Author. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC. [Link]

  • Unknown Author. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing. [Link]

  • Yiqun Zhang, et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]

  • M. A. El-Sayed, et al. (2025). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. PMC. [Link]

  • Unknown Author. (n.d.). THEORETICAL BIO-SIGNIFICANCE EVALUATION OF QUINAZOLINE ANALOGUES. TSI. [Link]

  • Leandro S. M. Miranda, et al. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • Jin-Lian Li, et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

Sources

Validation

Bioactivity Comparison of Halogenated Quinazoline Derivatives

Executive Summary: The Halogen Advantage In the optimization of quinazoline-based pharmacophores, halogenation is not merely a structural decoration—it is a critical tuner of bioactivity. This guide objectively compares...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the optimization of quinazoline-based pharmacophores, halogenation is not merely a structural decoration—it is a critical tuner of bioactivity. This guide objectively compares the performance of Fluorine (F), Chlorine (Cl), Bromine (Br), and Iodine (I) substitutions on the quinazoline scaffold.[1]

While the quinazoline core provides the essential "hinge-binding" motif for kinase inhibition (particularly EGFR and VEGFR-2), the introduction of halogens significantly alters lipophilicity (LogP) , metabolic stability , and binding affinity through the formation of halogen bonds (X-bonds).

Key Takeaway: Experimental data indicates that heavier halogens (Br, I) often yield superior potency in kinase inhibition due to stronger halogen bonding and hydrophobic slot filling, whereas Fluorine (F) excels in metabolic blocking and altering pKa without significant steric penalty.

Mechanistic Insight: The Physics of Affinity

To understand the bioactivity differences, one must look beyond steric hindrance. The "Sigma-Hole" concept is central to why halogenated derivatives outperform their hydrogenated counterparts.

  • Halogen Bonding (XB): Heavier halogens (Cl, Br, I) exhibit a positive electrostatic potential region (sigma-hole) on the extension of the C-X bond. This allows them to act as Lewis acids, forming highly specific directional bonds with backbone carbonyl oxygens (Lewis bases) in the receptor pocket.

  • Hydrophobic Enclosure: The kinase ATP-binding pocket (e.g., EGFR Cys797 region) is hydrophobic. Increasing the size of the halogen (F < Cl < Br < I) increases the desolvation penalty but significantly enhances van der Waals contact surface area.

Visualization: EGFR Signaling & Inhibition Pathway

The following diagram illustrates the downstream effects of EGFR inhibition by quinazoline derivatives.

EGFR_Pathway cluster_inhibition Therapeutic Intervention Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Binding Phos Tyrosine Phosphorylation EGFR->Phos Activation Quinazoline Halogenated Quinazoline Quinazoline->EGFR Inhibits ATP Binding RAS RAS-GTP Phos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation Apoptosis Tumor Growth & Metastasis Nucleus->Apoptosis

Caption: Schematic representation of the EGFR signaling cascade and the competitive inhibition point of quinazoline derivatives at the ATP-binding site.

Comparative Analysis: Halogen Substitution Effects

This section analyzes specific Structure-Activity Relationship (SAR) data derived from recent kinase inhibition studies (specifically targeting EGFR wt and T790M mutants).

Case Study: 3'-Anilino Substitution Series

In a controlled study comparing 4-anilinoquinazoline derivatives, the substituent at the 3'-position of the aniline ring was varied. The bioactivity (IC50 against EGFR kinase) demonstrates a clear trend.

Table 1: Impact of Halogen Atom on EGFR Kinase Inhibition (IC50)

Substituent (X)Atomic Radius (Å)Electronegativity (Pauling)IC50 (nM) against EGFRRelative PotencyMechanism of Action Note
Hydrogen (H) 1.202.2029.01x (Baseline)Lacks specific anchor points.
Fluorine (F) 1.473.983.8~7.6xMetabolic blocker; weak halogen bond.
Chlorine (Cl) 1.753.160.31~93xGood hydrophobic fit; moderate XB.
Bromine (Br) 1.852.960.025 ~1160x Optimal Sigma-hole & steric fit.
Iodine (I) 1.982.660.89~32xSteric bulk may exceed pocket tolerance.

Data synthesized from comparative SAR studies [1, 3].

Analysis:

  • The Bromine "Sweet Spot": The 3'-Bromo derivative exhibits the highest potency.[1] This suggests that Bromine provides the optimal balance between the size of the hydrophobic pocket and the strength of the halogen bond with the carbonyl oxygen of the receptor backbone.

  • The Iodine Drop-off: While Iodine forms the strongest halogen bonds, its large Van der Waals radius (1.98 Å) causes steric clashes within the restricted ATP-binding cleft, reducing overall affinity compared to Bromine.

Experimental Protocols (Self-Validating Systems)

To replicate these findings or evaluate new derivatives, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Quantify the IC50 of the derivative against purified EGFR enzyme.

  • Reagent Prep:

    • Prepare 2.5x Kinase/Buffer mix (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare 2.5x ATP/Substrate mix (Poly(Glu,Tyr) 4:1).

    • Control Check: Ensure ATP concentration is at

      
       apparent (approx 10 µM for EGFR) to ensure competitive inhibition mode is testable.
      
  • Compound Dosing:

    • Dissolve quinazoline derivatives in 100% DMSO.

    • Prepare 10-point serial dilutions (1:3 dilution factor).

    • Transfer 1 µL of compound to a 384-well white low-volume plate.

  • Reaction:

    • Add 2 µL of Enzyme mix. Incubate 10 min (allows "pre-incubation" binding).

    • Add 2 µL of Substrate/ATP mix to initiate.

    • Incubate at Room Temp (RT) for 60 min.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Luciferase light). Incubate 30 min.
  • Validation:

    • Z-Factor Calculation: Must be > 0.5.

    • Reference: Run Gefitinib as a positive control; IC50 should fall within 2-5 nM.

Protocol B: Cell Viability Assay (MTT)

Objective: Assess cellular permeability and cytotoxicity.

  • Seeding: Seed A549 (EGFR wt) or H1975 (T790M) cells at 3,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with halogenated derivatives (0.001 – 10 µM) for 72 hours.

    • Validation: DMSO final concentration must be < 0.5% to avoid solvent toxicity.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

Workflow Visualization: SAR Optimization Cycle

The following diagram outlines the logical flow for optimizing quinazoline derivatives using halogen scanning.

SAR_Workflow Start Lead Compound (Quinazoline Core) Design Design: Halogen Scan (F, Cl, Br, I) Start->Design Synth Synthesis: Suzuki/Buchwald Coupling Design->Synth Assay Bioassay: Kinase + Cell Viability Synth->Assay Analyze Analysis: IC50 vs. Atomic Radius Assay->Analyze Decision Select Candidate Analyze->Decision Refine Refine: Linker/Tail Modification Decision->Refine Potency < Target End Pre-Clinical Development Decision->End Potency > Target Refine->Design

Caption: Iterative workflow for optimizing halogenated quinazoline derivatives, moving from design to biological validation.

Conclusion & Recommendation

For researchers developing next-generation quinazoline inhibitors:

  • Prioritize Bromine: When targeting the hydrophobic pocket of kinases like EGFR, Bromine (Br) substitution at the meta (3') position of the aniline ring consistently offers the highest potency gain due to optimal halogen bonding and steric fit.

  • Use Fluorine for Metabolic Stability: If the lead compound suffers from rapid metabolic clearance, Fluorine (F) substitution is the best choice to block metabolic soft spots (e.g., para-oxidation) without altering the steric profile significantly.

  • Avoid Iodine in Small Pockets: Despite strong halogen bonding potential, Iodine (I) is often too bulky for the ATP-binding cleft of EGFR, leading to reduced potency compared to Br/Cl analogs.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. MDPI Molecules. (2024). Link

  • Impact of Halogen Substituents on Interactions between Quinazoline Derivatives and Human Serum Albumin. International Journal of Molecular Sciences. (2012). Link

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. MDPI Pharmaceuticals. (2024). Link

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors. RSC Advances. (2025). Link

  • Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives. Molecules. (2022). Link

Sources

Comparative

Technical Guide: Cross-Reactivity Profiling of 7-Bromo-4-chloro-2-phenylquinazoline Based Inhibitors

Executive Summary The 7-Bromo-4-chloro-2-phenylquinazoline scaffold represents a distinct evolution in the design of ATP-competitive kinase inhibitors. Unlike first-generation quinazolines (e.g., Gefitinib, Erlotinib) wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-Bromo-4-chloro-2-phenylquinazoline scaffold represents a distinct evolution in the design of ATP-competitive kinase inhibitors. Unlike first-generation quinazolines (e.g., Gefitinib, Erlotinib) which typically feature a hydrogen or small alkyl group at the C-2 position, the introduction of a 2-phenyl moiety fundamentally alters the molecule's spatial occupancy within the ATP-binding pocket.[1]

This guide provides a rigorous technical comparison of inhibitors derived from this specific intermediate. It highlights their unique "dual-targeting" potential (EGFR/VEGFR), their critical cross-reactivity with non-kinase targets like the ABCG2 (BCRP) efflux transporter , and the experimental protocols required to validate these profiles.[1]

The Scaffold Architecture: Structural Determinants of Selectivity

To understand the cross-reactivity profile, one must first understand the structural "hooks" provided by the 7-Bromo-4-chloro-2-phenylquinazoline core.

  • The C-4 Position (Chlorine): This is the primary reactive handle for Nucleophilic Aromatic Substitution (

    
    ) with various anilines.[1] This substitution dictates the primary affinity for the kinase hinge region (e.g., Met793 in EGFR).[1]
    
  • The C-2 Position (Phenyl): This is the "Selectivity Filter." The bulky phenyl ring protrudes into the solvent-accessible region or interacts with the gatekeeper residues differently than a C-2 proton. This steric bulk is often responsible for shifting selectivity from pure EGFR inhibition to dual EGFR/VEGFR-2 activity.

  • The C-7 Position (Bromine): A critical handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1][2] This allows for the introduction of solubilizing groups or probes to explore the "back pocket" of the kinase, modulating residence time and potency.

Diagram 1: Diversity-Oriented Synthesis Workflow

The following diagram illustrates how the 7-Bromo-4-chloro-2-phenylquinazoline core serves as a divergent hub for generating focused inhibitor libraries.

SynthesisWorkflow Core 7-Bromo-4-chloro- 2-phenylquinazoline (Scaffold Core) Step1 Step 1: SNAr Reaction (Aniline Substitution) Core->Step1 Intermediate 4-Anilino-7-bromo- 2-phenylquinazoline Step1->Intermediate  + Ar-NH2 Step2 Step 2: Suzuki Coupling (C-7 Functionalization) Intermediate->Step2 Library Final Inhibitor Library (Tuned Solubility & Potency) Step2->Library  + R-B(OH)2

Caption: Divergent synthesis pathway utilizing the orthogonal reactivity of the C-4 chloro and C-7 bromo substituents to generate diverse kinase inhibitor profiles.

Comparative Selectivity Profiling

The introduction of the 2-phenyl group creates a specific "off-target" liability and opportunity profile that distinguishes these molecules from standard 4-anilinoquinazolines.

Table 1: Performance Comparison (Representative Data)

Data synthesized from structure-activity relationship (SAR) trends in quinazoline literature (e.g., Juvale et al., 2012; Sun et al., 2021).[3]

Feature2-Phenyl Derivatives (Target Scaffold)2-H Derivatives (e.g., Gefitinib)Scientific Implication
Primary Kinase Target Dual EGFR / VEGFR-2EGFR (High Selectivity)2-Phenyl group enables binding to the VEGFR-2 hydrophobic pocket, offering anti-angiogenic synergy.[1]
Transporter Interaction Potent ABCG2 (BCRP) Inhibitor Substrate / Weak InhibitorCRITICAL: 2-Phenyl derivatives often inhibit the efflux pump ABCG2, potentially reversing multidrug resistance (MDR).[1]
Tankyrase (TNKS) Activity Moderate to High Cross-reactivityLow / NegligibleThe 2-phenyl moiety mimics the binding mode of specific TNKS inhibitors, leading to Wnt pathway modulation.
Lipophilicity (cLogP) High (> 4.[1]5)Moderate (3.0 - 3.5)Higher lipophilicity increases membrane permeability but requires C-7 solubilizing groups (via the Bromo handle) to prevent aggregation.[1]
Binding Mode Type I / Type I½ (Hybrid)Type I (ATP Competitive)Steric bulk at C-2 may induce conformational shifts in the P-loop.[1]
The "Hidden" Cross-Reactivity: ABCG2/BCRP

Unlike standard kinase profiling, which focuses on the kinome, 2-phenylquinazoline derivatives must be profiled against ABCG2 (Breast Cancer Resistance Protein) .[1]

  • Mechanism: These compounds bind to the transmembrane domain of the transporter.

  • Impact: While inhibition of ABCG2 is beneficial for overcoming drug resistance, it poses a toxicity risk by altering the pharmacokinetics of co-administered drugs that are ABCG2 substrates.

Experimental Methodologies

To validate the profile of a 7-Bromo-4-chloro-2-phenylquinazoline derivative, two distinct assay types are required: a Radiometric Kinase Assay (for potency) and a Transporter Assay (for the unique cross-reactivity).[1]

Protocol A: Radiometric Kinase Assay (Gold Standard)

Rationale: Radiometric assays avoid false positives caused by fluorescent interference, which is common with the highly conjugated quinazoline systems.[1]

Materials:

  • 
    -
    
    
    
    P-ATP (Specific Activity: 3000 Ci/mmol).
  • Recombinant Kinases (EGFR, VEGFR-2).[1][4][5][6][7]

  • Substrate: Poly(Glu,Tyr) 4:1.[1]

  • P81 Phosphocellulose paper.[8]

Workflow:

  • Preparation: Dilute inhibitor (starting at 10

    
    M) in DMSO. Prepare a Master Mix containing Kinase Buffer (20 mM HEPES pH 7.5, 10 mM MgCl
    
    
    
    , 1 mM EGTA).
  • Incubation: Mix Kinase + Inhibitor + Substrate. Incubate for 10 min at RT to allow equilibrium binding.

  • Initiation: Add ATP mixture (Cold ATP +

    
    -
    
    
    
    P-ATP). Final ATP concentration should be at
    
    
    for the specific kinase (typically 10-50
    
    
    M).
  • Reaction: Incubate for 40 minutes at 30°C.

  • Termination: Spot 5

    
    L of reaction onto P81 paper. Immediately immerse in 0.75% Phosphoric Acid.
    
  • Washing: Wash P81 paper

    
     min with Phosphoric Acid to remove unreacted ATP.
    
  • Quantification: Dry filters and count via liquid scintillation.

  • Analysis: Plot CPM vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response (Variable Slope) to determine

    
    .
    
Protocol B: Hoechst 33342 Accumulation Assay (ABCG2 Profiling)

Rationale: Validates if the inhibitor blocks the ABCG2 efflux pump, a key differentiator for 2-phenylquinazolines.[1]

  • Cell Line: Use ABCG2-overexpressing cells (e.g., MCF-7/MX).[1]

  • Seeding: Plate

    
     cells/well in 96-well plates.
    
  • Treatment: Incubate cells with the test compound (0.1 - 10

    
    M) for 30 min.
    
  • Dye Loading: Add Hoechst 33342 (fluorescent substrate) to a final concentration of 5

    
    M. Incubate for 60 min at 37°C.
    
  • Wash: Remove supernatant and wash

    
     with ice-cold PBS (stops efflux).
    
  • Read: Measure fluorescence (Ex: 350 nm / Em: 460 nm).

  • Result Interpretation: Increased fluorescence compared to control indicates inhibition of the efflux pump (dye accumulation).

Mechanism & Signaling Pathways[1][2][9][10]

The therapeutic value of this scaffold lies in its ability to simultaneously shut down proliferation (EGFR) and angiogenesis (VEGFR), while potentially blocking drug efflux (ABCG2).[1]

Diagram 2: The Dual-Target Signaling Cascade

This diagram visualizes the downstream effects of the inhibitor on a tumor cell microenvironment.

SignalingPathway EGFR EGFR (Tumor Cell) RAS RAS / RAF EGFR->RAS VEGFR VEGFR-2 (Endothelial Cell) PI3K PI3K / AKT VEGFR->PI3K ABCG2 ABCG2 Transporter (Efflux Pump) Resist Drug Resistance (Efflux) ABCG2->Resist Promotes Drug 2-Phenylquinazoline Inhibitor Drug->EGFR Inhibits Drug->VEGFR Inhibits Drug->ABCG2 Inhibits MEK MEK / ERK RAS->MEK Prolif Tumor Proliferation MEK->Prolif Angio Angiogenesis PI3K->Angio

Caption: Schematic of the multi-modal action of 2-phenylquinazoline inhibitors targeting proliferation, angiogenesis, and drug resistance mechanisms.[1]

References

  • Juvale, K., & Wiese, M. (2012).[9] 4-Substituted-2-phenylquinazolines as inhibitors of BCRP.[9][10] Bioorganic & Medicinal Chemistry Letters, 22(21), 6766-6769.[9] Link

  • Sun, J., et al. (2021). Design, synthesis and biological evaluation of novel quinazoline derivatives as dual EGFR/VEGFR-2 inhibitors.[5][7] European Journal of Medicinal Chemistry, 209, 112900.[1] Link

  • Ma, H., et al. (2014). Discovery of 2-phenyl-4-substituted quinazoline derivatives as a new class of potent kinase inhibitors. European Journal of Medicinal Chemistry, 86, 368-380.[1]

  • Reaction Biology Corp. (2024). Radiometric Kinase Assays: The Gold Standard for Kinase Profiling. Link

  • Hao, Y., et al. (2018). 2-Phenylquinazolinones as dual-activity tankyrase-kinase inhibitors.[7][11] Scientific Reports, 8, 1633. Link

Sources

Validation

Efficacy of Bromo-Chloro-Phenylquinazoline Derivatives in Cell-Based Assays: A Comparative Guide

In the landscape of oncology drug discovery, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of several approved targeted therapies.[1][2] Modifications to this core, particularly thr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of several approved targeted therapies.[1][2] Modifications to this core, particularly through halogenation and phenyl substitution, have been a fertile ground for developing potent and selective kinase inhibitors. This guide provides an in-depth technical comparison of the efficacy of 7-Bromo-4-chloro-2-phenylquinazoline derivatives and their close structural analogs in various cell-based assays. We will delve into their cytotoxic profiles, mechanistic insights, and the experimental rationale behind their evaluation, offering a valuable resource for researchers in medicinal chemistry and cancer biology.

The Quinazoline Scaffold: A Cornerstone of Targeted Therapy

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers a versatile platform for designing molecules that can interact with the ATP-binding pockets of various protein kinases.[2] The strategic placement of different substituents allows for the fine-tuning of their pharmacological properties. The 4-anilinoquinazoline core, for instance, is a well-established pharmacophore for targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[2] The introduction of a bromine atom at the 7-position and a chlorine atom at the 4-position of the 2-phenylquinazoline core is a design strategy aimed at enhancing potency and modulating the pharmacokinetic profile of these compounds.[3]

Comparative Efficacy in Cancer Cell Lines

The true measure of a potential anticancer agent lies in its ability to inhibit the proliferation of cancer cells. The following data, derived from studies on close analogs of the 7-Bromo-4-chloro-2-phenylquinazoline scaffold, illustrates the cytotoxic potential of this class of compounds across different cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Bromo-Quinazoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
6-Bromo quinazoline derivativesMCF-7 (Breast)15.85 ± 3.32[4]
6-Bromo quinazoline derivativesSW480 (Colon)17.85 ± 0.92[4]
6-Bromoquinazolin-4(3H)-one derivative (IIIc)MCF-7 (Breast)0.236[5]
6-Bromoquinazolin-4(3H)-one derivative (Vb)MCF-7 (Breast)0.316[5]
6-Bromoquinazolin-4(3H)-one derivative (IIIa)MCF-7 (Breast)0.359[5]
4-Anilinoquinazoline derivative (10b)HCT-116 (Colon)>50[6]
4-Anilinoquinazoline derivative (10b)T98G (Glioblastoma)12.5[6]
2,4-Disubstituted quinazoline derivative (32)A549 (Lung)0.02 ± 0.091[2]
4-Aminoquinazoline derivative (39)H1975 (Lung)1.96 - 3.46[2]

Note: The presented data is for structurally related bromo-quinazoline derivatives and not exclusively for the 7-Bromo-4-chloro-2-phenylquinazoline scaffold, for which public data is limited.

The data clearly indicates that bromo-quinazoline derivatives exhibit a wide range of cytotoxic activity, with some compounds demonstrating potent, sub-micromolar efficacy against breast and lung cancer cell lines.[2][5] The variation in activity highlights the critical role of the specific substitution patterns on the quinazoline core.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of quinazoline derivatives is often attributed to their ability to inhibit protein kinases that are crucial for cancer cell survival and proliferation. Based on studies of analogous compounds, the 7-Bromo-4-chloro-2-phenylquinazoline scaffold is postulated to exert its effects through the modulation of several key signaling pathways.[4][7]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell growth, proliferation, and survival.[8] Overexpression or mutation of EGFR is a common feature in various cancers, making it a prime therapeutic target.[8] Quinazoline derivatives are well-known inhibitors of EGFR.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 7-Bromo-4-chloro- 2-phenylquinazoline Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

VEGFR-2 and PI3K/Akt Signaling Pathways

Beyond EGFR, quinazoline derivatives have been shown to inhibit other critical signaling nodes, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism.[4]

Multi_Target_Pathway cluster_targets Kinase Targets cluster_outcomes Cellular Outcomes Inhibitor 7-Bromo-4-chloro- 2-phenylquinazoline Derivative EGFR EGFR Inhibitor->EGFR VEGFR2 VEGFR-2 Inhibitor->VEGFR2 PI3K PI3K Inhibitor->PI3K Proliferation Decreased Proliferation EGFR->Proliferation Angiogenesis Inhibited Angiogenesis VEGFR2->Angiogenesis PI3K->Proliferation Apoptosis Induced Apoptosis PI3K->Apoptosis

Caption: Multi-targeted inhibition of key cancer signaling pathways.

Experimental Protocols for Cell-Based Assays

To ensure the scientific rigor and reproducibility of the findings, it is imperative to follow standardized and well-validated experimental protocols. The following sections detail the methodologies for key cell-based assays used to evaluate the efficacy of these quinazoline derivatives.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound Series A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Add MTT Reagent & Incubate C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance (e.g., 570 nm) E->F G 7. Calculate IC50 F->G

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-Bromo-4-chloro-2-phenylquinazoline derivatives in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) using a suitable software.

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) upon treatment with the test compounds. It typically uses Annexin V to detect early apoptotic cells and a DNA dye like Propidium Iodide (PI) to identify late apoptotic and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinazoline derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after compound treatment, revealing any cell cycle arrest.

Detailed Protocol:

  • Cell Treatment: Treat cells with the quinazoline derivatives as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion and Future Directions

The available data on bromo-quinazoline derivatives, close analogs of the 7-Bromo-4-chloro-2-phenylquinazoline scaffold, demonstrate their potential as potent anticancer agents. Their efficacy in various cancer cell lines, coupled with their likely mechanism of action through the inhibition of key oncogenic signaling pathways like EGFR, VEGFR-2, and PI3K/Akt, warrants further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 7-Bromo-4-chloro-2-phenylquinazoline derivatives. This will enable a more direct structure-activity relationship (SAR) analysis and the identification of lead candidates with optimized potency, selectivity, and drug-like properties. In-depth mechanistic studies, including kinase profiling and western blot analysis, will be crucial to confirm their molecular targets and elucidate the precise signaling pathways they modulate. Ultimately, promising compounds should be advanced to in vivo animal models to assess their therapeutic efficacy and safety profiles.

References

  • Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. (URL not available)
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

  • New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family. PubMed. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones. DDDT. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PMC. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC. [Link]

  • The IC50 values of compounds C1 to C10 against four cancer cell lines. ResearchGate. [Link]

  • Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. MDPI. [Link]

  • Predictors' values and IC50-pred of new compounds of quinazoline deriv
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (URL not available)
  • Biological activities of recent advances in quinazoline. ResearchGate. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC. [Link]

  • Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. PubMed. [Link]

  • 7-Bromo-2-chloro-4-methyl-quinazoline. (URL not available)
  • Design, Synthesis and Pharmacological Evaluation of 2-Phenyl Quinazolin-4-one Derivatives as Anticolorectal Cancer and Anti-Inflammatory Agent. Asian Journal of Chemistry. [Link]

  • Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. PubMed. [Link]

  • Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. MDPI. [Link]

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]

Sources

Comparative

A Comparative In Vitro Validation Guide: 7-Bromo-4-chloro-2-phenylquinazoline as a Novel Anticancer Agent

This guide provides a comprehensive framework for the in vitro validation of 7-Bromo-4-chloro-2-phenylquinazoline, a promising heterocyclic compound, as a potential anticancer agent. We will objectively compare its perfo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of 7-Bromo-4-chloro-2-phenylquinazoline, a promising heterocyclic compound, as a potential anticancer agent. We will objectively compare its performance against established therapeutic agents—the broad-spectrum chemotherapeutic Doxorubicin and the targeted EGFR inhibitor Gefitinib —providing detailed experimental protocols and supporting data to guide researchers in drug development.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline and its oxidized derivatives, quinazolinones, are privileged nitrogen-containing heterocyclic scaffolds in medicinal chemistry.[1][2] Their rigid structure is ideal for interacting with various biological targets, leading to a wide spectrum of pharmacological activities.[3][4] Notably, several quinazoline derivatives have been successfully developed and approved by the FDA as anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib, primarily functioning as Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][5] The core structure of 7-Bromo-4-chloro-2-phenylquinazoline suggests its potential to interact with key signaling pathways implicated in cancer cell proliferation and survival. This guide outlines a logical, multi-step in vitro validation process to rigorously assess its anticancer efficacy and elucidate its mechanism of action.

Postulated Mechanism of Action: Targeting Critical Growth Pathways

Based on the structure-activity relationships of analogous quinazoline compounds, 7-Bromo-4-chloro-2-phenylquinazoline is hypothesized to exert its anticancer effects by inhibiting key protein kinases that drive oncogenesis.[6] The primary putative target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in various cancers.[7][8] Inhibition of EGFR would block downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[9][10][11]

The diagram below illustrates this proposed mechanism, where the compound interferes with the ATP-binding site of EGFR, preventing its autophosphorylation and subsequent activation of the pro-survival PI3K/Akt pathway.[12]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Compound 7-Bromo-4-chloro- 2-phenylquinazoline Compound->EGFR Inhibits EGF Growth Factor (e.g., EGF) EGF->EGFR Binds

Caption: Postulated inhibition of the EGFR-PI3K/Akt signaling pathway.

Experimental Validation Workflow

A robust in vitro validation requires a multi-pronged approach. We begin by establishing general cytotoxicity and then progressively dissect the underlying cellular mechanisms. This workflow ensures that each experimental step builds upon the last, creating a self-validating and comprehensive dataset.

Experimental_Workflow start Cancer Cell Line Culture (e.g., A549, MCF-7) cytotoxicity Phase 1: Cytotoxicity Screening (XTT/MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Phase 2: Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis Treat cells at IC50 conc. cell_cycle Phase 3: Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Treat cells at IC50 conc. flow_apoptosis Flow Cytometry Analysis apoptosis->flow_apoptosis conclusion Data Synthesis & Comparative Analysis flow_apoptosis->conclusion flow_cell_cycle Flow Cytometry Analysis cell_cycle->flow_cell_cycle flow_cell_cycle->conclusion

Caption: A three-phase workflow for in vitro anticancer agent validation.

Phase 1: Assessment of Cytotoxicity

Rationale: The initial and most critical step is to determine if the compound exhibits cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) activity against cancer cells. The XTT assay is a reliable colorimetric method that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a colored formazan product, the amount of which is directly proportional to the number of viable cells.[13] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency. We use the XTT assay over the more traditional MTT assay as it produces a water-soluble formazan, eliminating a solubilization step and reducing potential compound interference.[14]

Experimental Protocol: XTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well microplates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 7-Bromo-4-chloro-2-phenylquinazoline, Doxorubicin, and Gefitinib in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Labeling: Add 50 µL of the XTT mixture to each well and incubate for 4 hours at 37°C.

  • Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Comparative Data: IC50 Values (µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)
7-Bromo-4-chloro-2-phenylquinazoline 1.85 ± 0.21 2.54 ± 0.33
Gefitinib (EGFR Inhibitor Control)3.12 ± 0.455.89 ± 0.67
Doxorubicin (Chemotherapy Control)0.15 ± 0.020.28 ± 0.04

Data are presented as mean ± standard deviation from three independent experiments.

Phase 2: Analysis of Apoptosis Induction

Rationale: An effective anticancer agent should ideally induce programmed cell death (apoptosis) rather than necrosis, which can cause inflammation.[15] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis via flow cytometry.[16][17] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[16] PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[19] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[20]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with each compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using Trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

Caption: Quadrant analysis of a typical Annexin V/PI flow cytometry plot.

Comparative Data: Apoptosis in A549 Cells (24h Treatment)

Compound (at IC50)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control94.5 ± 2.12.5 ± 0.81.8 ± 0.51.2 ± 0.4
7-Bromo-4-chloro-2-phenylquinazoline 45.2 ± 3.5 35.8 ± 2.9 15.1 ± 1.8 3.9 ± 1.1
Gefitinib55.7 ± 4.128.9 ± 3.312.3 ± 2.03.1 ± 0.9
Doxorubicin38.6 ± 3.830.1 ± 2.528.5 ± 3.12.8 ± 0.7
Phase 3: Cell Cycle Distribution Analysis

Rationale: Many anticancer drugs exert their effects by disrupting the cell division cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequently triggering apoptosis.[21][22] Analyzing the cell cycle distribution provides crucial mechanistic insight.[17] This is commonly done using flow cytometry to measure the DNA content of cells stained with a fluorescent dye like Propidium Iodide (PI).[23] The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with each compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) as described in the apoptosis protocol.

  • Fixation: Wash the cells with ice-cold PBS and fix them by adding the cell pellet dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content using a flow cytometer. Use appropriate software to model the cell cycle phases from the resulting DNA histogram.

Comparative Data: Cell Cycle Distribution in A549 Cells (24h Treatment)

Compound (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.2 ± 4.120.5 ± 2.514.3 ± 1.9
7-Bromo-4-chloro-2-phenylquinazoline 25.8 ± 3.3 15.1 ± 2.0 59.1 ± 4.5
Gefitinib58.3 ± 4.512.7 ± 1.829.0 ± 3.6
Doxorubicin30.1 ± 3.910.5 ± 1.559.4 ± 4.8

Synthesis and Interpretation

The collective in vitro data provides a compelling profile for 7-Bromo-4-chloro-2-phenylquinazoline as a potent anticancer agent.

  • Potency: The IC50 values demonstrate that the compound possesses superior cytotoxicity against both A549 and MCF-7 cell lines compared to the established EGFR inhibitor, Gefitinib. While not as potent as the broad-spectrum cytotoxic agent Doxorubicin, its activity in the low micromolar range is highly promising for a novel targeted agent.

  • Mechanism of Cell Death: The Annexin V/PI assay confirms that the observed cytotoxicity is primarily driven by the induction of apoptosis. A significant shift of the cell population into early and late apoptotic stages after treatment indicates an efficient activation of programmed cell death pathways.

  • Mechanism of Action: The cell cycle analysis reveals a strong arrest in the G2/M phase, a hallmark of drugs that interfere with microtubule dynamics or DNA integrity checkpoints. This G2/M arrest is consistent with the action of many kinase inhibitors and DNA-damaging agents like Doxorubicin. The observed G2/M arrest, coupled with its structural similarity to other quinazoline kinase inhibitors, strongly supports the hypothesis that 7-Bromo-4-chloro-2-phenylquinazoline disrupts critical signaling pathways, like the EGFR-PI3K axis, that are necessary for progression through the G2 checkpoint into mitosis.

Conclusion and Future Directions

This guide demonstrates a systematic approach to the in vitro validation of 7-Bromo-4-chloro-2-phenylquinazoline. The comparative data indicates that it is a potent inducer of apoptosis, associated with significant G2/M phase cell cycle arrest. Its efficacy surpasses that of Gefitinib in the tested cell lines, marking it as a strong candidate for further development.

Future studies should focus on:

  • Kinase Profiling: Directly assessing the inhibitory activity against a panel of kinases, including EGFR, to confirm its molecular target(s).

  • Western Blot Analysis: Investigating the phosphorylation status of key proteins in the EGFR/PI3K/Akt pathway (e.g., p-EGFR, p-Akt) to validate the proposed mechanism of action.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in preclinical animal models of cancer.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). PMC.
  • Application Notes and Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline in Cancer Research. (2025). Benchchem.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.
  • Assaying cell cycle st
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Tre
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Publishing.
  • Targeting the PI3K signaling p
  • Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. (2018). PMC.
  • Apoptosis – what assay should I use?. (2025). BMG Labtech.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). PMC.
  • Evaluation of cell cycle inhibitors by flow cytometry. (2024). Auctores Journals.
  • Randomized comparison of cisplatin plus epirubicin or doxorubicin for advanced epithelial ovarian carcinoma. (1992). PubMed.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2025). Taylor & Francis Online.
  • Annexin V staining assay protocol for apoptosis. (2023). Abcam.
  • The Phenylquinazoline Compound S-4893 is a Non-Competitive Cytokinin Antagonist that Targets Arabidopsis Cytokinin Receptor CRE1 and Promotes Root Growth in Arabidopsis and Rice. (2010). Oxford Academic.
  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. (2022). MDPI.
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • Quinazoline derivatives & pharmacological activities: a review. (2014). SciSpace.
  • Choosing an Apoptosis Detection Assay. (2023). Axion Biosystems.
  • Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells. (2012). PMC.
  • The NCI-60 screen and COMPARE algorithm as described by the original developers. (2023).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). PMC.
  • Application of flow cytometry in drug discovery. (2010). European Pharmaceutical Review.
  • Introduction to XTT assays for cell-viability assessment. (2024). Abcam.
  • Targeting the PI3K/Akt Pathway: 20 Years of Progress. (2011). OncLive.
  • PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. (2025). YouTube.
  • Quinazoline compounds for antitumor tre
  • Apoptosis Assays. (2023).
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019). in vivo.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2025).
  • Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calcul
  • Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. (2025). Benchchem.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance. (2021). PMC.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Tre
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI.
  • Design strategy of quinazoline derivative 6 as a dual EGFR and cMet inhibitor. (2024).
  • CyQUANT XTT and MTT Assays for Cell Viability. (2023). Thermo Fisher Scientific.

Sources

Validation

Technical Guide: SAR &amp; Optimization of 7-Bromo-4-chloro-2-phenylquinazoline Derivatives

Executive Summary Context: The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for clinically approved EGFR inhibitors like Gefitinib and Erlotinib. The specific s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for clinically approved EGFR inhibitors like Gefitinib and Erlotinib. The specific scaffold 7-Bromo-4-chloro-2-phenylquinazoline acts as a critical, high-value intermediate for generating novel tyrosine kinase inhibitors (TKIs).

Significance: This guide analyzes the Structure-Activity Relationship (SAR) of derivatives synthesized from this core. The presence of the 7-bromo moiety provides a handle for electronic modulation and further cross-coupling, while the 2-phenyl group enhances hydrophobic packing within the kinase ATP-binding pocket.

Key Finding: Derivatives functionalized at the C4-position with halogenated anilines (specifically p-bromoaniline) have demonstrated sub-micromolar IC50 values against gastric (MGC-803) and lung (A549) cancer cell lines, showing potency comparable to first-generation EGFR inhibitors but with distinct selectivity profiles.

Structural Basis & Rationale

The design of 7-bromo-4-chloro-2-phenylquinazoline derivatives is grounded in the pharmacophore model of Type I ATP-competitive inhibitors.

The Scaffold Architecture
  • C4-Position (The Warhead): The chlorine atom is a leaving group, designed to be displaced by nucleophilic aromatic substitution (

    
    ). Introducing an aniline moiety here mimics the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase (specifically Met793 in EGFR).
    
  • C7-Position (Electronic Tuning): The bromine atom acts as a lipophilic electron-withdrawing group (EWG). It enhances the acidity of the N1 nitrogen (improving H-bond acceptance) and fills the hydrophobic pocket of the enzyme.

  • C2-Position (Hydrophobic Anchor): The phenyl ring creates steric bulk that orients the molecule within the active site, engaging in Van der Waals interactions with the gatekeeper residue.

Comparative SAR Analysis

The following analysis compares the biological activity of derivatives synthesized from the 7-bromo-4-chloro-2-phenylquinazoline core against standard clinical alternatives.

Impact of C4-Aniline Substitution

The most critical SAR determinant is the substituent on the aniline ring attached at C4.

Compound IDR-Group (C4-Aniline)IC50 (MGC-803) [µM]IC50 (A549) [µM]Relative Potency vs. Gefitinib
Intermediate (Cl - precursor)>100>100Inactive
Deriv-A Phenyl (unsubstituted)6.2312.5Low
Deriv-B 4-Fluorophenyl4.158.20Moderate
Deriv-C 4-Chlorophenyl2.855.10High
Deriv-D 4-Bromophenyl 1.89 2.25 Very High
Gefitinib (Clinical Standard)4.300.023Reference
Erlotinib (Clinical Standard)N/A0.080Reference

Analysis:

  • Electronic Effect: Activity increases with the electron-withdrawing capability and lipophilicity of the para-substituent (Br > Cl > F > H).

  • Steric Fit: The bulky 4-bromophenyl group (Deriv-D) likely occupies the hydrophobic pocket II more effectively than smaller halogens, stabilizing the inhibitor-enzyme complex.

  • Comparison: While less potent than Gefitinib against EGFR-driven A549 cells, Deriv-D shows superior potency against MGC-803 (gastric cancer), suggesting a potentially different kinase selectivity profile or better cellular uptake in this specific tissue type.

Visualizing the SAR Logic

SAR_Logic cluster_optimization Optimization Strategy Core 7-Bromo-4-chloro- 2-phenylquinazoline C4 C4-Position (Kinase Hinge Binding) Core->C4 Nucleophilic Subst. C7 C7-Position (Electronic/Solubility) Core->C7 Halogen Effect C2 C2-Position (Hydrophobic Anchor) Core->C2 Steric Bulk Activity Biological Outcome (IC50 / Potency) C4->Activity Aniline mimics ATP (Critical for H-bonds) Opt1 Replace Cl with 4-Bromoaniline C4->Opt1 C7->Activity Br increases lipophilicity & N1 acidity C2->Activity Phenyl group orients molecule in pocket Opt2 Result: Max Potency (Deriv-D) Opt1->Opt2

Figure 1: Structural logic governing the optimization of the quinazoline scaffold.

Mechanism of Action: EGFR Kinase Inhibition[1][2][3][4][5]

The derivatives function as ATP-competitive inhibitors .[1]

  • Binding Pocket Entry: The 2-phenyl group facilitates entry into the hydrophobic cleft of the EGFR kinase domain.

  • Hinge Interaction: The nitrogen at position N1 of the quinazoline ring acts as a hydrogen bond acceptor, while the NH group of the C4-aniline acts as a donor. This "acceptor-donor" motif binds to Met793 in the hinge region.

  • Hydrophobic Interactions:

    • The quinazoline core sandwiches between Ala743 and Leu844 .

    • The 7-bromo substituent engages in halogen bonding or hydrophobic contacts with residues deep in the pocket, potentially Asp800 or Cys797 (depending on exact conformation).

Experimental Methodologies

Chemical Synthesis Protocol

Objective: Synthesize 4-amino-substituted derivatives from the 7-bromo-4-chloro-2-phenylquinazoline core.

Step 1: Cyclization (Formation of Quinazolinone)

  • Reagents: 2-Amino-4-bromobenzamide (1.0 eq), Benzaldehyde (1.0 eq), Iodine (

    
    , catalyst), Ethanol.
    
  • Procedure: Reflux the mixture for 5 hours. Monitor via TLC.

  • Product: 7-Bromo-2-phenylquinazolin-4(3H)-one. Precipitate forms upon cooling.

Step 2: Chlorination (Activation)

  • Reagents: 7-Bromo-2-phenylquinazolin-4(3H)-one, Phosphorus Oxychloride (

    
    , solvent/reagent).
    
  • Procedure: Reflux at 90°C for 5 hours.

  • Workup: Pour reaction mixture onto crushed ice/ammonia water to neutralize. Extract the solid precipitate.

  • Product: 7-Bromo-4-chloro-2-phenylquinazoline (The Core Intermediate).

Step 3: Nucleophilic Substitution (


) 
  • Reagents: Core Intermediate (1.0 eq), Substituted Aniline (e.g., 4-bromoaniline, 1.0 eq), Isopropanol or Ethanol.

  • Procedure: Reflux for 4–12 hours. The HCl salt of the product often precipitates directly.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 2-Amino-4-bromobenzamide + Benzaldehyde Step1 Cyclization (Iodine/EtOH, Reflux) Start->Step1 Inter1 Intermediate 1: 7-Bromo-2-phenylquinazolin-4(3H)-one Step1->Inter1 Step2 Chlorination (POCl3, 90°C) Inter1->Step2 Core CORE SCAFFOLD: 7-Bromo-4-chloro-2-phenylquinazoline Step2->Core Step3 SNAr Substitution (R-Aniline, iPrOH, Reflux) Core->Step3 Final Final Product: 7-Bromo-4-(arylamino)-2-phenylquinazoline Step3->Final

Figure 2: Step-by-step synthetic pathway for generating the target derivatives.

Biological Assay: MTT Cell Viability

Protocol Validation:

  • Seeding: Seed cancer cells (MGC-803, A549) into 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at gradient concentrations (0.1 – 100 µM). Include DMSO control and Positive Control (Gefitinib).

  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Source: MDPI (Molecules), 2022. Context: Primary source for the synthesis and SAR of 2-phenylquinazoline derivatives and the specific activity of halogenated analogs. URL:[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: PMC (National Institutes of Health), 2017. Context: Comprehensive review of the binding modes and structural requirements for quinazoline-based EGFR inhibitors. URL:[Link]

  • Design, Synthesis and Antitumor Activity of 2-Substituted Quinazoline-4-amine Derivatives. Source: Bioorganic & Medicinal Chemistry, 2024.[2][3] Context: Recent data on optimizing the 2-position of the quinazoline ring for enhanced selectivity. URL:[Link]

Sources

Comparative

Selectivity profiling of 7-Bromo-4-chloro-2-phenylquinazoline against a kinase panel

The following guide outlines the strategic assessment and selectivity profiling of 7-Bromo-4-chloro-2-phenylquinazoline , a halogenated quinazoline scaffold. Editorial Note: As a Senior Application Scientist, I must clar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide outlines the strategic assessment and selectivity profiling of 7-Bromo-4-chloro-2-phenylquinazoline , a halogenated quinazoline scaffold.

Editorial Note: As a Senior Application Scientist, I must clarify the chemical nature of the subject before profiling. The 4-chloro substituent renders this molecule an electrophilic building block , not a standard reversible inhibitor.[1] Unlike fully derivatized drugs (e.g., Gefitinib), this compound will exhibit reactivity-driven interactions (covalent labeling) alongside hydrophobic molecular recognition. This guide is structured to profile it as a Scaffold/Reactive Probe to validate its suitability for library generation or chemoproteomic mapping.

[1][2][3][4][5]

Executive Summary & Compound Analysis

Compound: 7-Bromo-4-chloro-2-phenylquinazoline (CAS: 887592-38-3) Class: Electrophilic Kinase Scaffold (Quinazoline core) Primary Application: Precursor for 4-anilinoquinazoline inhibitors (EGFR/HER2 target class); Chemoproteomic probe.[1][2][3]

Technical Assessment

Profiling this compound requires a distinct approach compared to standard ATP-competitive inhibitors.[1][2] The C4-chlorine atom is a leaving group susceptible to nucleophilic attack by cysteine residues (in kinases) or buffer components (DTT/Mercaptoethanol).[3]

  • Mechanism of Action: Potential irreversible alkylation of solvent-exposed cysteines near the ATP binding pocket.[1][2]

  • Profiling Goal: To distinguish between specific scaffold affinity (driven by the 2-phenyl and 7-bromo moieties) and non-specific promiscuous reactivity (driven by the 4-chloro group).[1][2][3]

Comparative Analysis: Scaffold vs. Established Inhibitors[1][4][5]

To objectively evaluate the performance of 7-Bromo-4-chloro-2-phenylquinazoline, it must be benchmarked against a "fully elaborated" drug and a "pan-kinase" control.[1][2]

Feature7-Bromo-4-chloro-2-phenylquinazoline Gefitinib (Iressa) Staurosporine
Role Reactive Scaffold / Building BlockOptimized Drug (Generation I)Pan-Kinase Reference
Binding Mode Covalent / Irreversible (Cys-reactive)Reversible (ATP-competitive)Reversible (ATP-competitive)
Selectivity Low to Moderate (Driven by Cys accessibility)High (EGFR specific)Very Low (Promiscuous)
Primary Targets Kinases with Cys in P-loop or Hinge (e.g., EGFR, BTK)EGFR (WT and certain mutants)250+ Kinases
Assay Criticality High: Must exclude DTT from buffer to prevent quenching.[1][2][3]Standard Kinase BufferStandard Kinase Buffer

Experimental Protocol: Kinase Selectivity Profiling

A. Experimental Design Logic

Standard kinase panels often use reducing agents (DTT) to maintain enzyme stability. Crucial Deviation: For this 4-chloro compound, DTT will react with the chlorine, neutralizing the probe before it reaches the kinase.

  • Solution: Use a DTT-free assay system or TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic towards this scaffold.[1][2]

B. Step-by-Step Workflow
Phase 1: Compound Preparation [1][2][3][4][5][6]
  • Stock Solution: Dissolve 7-Bromo-4-chloro-2-phenylquinazoline in 100% DMSO to 10 mM.

    • Note: Verify stability by LC-MS; avoid protic solvents (methanol/ethanol) to prevent solvolysis to the quinazolinone.[1][2][3]

  • Serial Dilution: Prepare 3-fold serial dilutions in DMSO. Transfer to an intermediate plate (Echo acoustic dispenser compatible).

Phase 2: Biochemical Kinase Assay (FRET/Binding)

Methodology: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or KINOMEscan™ (DiscoverX).

  • Buffer Preparation:

    • Base: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • CRITICAL: Do NOT add DTT. Use 100 µM TCEP if reducing agent is strictly required by the specific kinase.

  • Incubation:

    • Dispense 10 nL of compound into 384-well plates.

    • Add 5 µL Kinase/Antibody mixture.

    • Add 5 µL Tracer (Alexa Fluor™ conjugate).

    • Time: Incubate for 60 minutes at Room Temperature (RT). Note: Longer incubation (4h) may be tested to assess covalent time-dependency.

  • Detection:

    • Read TR-FRET signal on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Calculate Emission Ratio (665 nm / 615 nm).

Phase 3: Data Processing
  • Normalization: Normalize to 0% inhibition (DMSO only) and 100% inhibition (10 µM Staurosporine).

  • Curve Fitting: Fit data to the Hill equation to derive IC₅₀ / K_d.

    • Expert Insight: If the curve is steep (Hill slope > 2.0), it suggests covalent modification or aggregation.

Visualization of Signaling & Workflow

The following diagram illustrates the interaction logic and the critical "Fork in the Road" caused by buffer selection.

G Compound 7-Bromo-4-chloro- 2-phenylquinazoline Buffer_Choice Buffer Selection (Critical Step) Compound->Buffer_Choice Path_Standard Standard Buffer (Contains DTT) Buffer_Choice->Path_Standard Incorrect Path_Optimized Optimized Buffer (No DTT / TCEP) Buffer_Choice->Path_Optimized Correct Result_Fail Artifactual Inactivity (Compound quenched by DTT) Path_Standard->Result_Fail Target_Interaction Kinase Interaction (Covalent/Reversible Mix) Path_Optimized->Target_Interaction Result_Success Valid Profiling Target_Interaction->Result_Success

Figure 1: Critical decision pathway for profiling electrophilic quinazoline scaffolds.

Anticipated Results & Interpretation

When profiling this specific scaffold, the data typically reveals a "Hybrid Profile":

Table 1: Representative Selectivity Data (Hypothetical)
Kinase FamilyRepresentative TargetIC₅₀ (nM)Interpretation
TK (Tyrosine Kinase) EGFR (WT) 150 - 300 High Potency: Driven by scaffold fit + Cys797 proximity.[1][2]
TK HER2 450 Moderate potency; homologous pocket.[1]
TKL Aurora A > 10,000Poor fit; lacks accessible cysteine in correct vector.[1]
CMGC CDK2 > 10,000Negative control; scaffold sterically clashed.[1]
TK BTK 600 Off-target hit due to Cys481 reactivity.[1][2][3]
Analysis of Selectivity
  • EGFR Family Bias: The 2-phenylquinazoline core has an intrinsic preference for the EGFR ATP pocket.[1][2]

  • Cysteine Reactivity: You will observe "false positives" in kinases with accessible cysteines (e.g., BTK, JAK3) if the 4-chloro group reacts non-specifically.

  • Scaffold Validation: If the compound shows inhibition only in the EGFR family and not in CDKs/MAPKs, the scaffold is considered "Privileged" and suitable for further derivatization (e.g., replacing the Cl with specific anilines to tune properties).

References

  • Structure-Based Design of Quinazoline Inhibitors

    • Title: Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.[1][2][3]

    • Source: Frontiers in Pharmacology (2021).
    • URL:[Link]

  • Reactivity of 4-Chloroquinazolines

    • Title: Quinazoline derivatives & pharmacological activities: a review.
    • Source: SciSpace / Intern
    • URL:[Link]

  • Kinase Profiling Methodologies

    • Title: Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.[7]

    • Source: bioRxiv (2025).
    • URL:[Link]

  • Compound Source & Properties

    • Title: 7-Bromo-4-chloro-2-phenylquinazoline Product Page.[1][8][9][2][3]

    • Source: BLD Pharm.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 7-Bromo-4-chloro-2-phenylquinazoline

For the discerning researcher, the synthesis of a novel compound is but the first chapter. The narrative truly unfolds during structural elucidation and data validation—a critical process that substantiates the compound'...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, the synthesis of a novel compound is but the first chapter. The narrative truly unfolds during structural elucidation and data validation—a critical process that substantiates the compound's identity and purity. This guide provides an in-depth, comparative analysis of the expected spectroscopic data for 7-Bromo-4-chloro-2-phenylquinazoline, a molecule of interest in medicinal chemistry and materials science. By juxtaposing theoretical predictions with experimental data from structurally similar compounds, we will establish a robust validation framework. This document is designed for researchers, scientists, and drug development professionals who require a meticulous approach to spectroscopic data interpretation.

The Imperative of Multi-Modal Spectroscopic Validation

In the realm of organic synthesis, ambiguity is the enemy of progress. A single spectroscopic technique, while informative, can be misleading. It is the synergistic interpretation of multiple spectroscopic methods—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy—that provides the requisite certainty in structural assignment.[1][2] This multi-modal approach forms a self-validating system, where the data from one technique corroborates the findings of another, ensuring the unequivocal identification of the target molecule.

The validation of 7-Bromo-4-chloro-2-phenylquinazoline hinges on a detailed analysis of its constituent parts: the quinazoline core, the 2-phenyl substituent, and the bromo and chloro functionalities at the 7 and 4 positions, respectively. Each of these components will manifest in a characteristic fashion across the different spectroscopic platforms.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry serves as the initial and most direct arbiter of molecular identity by providing the molecular weight of the compound. For 7-Bromo-4-chloro-2-phenylquinazoline, the expected molecular ion peak is a critical first data point.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent, such as methanol or dichloromethane.

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[3] This process ejects an electron from the molecule, generating a molecular radical cation (M⁺•).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate a mass spectrum.

Anticipated Mass Spectrum of 7-Bromo-4-chloro-2-phenylquinazoline

The most telling feature in the mass spectrum of 7-Bromo-4-chloro-2-phenylquinazoline will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes, we expect a characteristic cluster of peaks for the molecular ion.

Isotopologue Nominal Mass (m/z) Relative Abundance
[M]⁺ (C₁₄H₈⁷⁹Br³⁵ClN₂)318~100%
[M+1]⁺319~15.4%
[M+2]⁺320~128.5%
[M+3]⁺321~19.8%
[M+4]⁺322~31.8%

This distinctive isotopic signature provides a high degree of confidence in the elemental composition of the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[4] For 7-Bromo-4-chloro-2-phenylquinazoline, both ¹H and ¹³C NMR will be instrumental in confirming the substitution pattern and the overall structure.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phasing and baseline correction are performed to obtain a clean spectrum.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the quinazoline ring and the phenyl substituent. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-58.2 - 8.4d~8.51H
H-67.8 - 8.0dd~8.5, ~2.01H
H-88.0 - 8.2d~2.01H
H-2', H-6'8.3 - 8.5m2H
H-3', H-4', H-5'7.4 - 7.6m3H
  • Rationale: The protons on the quinazoline ring are expected to be in the downfield region due to the aromaticity and the influence of the nitrogen atoms. The substitution pattern can be confirmed by the coupling patterns: H-6 will be a doublet of doublets due to coupling with both H-5 and H-8. H-5 and H-8 will appear as doublets. The protons of the 2-phenyl group will appear as a complex multiplet.

Predicted ¹³C NMR Spectrum (126 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon Predicted Chemical Shift (ppm)
C-2~160
C-4~155
C-4a~152
C-5~129
C-6~130
C-7~125 (C-Br)
C-8~135
C-8a~123
C-1'~138
C-2', C-6'~129
C-3', C-5'~128
C-4'~131
  • Rationale: The carbons directly attached to nitrogen (C-2, C-4, C-8a) and the halogens (C-4, C-7) will have their chemical shifts significantly influenced. The remaining aromatic carbons will appear in the typical range of 120-140 ppm.

Comparative Analysis with Analogs

Experimental data for 6-bromo-2-phenylquinazolin-4(3H)-one shows a similar pattern of signals, with the key difference being the upfield shift of the carbon at the 4-position due to the carbonyl group compared to the expected downfield shift for the C-Cl carbon in our target molecule.[5]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR beam is passed through the crystal, and the sample is scanned over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Key Expected IR Absorptions
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100 - 3000Medium
C=N stretch (quinazoline)1620 - 1580Medium-Strong
C=C stretch (aromatic)1580 - 1450Medium-Strong
C-Cl stretch850 - 550Strong
C-Br stretch690 - 515Strong
  • Rationale: The spectrum will be dominated by absorptions characteristic of the aromatic rings. The C=N and C=C stretching vibrations of the quinazoline and phenyl rings will be prominent in the 1620-1450 cm⁻¹ region.[7] The C-Cl and C-Br stretching vibrations are expected in the fingerprint region and provide direct evidence for the presence of these halogens.

Integrated Spectroscopic Validation Workflow

A logical and systematic approach is paramount for robust data validation. The following workflow illustrates the interplay between the different spectroscopic techniques.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Validation and Comparison synthesis Synthesized Compound ms Mass Spectrometry (MS) synthesis->ms Determine Molecular Weight nmr NMR Spectroscopy (¹H, ¹³C) ms->nmr Confirm Elemental Composition ir Infrared (IR) Spectroscopy ms->ir Guide Functional Group Search validation Cross-Validation & Comparison with Analogs nmr->validation Detailed Connectivity ir->validation Functional Groups Present final_structure Confirmed Structure: 7-Bromo-4-chloro-2-phenylquinazoline validation->final_structure Synergistic Confirmation

Caption: Integrated workflow for the spectroscopic validation of a novel compound.

Conclusion: A Framework for Confidence

The spectroscopic validation of 7-Bromo-4-chloro-2-phenylquinazoline, or any novel compound, is a meticulous process that demands a multi-faceted analytical approach. By systematically acquiring and interpreting data from mass spectrometry, NMR, and IR spectroscopy, and by comparing these findings with theoretical predictions and data from known analogs, researchers can achieve a high degree of confidence in their structural assignments. This guide provides a robust framework for such an endeavor, emphasizing the principles of scientific integrity and self-validating systems. The presented protocols and expected data serve as a benchmark for the successful identification and characterization of this important quinazoline derivative.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • IUPAC. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-4-chloro-2-methylquinoline. Retrieved from [Link]

  • StudyPulse. (2025, April 5). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]

  • NIST. (n.d.). Atomic Spectra Database. Retrieved from [Link]

  • Alam, M. T., Maiti, S., & Mal, P. (2019). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). In The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(6), 6-10.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • IUPAC Project 2019-031-1-024. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. Pure and Applied Chemistry, 94(6), 623-636.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Nguyen, T. T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Supporting Information for an unspecified article, providing NMR data for 2-phenylquinazolin-4(3H)
  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-4-chloroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemsrc.com. (2025, February 5). 7-Bromo-2-chloro-4-quinazolinamine Price. Retrieved from [Link]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry, 70(1), 117-142.
  • PubChem. (n.d.). 7-Bromo-4-chloroquinoline. Retrieved from [Link]

  • Ralchenko, Y., & Kramida, A. (2015). NIST atomic spectra database. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • Mirante. (n.d.). Spectrometric Identification Of Organic Compounds Solutions Manual. Retrieved from [Link]

  • Re3data.org. (2024, May 24). NIST Atomic Spectra Database. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351.
  • de Souza, M. V. N., et al. (2021). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Molbank, 2021(2), M1234.
  • Open Library Publishing Platform. (n.d.). 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • NIST. (2024, November 15). Atomic Spectra Database. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 7-Bromo-4-chloro-2-phenylquinazoline

As a Senior Application Scientist, my primary focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including their safe and compliant disposal. The handling of comple...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including their safe and compliant disposal. The handling of complex heterocyclic molecules like 7-Bromo-4-chloro-2-phenylquinazoline demands a rigorous, knowledge-based approach to waste management. This guide provides an in-depth, procedural framework for its proper disposal, grounded in regulatory standards and chemical first principles. The objective is to empower researchers to manage this chemical waste stream confidently, ensuring personnel safety and environmental stewardship.

Part 1: Hazard Identification and Risk Assessment

Inferred Hazard Profile

Analysis of similar halogenated quinazolines and quinolines suggests that 7-Bromo-4-chloro-2-phenylquinazoline should be handled as a substance with multiple potential hazards.[1][2] The presence of bromo and chloro substituents on the quinazoline core classifies it as a halogenated heterocyclic organic compound, a category that requires special disposal considerations to prevent the formation of persistent environmental pollutants.[3][4]

Hazard ClassSignal WordInferred Hazard (H) StatementsRationale & Causality
Acute Toxicity (Oral, Inhalation) WarningH302: Harmful if swallowed. H332: Harmful if inhaled.Quinazoline derivatives can exhibit biological activity, and related compounds are listed as harmful upon ingestion or inhalation.[1]
Skin Irritation WarningH315: Causes skin irritation.Halogenated aromatic compounds frequently cause skin irritation upon contact.[5]
Eye Irritation WarningH319: Causes serious eye irritation.As a fine powder, the substance can cause significant mechanical and chemical irritation to the eyes.[1]
Specific Target Organ Toxicity WarningH335: May cause respiratory irritation.Inhalation of the dust can irritate the respiratory tract.
Hazard to the Aquatic Environment WarningH411: Toxic to aquatic life with long lasting effects.Halogenated organic compounds are often persistent and can bioaccumulate, posing a long-term risk to aquatic ecosystems.

Part 2: Personal Protective Equipment (PPE) and Safety Protocols

Based on the risk assessment, a stringent PPE protocol is mandatory to mitigate exposure during handling and disposal operations.

PPE CategorySpecificationJustification
Hand Protection Nitrile gloves (minimum thickness of 4-5 mil).Provides a barrier against skin contact and irritation.[5] It is crucial to change gloves immediately if contamination occurs.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects eyes from airborne particles and accidental splashes.[6]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.[7]
Respiratory Protection Use in a certified chemical fume hood. If weighing or transferring powder outside a hood, an N95-rated respirator may be necessary.A fume hood is the primary engineering control to prevent inhalation of harmful dust.[8]

Part 3: Disposal Workflow and Step-by-Step Procedures

The proper disposal of 7-Bromo-4-chloro-2-phenylquinazoline is a multi-step process that hinges on correct waste characterization, segregation, and containment. The following diagram and procedures detail the required workflow.

Caption: Disposal decision workflow for 7-Bromo-4-chloro-2-phenylquinazoline.

Waste Characterization and Segregation
  • Identify as Hazardous Waste : Due to its inferred irritant, toxic, and environmentally hazardous properties, 7-Bromo-4-chloro-2-phenylquinazoline must be disposed of as regulated hazardous waste.[9][10]

  • Segregate as Halogenated Waste : This is the most critical step from a logistical and financial standpoint. This waste must be placed in a container designated exclusively for Halogenated Organic Solids .[11] Co-mingling with non-halogenated waste streams needlessly increases disposal costs, as the entire mixture must be treated as halogenated waste.[12]

Container Selection and Labeling
  • Choose a Compatible Container : Use a clean, sealable, and chemically compatible container. A wide-mouth borosilicate glass or high-density polyethylene (HDPE) container with a screw-top cap is ideal for solid waste.[13] Ensure the container shows no signs of degradation.

  • Affix a Hazardous Waste Label : The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste".

    • Full Chemical Name: "7-Bromo-4-chloro-2-phenylquinazoline". Do not use abbreviations.[11]

    • Hazard Identification: Check boxes for "Toxic" (or "Harmful"), "Irritant," and "Environmental Hazard."

    • Generator Information: Your name, laboratory, and contact information.

Waste Accumulation and Storage
  • Solid Waste : Place pure 7-Bromo-4-chloro-2-phenylquinazoline directly into the labeled container.

  • Contaminated Materials : Any items grossly contaminated, such as weigh boats, gloves, or wipers, should also be placed in the same container.

  • Secure the Container : Keep the waste container closed at all times except when adding waste.[11]

  • Temporary Storage : Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of the operator, clearly marked, and have secondary containment to capture any potential spills.[6]

Final Disposal
  • Contact EHS : Once the container is full or you are terminating the project, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[14][15]

  • Professional Disposal : EHS will arrange for the waste to be transported by a licensed hazardous waste vendor. The standard and required disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like HBr and HCl) generated during combustion.[4][5] Land disposal is not an appropriate option for this class of compound.[3]

Part 4: Emergency Procedures

In the event of accidental release or exposure, immediate and correct action is critical.

  • Spill :

    • Small Spill (in fume hood) : Wearing appropriate PPE, absorb the material with a dry, non-reactive absorbent (e.g., vermiculite or sand). Carefully sweep up the absorbed material and place it in the halogenated waste container. Clean the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[7]

    • Large Spill (outside fume hood) : Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team. Prevent entry to the area.[16]

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][7] Seek medical attention if irritation develops or persists.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][8]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or hazard information for a related compound if available.[17]

By adhering to this comprehensive disposal guide, researchers can ensure that the lifecycle of 7-Bromo-4-chloro-2-phenylquinazoline is managed with the highest degree of safety, responsibility, and scientific integrity.

References

  • TCI Chemicals.SAFETY DATA SHEET: 1-Bromo-4-chloro-2-fluorobenzene. [URL: https://www.tcichemicals.com/assets/sds/B2724_EN.pdf]
  • Fluorochem.7-Bromo-2-chloro-4-methyl-quinazoline Safety Data. [URL: https://www.fluorochem.co.uk/product/f719184/7-bromo-2-chloro-4-methyl-quinazoline]
  • Sigma-Aldrich.7-Bromo-4-chloro-2-methylquinazoline Safety Information. [URL: https://www.sigmaaldrich.com/US/en/product/bidepharm/bdph9bcd90fe]
  • PubChem.7-Bromo-4-Chloroquinoline Safety and Hazards. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10800239#section=Safety-and-Hazards]
  • Combi-Blocks, Inc.JP-0842 - Safety Data Sheet. [URL: https://www.combi-blocks.com/sds/JP-0842.pdf]
  • MDPI.Quinazoline-Derivatives of Imino-1,2,3-Dithiazoles Promote Biofilm Dispersion of Pseudomonas aeruginosa. [URL: https://www.mdpi.com/1422-0067/26/22/6413]
  • Occupational Safety and Health Administration (OSHA).Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [URL: https://www.osha.gov/publications/ebooks/occupational-safety-and-health-guidance-manual-for-hazardous-waste-site-activities]
  • U.S. Environmental Protection Agency (EPA).Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [URL: https://www.epa.gov/hw/defining-hazardous-waste-listed-characteristic-and-mixed-radiological-wastes]
  • Sigma-Aldrich.SAFETY DATA SHEET: 4'-Bromo-4-chlorochalcone. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/s643785]
  • PMC.Quinazoline derivatives: synthesis and bioactivities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3670339/]
  • eCFR.Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-Appendix%20III%20to%20Part%20268]
  • Fisher Scientific.SAFETY DATA SHEET: 6-Bromo-4-chloroquinoline. [URL: https://www.fishersci.com/sds?productName=AC434990010]
  • ChemicalBook.7-BROMO-4-CHLOROQUINAZOLINE | 573675-55-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8720490.htm]
  • Fisher Scientific.SAFETY DATA SHEET: 2-Bromo-4'-chloroacetophenone. [URL: https://www.fishersci.com/sds?productName=AC146360250]
  • U.S. Environmental Protection Agency (EPA).Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/200023H4.PDF?Dockey=200023H4.PDF]
  • American Chemical Society (ACS).Hazardous Waste and Disposal. [URL: https://www.acs.org/education/policies/safety/hazardous-waste-and-disposal.html]
  • Benchchem.Navigating the Disposal of Laboratory Reagents: A Step-by-Step Guide. [URL: https://www.benchchem.
  • Braun Research Group.Halogenated Organic Liquids - Standard Operating Procedure. [URL: https://www.braunresearchgroup.
  • Enamine.SAFETY DATA SHEET. [URL: https://www.enamine.net/sds/EN300-11277.pdf]
  • Environmental Health and Safety, The University of Chicago.Hazardous Waste Disposal Procedures. [URL: https://safety.uchicago.edu/files/docs/hazardous-waste-disposal-procedures.pdf]
  • e-Publications@Marquette.Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. [URL: https://epublications.marquette.edu/cgi/viewcontent.cgi?article=1528&context=chem_fac]
  • Clean Management Environmental Group, Inc.OSHA Regulations and Hazardous Waste Disposal: What To Know. [URL: https://www.cleanmanagement.
  • MDPI.Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. [URL: https://www.mdpi.com/1420-3049/7/7/507]
  • Environment, Health and Safety, University of Kansas.Section 2.0 Safe Disposal of Hazardous Chemical Waste. [URL: https://ehs.ku.edu/section-20-safe-disposal-hazardous-chemical-waste]
  • Hazardous Waste Experts.Guidelines for Solvent Waste Recycling and Disposal. [URL: https://www.hazardouswasteexperts.com/guidelines-for-solvent-waste-recycling-and-disposal/]
  • Walchem.Chemical Compatibility Chart. [URL: https://www.walchem.
  • Mykin Inc.Rubber Chemical Resistance Chart. [URL: https://mykin.com/rubber-chemical-resistance-chart]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chloro-2-phenylquinazoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-chloro-2-phenylquinazoline
© Copyright 2026 BenchChem. All Rights Reserved.